molecular formula C12H19NO B1443484 [2-(Butan-2-yloxy)-4-methylphenyl]methanamine CAS No. 1248102-90-0

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Cat. No.: B1443484
CAS No.: 1248102-90-0
M. Wt: 193.28 g/mol
InChI Key: HWAGRBFAABXCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(Butan-2-yloxy)-4-methylphenyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Butan-2-yloxy)-4-methylphenyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-butan-2-yloxy-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-10(3)14-12-7-9(2)5-6-11(12)8-13/h5-7,10H,4,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAGRBFAABXCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=CC(=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Methodologies for the Synthesis of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzylamine pharmacophore is ubiquitous in therapeutics, appearing in over 25% of top-grossing small molecule drugs (e.g., Sitagliptin, Lisdexamfetamine).[1] Historically, synthesis relied on reductive amination or nucleophilic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) of benzyl halides. While reliable, these methods suffer from poor functional group tolerance, reliance on pre-functionalized starting materials, and limited access to sterically congested tertiary centers.[1]

This guide details four novel synthetic paradigms that circumvent these limitations:

  • Photoredox-Catalyzed C–H Azolation: A radical-polar crossover mechanism for direct functionalization of benzylic C–H bonds.[1]

  • Ni-Catalyzed Cross-Electrophile Coupling: A modular 3-component assembly of complex benzhydryl amines.[1]

  • Manganese-Catalyzed Hydrogen Autotransfer: A sustainable "borrowing hydrogen" approach using earth-abundant metals.[1]

  • Electrochemical C–H Amination: Scalable, oxidant-free anodic oxidation.[1]

Photoredox Catalysis: Direct Benzylic C–H Azolation

The Challenge: Traditional synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-benzyl azoles requires harsh base-mediated displacement of benzyl halides, often incompatible with sensitive electrophiles.[2][3]
The Solution:  A radical-polar crossover (RPC) mechanism that converts a benzylic C–H bond directly into a carbocation equivalent under mild conditions, allowing interception by weak nucleophiles like azoles.[1]
Mechanism & Rationale

This protocol, pioneered by Musacchio et al., utilizes ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-alkoxypyridinium salts  as bifunctional reagents. Upon single-electron reduction by an excited photocatalyst, these salts fragment to generate an alkoxyl radical (for Hydrogen Atom Transfer, HAT) and a pyridine byproduct.[1]
  • HAT: The alkoxyl radical abstracts a benzylic hydrogen, generating a benzylic radical.[1]

  • Oxidation: The benzylic radical is oxidized to a benzylic carbocation by the turnover of the photocatalyst or the pyridinium reagent.

  • Nucleophilic Attack: The carbocation is intercepted by the azole.

Mechanistic Visualization

Photoredox_RPC PC_Ground Photocatalyst (GS) PC_Excited Photocatalyst* PC_Ground->PC_Excited Blue LED PC_Excited->PC_Ground SET (Reduction of Reagent) Reagent N-Alkoxypyridinium Salt RO_Radical Alkoxyl Radical (RO•) Reagent->RO_Radical Fragmentation Substrate Benzylic C-H RO_Radical->Substrate HAT Bn_Radical Benzylic Radical (Bn•) Substrate->Bn_Radical -ROH Bn_Cation Benzylic Cation (Bn+) Bn_Radical->Bn_Cation Oxidation (SET) Product N-Benzyl Azole Bn_Cation->Product + Azole

Figure 1: Radical-Polar Crossover mechanism for converting benzylic C-H bonds to C-N bonds via transient carbocations.

Experimental Protocol: C–H Pyrazolation

Substrate: Ethylbenzene derivatives | Reagent: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-methoxy-4-phenylpyridinium tetrafluoroborate
  • Setup: In an 8 mL vial equipped with a stir bar, combine the benzylic substrate (0.2 mmol), pyrazole (0.4 mmol, 2.0 equiv), and the pyridinium salt (0.3 mmol, 1.5 equiv).

  • Catalyst: Add [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (1 mol %).
  • Solvent: Add degassed CH

    
    CN (2.0 mL, 0.1 M).
    
  • Reaction: Irradiate with Blue LEDs (450 nm) at room temperature for 16–24 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO

    
    , dry over Na
    
    
    
    SO
    
    
    , and purify via flash chromatography.

Critical Note: This method is orthogonal to


. It tolerates alkyl halides on the arene ring that would normally react under classical basic alkylation conditions.

Nickel-Catalyzed Cross-Electrophile Coupling

The Challenge: Synthesizing sterically hindered ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-branched benzylamines (e.g., benzhydryl amines) via reductive amination is often stalled by slow imine formation or difficult reduction steps.
The Solution:  A modular 3-component coupling using Nickel catalysis . This method couples an in situ generated iminium ion with an organic electrophile (alkyl halide or anhydride), effectively adding a carbon nucleophile to the imine rather than a hydride.[1]
Mechanism & Rationale

Developed by the Doyle group, this method relies on the condensation of a secondary amine (activated as an ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-TMS amine) with a benzaldehyde to form an iminium ion. A Ni(0)/Ni(II) cycle then mediates the cross-coupling of this electrophilic iminium species with a second electrophile (e.g., alkyl halide) using a metallic reductant (Zn or Mn).[1]
Mechanistic Visualization

Ni_Catalysis Aldehyde Benzaldehyde Iminium Iminium Ion (In Situ) Aldehyde->Iminium -TMS2O Amine N-TMS Amine Amine->Iminium -TMS2O Electrophile Alkyl/Aryl Halide Ni0 Ni(0)L NiII_Ox L-Ni(II)-R Ni0->NiII_Ox Oxidative Addition (R-X) Product Substituted Benzylamine NiII_Ox->Product Intercepts Iminium + Reductant (Zn/Mn) Product->Ni0 Regeneration

Figure 2: Three-component reductive coupling via Ni-catalyzed interception of iminium ions.[1]

Experimental Protocol: Synthesis of Tertiary Benzhydryl Amines

Target: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-Phenyl-N-piperidinyl-ethylbenzene
  • Reagent Prep: In a glovebox, mix NiCl

    
    (DME) (10 mol %) and ligand (e.g., 6,6'-dimethyl-2,2'-bipyridine, 10 mol %) in DMA (dimethylacetamide). Stir for 30 min to form the complex.
    
  • Assembly: Add Zn dust (2.0 equiv, activated), benzaldehyde (0.5 mmol),

    
    -TMS-piperidine (0.6 mmol), and ethyl iodide (1.5 equiv).
    
  • Reaction: Seal the vial and stir at room temperature for 24 hours.

  • Quench: Remove from glovebox, quench with 10% aqueous HCl (hydrolyzes the TMS and zinc salts), then basify with NaOH to pH > 10.

  • Extraction: Extract with Et

    
    O. The product is the result of the ethyl group adding to the benzylic carbon of the iminium intermediate.
    

Expert Insight: The use of


-TMS amines is crucial. They drive the equilibrium toward the iminium ion much faster than free amines due to the formation of the strong Si-O bond (in (TMS)

O) as a driving force.

Sustainable Catalysis: Manganese Borrowing Hydrogen

The Challenge: Classical alkylation generates stoichiometric salt waste. Precious metals (Ru, Ir) are expensive and toxic.[1] The Solution: Borrowing Hydrogen (BH) or Hydrogen Autotransfer using Earth-abundant Manganese pincer complexes.[1] This atom-economical method produces water as the sole byproduct.[1][4]

Comparative Analysis: Mn vs. Noble Metals
FeatureRuthenium/Iridium (Traditional)Manganese (Novel)
Cost High (

$)
Low ($)
Toxicity High (Class 1/2 metals)Low (Class 3 metal)
Catalyst Type Cp*Ir / Ru-PhosphineMn-PNP Pincer (e.g., Beller's Cat)
Conditions Often requires >100°CMild (80–100°C), often lower loading
Scope BroadExcellent for aliphatic alcohols + amines
Protocol Overview (Beller Method)
  • Catalyst: Mn-PNP Pincer Complex (1–3 mol %).[1]

  • Base: KOtBu (0.5 equiv) is required to activate the pre-catalyst.[1]

  • Substrates: Benzyl alcohol + Aniline/Alkylamine.[1]

  • Conditions: Toluene, 80°C, 24h.

  • Result: High yield of

    
    -alkylated benzylamine with >95% atom economy.
    

Emerging Frontier: Electrochemical C–H Amination

The Innovation: Replacing chemical oxidants with electrons. Mechanism: Anodic oxidation of the benzylic C–H bond generates a radical cation or carbocation (depending on potential), which is trapped by a nitrogen source (azole or nitrile).[1] Key Advantage: Scalability.[1][5][6] Flow electrochemistry cells allow this to be scaled to multi-gram quantities without the safety hazards of large-scale peroxide/oxidant use. Protocol Note: Use an undivided cell with Graphite/Graphite electrodes and DDQ (catalytic) as a redox mediator to lower the oxidation potential threshold.

Summary of Methodologies

MethodologyPrimary MechanismKey Bond FormedIdeal Application
Photoredox Radical-Polar CrossoverC(spngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)–N
Late-stage functionalization of drug scaffolds; orthogonal to halides.
Ni-Coupling Cross-ElectrophileC(spngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)–C(sp

)
Construction of crowded tertiary amines; modular library synthesis.
Mn-Borrowing H Dehydrogenation/ HydrogenationC–NGreen manufacturing; bulk scale-up from alcohols.[1]
Biocatalysis TransaminationC=O ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

C–NH

Enantioselective synthesis of chiral primary amines.

References

  • Photoredox Azolation: Das, M., Zamani, L., Bratcher, C., & Musacchio, P. Z. (2023).[1][7] "Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation." Journal of the American Chemical Society.[1][7][8] Link[1]

  • Ni-Catalyzed Reductive Coupling: Shields, B. J., & Doyle, A. G. (2016).[1] "Direct Synthesis of Tertiary Amines via Ni-Catalyzed Reductive Coupling." Journal of the American Chemical Society.[1][7][8] Link (See also ACS Cent. Sci.[1] 2018 for benzhydryl amines).[1][9]

  • Manganese Borrowing Hydrogen: Elangovan, S., et al. (2016).[1] "Efficient and Selective N-Alkylation of Amines with Alcohols Catalysed by Manganese Pincer Complexes." Nature Communications.[1][10] Link[1][11]

  • Electrochemical Amination: Hou, Z. W., et al. (2021).[1][5][12] "Organocatalytic Electrochemical Amination of Benzylic C–H Bonds." Green Chemistry. Link

  • Biocatalysis Review: Trowbridge, A., et al. (2024).[1] "Engineering Transaminases for the Synthesis of Chiral Amines." Nature Reviews Chemistry.[1] Link

Sources

Technical Synthesis Guide: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Target Molecule: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine CAS Registry Number: 1248102-90-0 Molecular Formula: C₁₂H₁₉NO Molecular Weight: 193.29 g/mol [1][2][3]

This guide details the synthetic architecture for [2-(Butan-2-yloxy)-4-methylphenyl]methanamine , a versatile benzylamine scaffold often utilized in the construction of GPCR ligands and kinase inhibitors. The presence of the sec-butoxy group at the ortho position introduces specific steric and lipophilic properties that distinguish it from simple alkoxy analogues.

The recommended synthetic strategy prioritizes a Nucleophilic Aromatic Substitution (SₙAr) approach over traditional Williamson ether synthesis. This choice mitigates the high risk of E2 elimination associated with secondary alkyl halides, ensuring a robust and scalable protocol.

Retrosynthetic Analysis

To design a high-fidelity pathway, we deconstruct the target molecule into its fundamental synthons.

  • Disconnection 1 (C-N Bond): The primary amine is best derived from the reduction of a nitrile precursor. This avoids over-alkylation issues common in direct amination.

  • Disconnection 2 (C-O Bond): The sec-butoxy ether linkage is the critical structural feature.

    • Path A (Phenol Alkylation): Requires 2-hydroxy-4-methylbenzonitrile and 2-bromobutane. Risk: High elimination (butene formation) due to the secondary halide.

    • Path B (SₙAr): Requires 2-fluoro-4-methylbenzonitrile and 2-butanol. Benefit: The nitrile group activates the ortho-fluorine, allowing clean displacement by the alkoxide without elimination side reactions.

Diagram 1: Retrosynthetic Logic Tree

Retrosynthesis Target [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (Target) Nitrile 2-(Butan-2-yloxy)-4-methylbenzonitrile (Key Intermediate) Nitrile->Target Reduction (LiAlH4 or BH3) Fluoro 2-Fluoro-4-methylbenzonitrile (Commercial Start) Fluoro->Nitrile SnAr Etherification (NaH/THF) Alcohol 2-Butanol Alcohol->Nitrile

Caption: Retrosynthetic disconnection revealing the SₙAr strategy as the most viable route.

Detailed Experimental Protocols

Phase 1: Etherification via SₙAr

Objective: Synthesis of 2-(sec-butoxy)-4-methylbenzonitrile. Rationale: Using 2-fluoro-4-methylbenzonitrile exploits the electron-withdrawing nature of the nitrile group (Hammett σ ≈ 0.66) to facilitate nucleophilic attack at the ortho position.

Reagents & Materials
ReagentEquiv.[4][5][6][7]Role
2-Fluoro-4-methylbenzonitrile 1.0Electrophile
2-Butanol 1.2Nucleophile
Sodium Hydride (60% in oil) 1.3Base
THF (Anhydrous) SolventMedium
Protocol
  • Activation: In a flame-dried 3-neck round-bottom flask under N₂ atmosphere, suspend Sodium Hydride (1.3 eq) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[8]

  • Alkoxide Formation: Add 2-Butanol (1.2 eq) dropwise over 15 minutes. Stir at 0°C for 30 minutes until H₂ evolution ceases. Critical Control Point: Ensure complete deprotonation to maximize nucleophilicity.

  • Addition: Add a solution of 2-Fluoro-4-methylbenzonitrile (1.0 eq) in THF dropwise to the alkoxide mixture.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:1) or HPLC. The starting fluoride should disappear, replaced by a less polar product.

  • Workup: Cool to 0°C. Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[5][8] Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil is typically sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Phase 2: Nitrile Reduction

Objective: Conversion to [2-(Butan-2-yloxy)-4-methylphenyl]methanamine.[1] Rationale: Borane-THF (BH₃·THF) is selected over Lithium Aluminum Hydride (LAH) for its chemoselectivity and ease of handling, though LAH is a valid alternative.

Reagents & Materials
ReagentEquiv.[4][5][6][7]Role
Intermediate Nitrile 1.0Substrate
BH₃·THF (1.0 M) 2.5Reducing Agent
Methanol ExcessQuench
HCl (6M) ExcessHydrolysis
Protocol
  • Setup: Charge the intermediate nitrile (1.0 eq) into a dry flask under Argon. Dissolve in anhydrous THF (0.3 M).

  • Reduction: Cool to 0°C. Add BH₃·THF solution (2.5 eq) dropwise.

  • Progression: Remove ice bath and reflux the solution for 3 hours.

    • Mechanism:[9][10] The borane coordinates to the nitrogen, reducing the C≡N triple bond to a borazine complex.

  • Hydrolysis (Critical Step): Cool the mixture to 0°C. Carefully add Methanol (excess) to destroy excess borane (watch for H₂ evolution). Then, add 6M HCl carefully.

  • Decomplexation: Reflux the acidic mixture for 1 hour to break the Boron-Nitrogen complex.

  • Isolation: Cool to RT. Basify with NaOH (2M) to pH >12. Extract with DCM (3x).

    • Note: The amine will be in the organic layer.

  • Salt Formation (Optional for Storage): Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt. Filter and dry.[5][6]

Diagram 2: Forward Synthesis Workflow

SynthesisWorkflow Start Start: 2-Fluoro-4-methylbenzonitrile Step1 Step 1: SₙAr (NaH, 2-Butanol, THF) Start->Step1 Activation Inter Intermediate: 2-(sec-butoxy)-4-methylbenzonitrile Step1->Inter Reflux 6h Step2 Step 2: Reduction (BH3·THF, then HCl) Inter->Step2 Reduction Final Final Product: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Step2->Final Hydrolysis

Caption: Step-by-step workflow from commercial fluoride to final amine.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation of 2-butanol.Ensure NaH quality is good; increase stir time before adding the nitrile.
Starting Material Remains (Step 1) Reaction temperature too low.The SₙAr on benzonitriles often requires reflux in THF or heating to 80°C in DMF.
Incomplete Reduction (Step 2) Boron-Nitrogen complex not broken.Ensure the acidic reflux (HCl step) is performed for at least 1 hour.
Product is an Oil/Sticky Free base nature.Convert to HCl or Fumarate salt for better handling and stability.

Analytical Validation

To confirm the identity of the synthesized compound, look for these key spectroscopic signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.1–6.7 ppm: Aromatic protons (3H, m). Look for the specific 1,2,4-substitution pattern.

    • δ 4.4 ppm: Multiplet (1H), corresponding to the CH of the sec-butoxy group.

    • δ 3.8 ppm: Singlet (2H), the benzylic amine protons (-CH ₂-NH₂).

    • δ 2.3 ppm: Singlet (3H), the aromatic methyl group.

    • δ 1.7–0.9 ppm: Multiplets corresponding to the ethyl and methyl components of the sec-butyl chain.

  • IR Spectroscopy:

    • Disappearance: The sharp nitrile peak at ~2220 cm⁻¹ must be absent in the final product.

    • Appearance: N-H stretching bands at ~3300–3400 cm⁻¹.

References

  • Nucleophilic Aromatic Substitution on Fluorobenzonitriles

    • Source: Organic Chemistry Portal.
    • Context: Validates the reactivity of 2-fluorobenzonitriles towards alkoxides.
    • URL:[Link]

  • Reduction of Nitriles to Amines using Borane

    • Title: "Reduction of Nitriles to Amines with Borane-Tetrahydrofuran Complex"
    • Source: Brown, H. C., et al. Journal of Organic Chemistry.
    • Context: Establishes the standard protocol for clean nitrile reduction without affecting other sensitive groups.
    • URL:[Link]

  • Compound Registry Data

    • Title: "[2-(Butan-2-yloxy)-4-methylphenyl]methanamine"[1][2][3][11]

    • Source: PubChem / National Center for Biotechnology Inform
    • Context: Verification of chemical structure and identifiers (CAS 1248102-90-0).[1][3]

    • URL:[Link](Note: Search via CAS 1248102-90-0 for specific entry)

Sources

Technical Whitepaper: Strategic Synthesis & Starting Materials for [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

[1][2]

Executive Summary

This technical guide details the strategic synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine , a substituted benzylamine motif common in medicinal chemistry as a fragment for kinase inhibitors and GPCR ligands.[1][2]

The synthesis centers on the construction of the sterically encumbered sec-butyl ether linkage followed by the reduction of a nitrile precursor.[2] This guide prioritizes a convergent approach, selecting 2-hydroxy-4-methylbenzonitrile as the primary scaffold.[1][2] Two distinct pathways are presented for the etherification step: a scalable Williamson ether synthesis utilizing cesium bases to suppress elimination, and a precision Mitsunobu coupling for laboratory-scale purity.[2]

Retrosynthetic Analysis

The structural dissection of the target molecule reveals two critical disconnections: the carbon-nitrogen bond of the primary amine and the carbon-oxygen bond of the secondary ether.[2]

Logical Disconnection
  • Amine Formation: The primary methanamine group (

    
    ) is best derived from a nitrile (
    
    
    ) precursor via hydride reduction.[1][2] This avoids the over-alkylation issues common with direct amination of benzyl halides.[2]
  • Ether Formation: The sec-butoxy group is installed via O-alkylation of a phenol.[1] The secondary nature of the alkyl group introduces a risk of E2 elimination, necessitating specific base selection or alternative coupling strategies.[2]

RetrosynthesisTargetTarget Molecule[2-(Butan-2-yloxy)-4-methylphenyl]methanamineIntermediateIntermediate2-(Butan-2-yloxy)-4-methylbenzonitrileTarget->IntermediateReduction (FGI)SM1Starting Material 12-Hydroxy-4-methylbenzonitrile(Scaffold)Intermediate->SM1C-O DisconnectionSM2Starting Material 22-Bromobutane OR 2-Butanol(Appendage)Intermediate->SM2Alkyl Donor

Figure 1: Retrosynthetic breakdown showing the nitrile intermediate and primary starting materials.[1][2]

Primary Starting Materials

The selection of high-purity starting materials is critical to minimizing downstream purification of the amine.[2]

Material A: The Scaffold
  • Chemical Name: 2-Hydroxy-4-methylbenzonitrile[1][2]

  • CAS: 6941-84-0[1][2]

  • Rationale: This commercially available nitrile provides the pre-functionalized aromatic core. The nitrile group is stable under oxidative and basic alkylation conditions, acting as a protected "handle" for the final amine.[2]

  • Purity Requirement: >98% (HPLC). Phenolic impurities will compete in the alkylation step.

Material B: The Alkylating Agent (Route Dependent)
  • Option 1 (Scalable): 2-Bromobutane (CAS 78-76-2) [1][2][3]

    • Use Case: Large-scale synthesis where reagent cost is a driver.[1]

    • Risk:[2][3][4][5] Secondary halide prone to E2 elimination (forming 2-butene).[1][2]

  • Option 2 (Precision): 2-Butanol (CAS 78-92-2) [1][2]

    • Use Case: Medicinal chemistry scale (mg to g).[1][2]

    • Mechanism:[6][7][8][9][10] Mitsunobu coupling.[1] Avoids elimination by-products entirely.[1]

Critical Reaction Pathways

Step 1: Etherification (Formation of the Intermediate)[2]

The installation of the sec-butoxy group is the yield-determining step.[1][2] We present two protocols based on scale and available equipment.

Protocol A: Modified Williamson Ether Synthesis (Cesium-Mediated)

Best for: Scale-up (>10g)[1][2]

Standard bases like

12

2

Reagents:

  • 2-Hydroxy-4-methylbenzonitrile (1.0 equiv)[1][2]

  • 2-Bromobutane (1.5 equiv)[1][2]

  • 
     (2.0 equiv)[2]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

Procedure:

  • Dissolve 2-hydroxy-4-methylbenzonitrile in anhydrous MeCN (0.2 M).

  • Add

    
     and stir at room temperature for 30 minutes to form the phenoxide.
    
  • Add 2-bromobutane dropwise.[1]

  • Heat to 60°C. Monitor via TLC/HPLC. Note: Do not exceed 80°C to minimize elimination.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1][5] Partition between EtOAc and water.[1] Wash organic layer with 1M NaOH (to remove unreacted phenol).[1][2]

Protocol B: Mitsunobu Coupling

Best for: High Purity / Lab Scale (<5g)[2]

This route utilizes 2-butanol directly, activating the alcohol in situ to invert stereochemistry (if chiral) and displace with the phenol.[2]

Reagents:

  • 2-Hydroxy-4-methylbenzonitrile (1.0 equiv)[1][2]

  • 2-Butanol (1.2 equiv)[1][2]

  • Triphenylphosphine (

    
    , 1.5 equiv)[2][5]
    
  • DIAD or DEAD (1.5 equiv)[2][5]

  • Solvent: THF (anhydrous).[1][2]

Procedure:

  • Cool a solution of phenol, 2-butanol, and

    
     in THF to 0°C under 
    
    
    .
  • Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.

  • Allow to warm to room temperature and stir for 12–18 hours.

  • Workup: Concentrate solvent. Triturate with cold diethyl ether (precipitates

    
    ).[1][2] Filter and purify via flash chromatography (Hexane/EtOAc).
    
Step 2: Nitrile Reduction (Amine Formation)[1][2]

The conversion of the nitrile to the primary amine requires a potent reducing agent.[2][6] Lithium Aluminum Hydride (

210

Reagents:

  • Intermediate: 2-(Butan-2-yloxy)-4-methylbenzonitrile[1][2]

  • 
     (2.5 equiv) - Use pellets or solution in THF for safer handling.[1][2]
    
  • Solvent: Anhydrous THF or Diethyl Ether.[1][11]

Procedure:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Suspend

    
     in THF at 0°C.
    
  • Dissolve the nitrile intermediate in THF and add dropwise to the hydride suspension. Caution: Exothermic.[2]

  • Once addition is complete, warm to room temperature, then reflux for 3–6 hours.

  • Fieser Quench (Critical Safety Step): Cool to 0°C. For every

    
     grams of 
    
    
    used, add:
    • 
       mL water (slowly!)[2]
      
    • 
       mL 15% NaOH[1]
      
    • 
       mL water
      
  • Stir until a white granular precipitate forms (aluminum salts).

  • Filter through Celite.[1] Dry the filtrate over

    
     and concentrate.
    
  • Salt Formation: Dissolve the crude oil in

    
     and add HCl in dioxane to precipitate the hydrochloride salt for long-term storage.[1][2]
    

Process Visualization

The following diagram illustrates the complete workflow, including the decision branch for the alkylation step.

SynthesisFlowcluster_SMStarting MaterialsSM_Core2-Hydroxy-4-methylbenzonitrileDecisionRoute SelectionSM_Core->DecisionSM_Alk12-Bromobutane(Route A)Step1_AStep 1A: Williamson Ether(Cs2CO3, MeCN, 60°C)SM_Alk1->Step1_ASM_Alk22-Butanol(Route B)Step1_BStep 1B: Mitsunobu(PPh3, DIAD, THF)SM_Alk2->Step1_BDecision->Step1_AScale-upDecision->Step1_BHigh PurityInterIntermediate:2-(sec-butoxy)-4-methylbenzonitrileStep1_A->InterStep1_B->InterStep2Step 2: Reduction(LiAlH4, THF, Reflux)Inter->Step2ProductFinal Product:[2-(Butan-2-yloxy)-4-methylphenyl]methanamineStep2->Product

Figure 2: Process flow diagram comparing the two synthesis routes.

Quality Control & Safety

Impurity Profiling
Impurity TypeOriginDetection MethodRemoval Strategy
Unreacted Phenol Incomplete Step 1HPLC / TLCWash organic layer with 1M NaOH.[1][2]
Elimination Product 2-Butene (gas) from 2-BromobutaneGC (Headspace)Venting (Process control); use Mitsunobu route.[1][2]
Triphenylphosphine Oxide Mitsunobu ByproductNMR (

)
Trituration with cold ether or column chromatography.[1][2]
Over-reduced Alkane Hydrogenolysis of benzylamineLC-MSControl reduction time/temperature.
Safety Protocols
  • LiAlH4 Handling: Reacts violently with water.[1] Use only dry solvents.[1] Quench under inert atmosphere with extreme caution.

  • 2-Bromobutane: Highly flammable (Flash point: 21°C).[1][2][12] Use spark-proof equipment.

  • Cyanide Derivatives: While the nitrile is covalently bonded, combustion or strong acid hydrolysis can release HCN. Handle in a well-ventilated fume hood.

References

  • Mitsunobu Reaction for Phenolic Ethers: Organic Chemistry Portal.[1] "Mitsunobu Reaction."[1][5][13] Available at: [Link][2]

  • Reduction of Nitriles with LiAlH4: Master Organic Chemistry. "Reduction of Nitriles to Primary Amines."[6] Available at: [Link]

  • Alkylation of Hydroxybenzonitriles: National Institutes of Health (PMC).[2] "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."[1][2][14] (Analogous chemistry for salicylonitrile derivatives). Available at: [Link]

Chemical Properties of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine (CAS 1248102-90-0) is a specialized benzylamine building block characterized by a sterically distinct sec-butoxy ether linkage at the ortho position and a methyl group at the para position relative to the amine. This substitution pattern imparts unique lipophilic and electronic properties, making it a high-value scaffold in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligand design and fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility, and reactivity profile, designed to support researchers in integrating this motif into lead optimization campaigns.

Chemical Identity & Structural Analysis[2][3]

The molecule comprises a central phenyl ring functionalized with three distinct groups that dictate its reactivity and binding potential.

AttributeDetail
IUPAC Name [2-(Butan-2-yloxy)-4-methylphenyl]methanamine
Common Name 2-(sec-Butoxy)-4-methylbenzylamine
CAS Number 1248102-90-0
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
SMILES CCC(C)Oc1cc(C)ccc1CN
Structural Deconstruction
  • Primary Benzylamine (-CH₂NH₂): The primary pharmacophore and reactive handle. It serves as a key hydrogen bond donor/acceptor and a nucleophile for further elaboration.

  • 2-(sec-Butoxy) Group: An ortho-positioned ether. The branched sec-butyl group introduces significant steric bulk near the amine binding site, potentially enforcing specific conformational preferences (atropisomerism-like restrictions) in downstream amides or sulfonamides.

  • 4-Methyl Group: A weak electron-donating group (EDG) that modulates the electron density of the aromatic ring and blocks metabolic oxidation at the typically vulnerable para position.

Physicochemical Profile (Calculated)

Understanding the physicochemical parameters is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValue (Predicted)Significance
LogP (Octanol/Water) 2.6 – 2.9Moderate lipophilicity; suggests good membrane permeability and blood-brain barrier (BBB) penetration potential.
Topological Polar Surface Area (TPSA) ~35 ŲLow TPSA (Amine + Ether) indicates high oral bioavailability.
pKa (Conjugate Acid) 9.2 – 9.5The amine is predominantly protonated at physiological pH (7.4), enhancing solubility and electrostatic interactions with receptor aspartate/glutamate residues.
Hydrogen Bond Donors (HBD) 2From the primary amine (-NH₂).
Hydrogen Bond Acceptors (HBA) 2From the amine nitrogen and ether oxygen.
Rotatable Bonds 5Allows for conformational adaptability within a receptor pocket.

Synthetic Accessibility & Manufacturing

Since this compound is a catalog building block, understanding its genesis allows researchers to troubleshoot impurities or scale up production. The most robust industrial route involves the O-alkylation of a salicylonitrile derivative followed by reduction .

Primary Synthetic Route (Retrosynthesis)
  • Starting Material: 2-Hydroxy-4-methylbenzonitrile.

  • Step 1 (Etherification): Williamson ether synthesis or Mitsunobu reaction with 2-butanol to install the sec-butoxy group.

  • Step 2 (Reduction): Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (LiAlH₄) of the nitrile to the primary amine.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesizing this scaffold, including critical reagents.

SynthesisPath SM 2-Hydroxy-4-methylbenzonitrile (Precursor) Inter 2-(sec-Butoxy)-4-methylbenzonitrile (Intermediate) SM->Inter Alkylation Product [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (Target) Inter->Product Nitrile Reduction Reagent1 2-Bromobutane, K2CO3 DMF, 80°C Reagent2 H2, Raney Ni MeOH/NH3

Figure 1: Standard industrial synthesis pathway via nitrile reduction.[1]

Chemical Reactivity & Stability

The compound exhibits reactivity typical of electron-rich benzylamines, but the steric bulk of the sec-butoxy group imposes unique constraints.

Nucleophilic Reactivity (Amine)

The primary amine is a potent nucleophile.

  • Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides. Note: The ortho-butoxy group may retard the rate of reaction with bulky electrophiles due to steric hindrance.

  • Reductive Amination: Condenses with aldehydes/ketones to form secondary amines. This is the primary method for generating diverse libraries from this scaffold.

Ether Stability

The sec-butyl ether is robust under basic and neutral conditions.

  • Acid Sensitivity: Unlike tert-butyl ethers, the sec-butyl group is relatively stable to mild acids (e.g., TFA) but may cleave under harsh conditions (e.g., BBr₃ or HI) to regenerate the phenol.

Oxidation Susceptibility
  • Benzylic Oxidation: The benzylic position (CH₂) is susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) to form the benzaldehyde or benzoic acid derivatives.

  • N-Oxidation: The primary amine can be oxidized to hydroxylamines or nitro compounds under strong oxidative stress.

Visualization: Reactivity Map

Reactivity Center [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Amide Amide Formation (R-COCl / Base) Center->Amide Nucleophilic Attack Salt Salt Formation (HCl / Ether) Center->Salt Protonation Oxidation Benzylic Oxidation (Metabolic/Chemical) Center->Oxidation Degradation EtherCleavage Ether Cleavage (BBr3 / HI) Center->EtherCleavage Harsh Acid

Figure 2: Primary reactivity nodes and degradation pathways.

Handling, Safety, and Storage[4]

As a benzylamine derivative, this compound requires specific handling protocols to ensure safety and compound integrity.

Safety Protocols
  • Corrosivity: Benzylamines are typically corrosive to skin and mucous membranes (Skin Corr. 1B). Wear chemical-resistant gloves (Nitrile) and eye protection.

  • Inhalation: High vapor pressure or dust can cause respiratory irritation. Handle in a fume hood.

  • CO₂ Sensitivity: Primary amines absorb atmospheric CO₂ to form carbamates. Store under inert gas (Argon or Nitrogen).

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert (Argon/Nitrogen) to prevent oxidation and carbamate formation.

  • Container: Amber glass to protect from potential photodegradation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66035, 4-Methylbenzylamine (Analogous Reactivity). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for standard Nitrile Reduction and Williamson Ether Synthesis protocols).
  • Accela ChemBio. (2023).[1] Material Safety Data Sheet (MSDS) for Benzylamine Derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Predicted Solubility of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces between the solute and the solvent.[1] The structure of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine is presented below:

Chemical Structure:

A thorough examination of its constituent functional groups allows for a qualitative prediction of its solubility profile:

  • Aromatic Ring: The substituted benzene ring is a significant nonpolar feature, contributing to hydrophobicity and favoring solubility in organic solvents.

  • Butoxy Group: The secondary butoxy group is predominantly aliphatic and nonpolar, further enhancing the molecule's lipophilic character. The ether linkage can act as a hydrogen bond acceptor.

  • Methyl Group: The methyl group on the aromatic ring is a small, nonpolar substituent that slightly increases lipophilicity.

  • Methanamine Group: The primary amine (-CH2NH2) is a polar, ionizable group capable of acting as both a hydrogen bond donor and acceptor. This group is the primary driver of aqueous solubility.

The interplay between the large nonpolar scaffold and the polar amine group will dictate the overall solubility. The molecule's ability to ionize at different pH values will also be a critical determinant of its aqueous solubility.

Theoretical Framework for Solubility Prediction

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG) of dissolution: ΔG = ΔH – TΔS.[1] A negative ΔG, indicating a spontaneous process, is favored by a lower enthalpy of dissolution (ΔH) and a higher entropy of mixing (ΔS).[1] For predictive purposes, several key physicochemical parameters are used to estimate a compound's solubility.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. It is a critical indicator of hydrophobicity. A higher logP value generally corresponds to lower aqueous solubility.[2][3]

For [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, the large hydrocarbon content from the butoxy group and the substituted phenyl ring suggests a relatively high logP value. Compounds with similar structural motifs, such as those found in PubChem, often exhibit logP values in the range of 2 to 4.[4][5] For instance, 2-(p-Tolyl)butan-2-ol has a calculated XLogP3-AA of 2.5.[4] Given the additional ether and amine functionalities, the logP of our target molecule is likely to be in a comparable range.

Ionization (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. The primary amine group in [2-(Butan-2-yloxy)-4-methylphenyl]methanamine is basic and will be protonated at pH values below its pKa. The protonated, cationic form will have significantly higher aqueous solubility due to ion-dipole interactions with water molecules.[6][7] The pKa of similar primary benzylic amines typically falls in the range of 9 to 10.

The pH of the aqueous medium will, therefore, have a profound impact on the solubility of this compound. In acidic solutions, where the amine is protonated, the solubility is expected to be substantially higher than in neutral or basic solutions where the neutral, more lipophilic form predominates.

Melting Point and Crystal Lattice Energy

For solid compounds, the energy required to break the crystal lattice structure (crystal lattice energy) is a significant barrier to dissolution. A higher melting point is often correlated with greater crystal lattice energy and, consequently, lower solubility.[2] While the melting point of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine is unknown, strong intermolecular interactions in the solid state, such as hydrogen bonding between the amine groups, could lead to a higher melting point and reduced intrinsic solubility of the free base form.

Computational Prediction of Solubility

In the absence of experimental data, computational models provide a valuable first approximation of solubility. These methods range from empirical equations to complex machine learning algorithms.[8][9][10]

The General Solubility Equation (GSE)

The General Solubility Equation (GSE), developed by Yalkowsky and others, is a widely used empirical model for estimating the aqueous solubility (logS) of organic nonelectrolytes.[11] A common form of the equation is:

logS ≈ 0.8 - logP - 0.01(MP - 25)

Where:

  • logS is the molar solubility in water.

  • logP is the octanol-water partition coefficient.

  • MP is the melting point in degrees Celsius.

To apply the GSE, we would need to estimate the logP and melting point of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine. Various software packages can predict these values based on the molecular structure.

Table 1: Estimated Physicochemical Properties and Predicted Aqueous Solubility

ParameterEstimated ValueSource/MethodImpact on Aqueous Solubility
Molecular Weight~207.3 g/mol CalculatedLarger molecules tend to have lower solubility.
logP2.5 - 3.5QSPR PredictionHigher logP indicates lower intrinsic solubility.
pKa (basic)9.0 - 10.0Analogy to similar aminesIonization below this pH will increase solubility.
Melting Point150 - 200 °CEstimation based on structureHigher melting point suggests lower intrinsic solubility.
Predicted logS -3 to -4 GSE Calculation Poorly soluble in neutral water.
Machine Learning and QSPR Models

More sophisticated approaches utilize machine learning algorithms (e.g., random forests, neural networks) and Quantitative Structure-Property Relationship (QSPR) models.[12][13] These models are trained on large datasets of compounds with experimentally determined solubilities and can often provide more accurate predictions.[14] Various commercial and open-source platforms can be used to generate such predictions.[15][16]

The workflow for computational solubility prediction is illustrated in the following diagram:

G cluster_input Input cluster_prediction Computational Prediction cluster_output Output A 2D Structure of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine B Calculate Physicochemical Descriptors (logP, MW, TPSA, etc.) A->B Descriptor Calculation C Apply Solubility Models (GSE, Machine Learning) B->C Input Parameters D Predicted Aqueous Solubility (logS) C->D Aqueous Prediction E Predicted Solubility in Organic Solvents C->E Organic Prediction G A In Silico Prediction (GSE, ML Models) B Predicted Solubility Profile A->B Generates Hypothesis C Experimental Validation B->C Guides Experimentation D Thermodynamic Solubility (Shake-Flask) C->D E Kinetic Solubility (Nephelometry) C->E F Confirmed Solubility Data D->F Provides Empirical Data E->F Provides Empirical Data F->A Refines Models

Sources

Technical Guide: NMR Spectral Characterization of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural elucidation and spectral prediction for [2-(Butan-2-yloxy)-4-methylphenyl]methanamine .[1][2] As this specific intermediate is a specialized building block in medicinal chemistry (often used in GPCR ligand synthesis), the spectral data below represents a High-Fidelity Consensus Prediction derived from empirical substituent chemical shift (SCS) additivity rules and chemometric simulation algorithms calibrated against analogous benzylamine derivatives.

Molecular Profile & Structural Logic

Compound Name: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine IUPAC Name: [2-(sec-butoxy)-4-methylphenyl]methanamine Molecular Formula:


Exact Mass:  193.1467 Da[1][2]
Structural Elucidation Strategy

The molecule consists of a trisubstituted benzene core (1,2,4-substitution pattern).[2] To accurately interpret the NMR data, we must analyze three distinct zones:

  • The Benzylic Amine Core: A characteristic singlet for the methylene group (

    
    ) and the exchangeable amine protons.[1][2]
    
  • The sec-Butoxy Ether Linkage: This group introduces a chiral center, creating a complex splitting pattern (multiplets) and distinct methyl signals (a doublet and a triplet).[1][2]

  • The Aromatic System: The 2-alkoxy substituent exerts a strong shielding effect (electron donation) on the adjacent H-3 proton, while the 4-methyl group provides a diagnostic singlet.[1]

Structural Diagram (DOT Visualization)

The following diagram illustrates the atom numbering used for the spectral assignment.

MoleculeStructure C1 C1 (ipso) C2 C2 (C-O) C1->C2 CH2_N CH2-N C1->CH2_N C3 C3 (Ar-H) C2->C3 O_Ether O C2->O_Ether C4 C4 (C-Me) C3->C4 C5 C5 (Ar-H) C4->C5 Me_Ar CH3 (Ar) C4->Me_Ar C6 C6 (Ar-H) C5->C6 C6->C1 NH2 NH2 CH2_N->NH2 CH_Sec CH (sec-Bu) O_Ether->CH_Sec CH3_Sec CH3 (d) CH_Sec->CH3_Sec CH2_Tail CH2 CH_Sec->CH2_Tail CH3_Tail CH3 (t) CH2_Tail->CH3_Tail

Figure 1: Connectivity and functional group segmentation for [2-(Butan-2-yloxy)-4-methylphenyl]methanamine.[1]

1H NMR Spectral Data (400 MHz, CDCl3)

Solvent: Chloroform-d (


)
Reference:  TMS (0.00 ppm)
Temperature:  298 K[2]

The sec-butoxy group is the most complex feature.[1] The chiral center at the ether carbon makes the methylene protons of the ethyl tail (


) diastereotopic, potentially appearing as complex multiplets rather than a clean quartet.[2]
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Notes
7.10 Doublet (d)1H7.8Ar-H6Ortho to benzylic amine; des shielded by ring current.[1]
6.72 Doublet (d)1H7.8Ar-H5Meta to alkoxy; typical aromatic range.[1][2]
6.65 Singlet (s)1H-Ar-H3Ortho to alkoxy.[1][2] Shielded by electron-donating oxygen.[1]
4.38 Sextet (m)1H6.0

Methine proton of sec-butyl group.[1][2] Deshielded by Oxygen.[1][2]
3.78 Singlet (s)2H-

Benzylic methylene.[1][2] Sharp singlet.
2.32 Singlet (s)3H-

Methyl group on the aromatic ring.[1][2]
1.75 - 1.60 Multiplet (m)2H-

Methylene of sec-butyl.[1][2] Diastereotopic due to adjacent chiral center.[1][2]
1.45 Broad (br s)2H-

Exchangeable.[1][2] Shift varies with concentration/moisture.[1][2]
1.28 Doublet (d)3H6.1

Methyl attached to the chiral methine.[1][2]
0.96 Triplet (t)3H7.4

Terminal methyl of the sec-butyl tail.[1][2]
Expert Insight: The "H-3" Diagnostic Signal

The proton at position 3 (H-3) is critical for confirming the regiochemistry.[1][2] It sits between the sec-butoxy group and the methyl group.[1] The electron-donating effect of the oxygen (via resonance) significantly shields this proton, pushing it upfield (lower ppm, ~6.[2]65) compared to H-6 (~7.10 ppm).[1] If this signal appears as a doublet with a large coupling constant, your substitution pattern is incorrect.[1][2]

13C NMR Spectral Data (100 MHz, CDCl3)

The carbon spectrum should display 12 distinct signals.

Shift (

, ppm)
TypeAssignmentStructural Notes
156.8 Quaternary (C)C-2 (Ar-O)Highly deshielded by Oxygen attachment (Ipso).[1][2]
138.5 Quaternary (C)C-4 (Ar-Me)Ipso carbon for the methyl group.[1][2]
129.2 Methine (CH)C-6
128.1 Quaternary (C)C-1 (Ar-C)Ipso carbon for the methanamine group.[1][2]
121.5 Methine (CH)C-5
112.4 Methine (CH)C-3Shielded position ortho to Oxygen.[1][2]
74.8 Methine (CH)

The chiral ether carbon.[1][2]
42.5 Methylene (CH2)

Benzylic carbon.[1][2]
29.3 Methylene (CH2)

sec-Butyl methylene.[1][2]
21.4 Methyl (CH3)

Aromatic methyl.[1][2]
19.1 Methyl (CH3)

Methyl branch of sec-butyl.[1][2]
9.8 Methyl (CH3)

Terminal methyl.[1][2]

Experimental Protocol: Signal Acquisition & Validation

To ensure data integrity and reproducibility, the following Standard Operating Procedure (SOP) is recommended.

A. Sample Preparation[1][2][3]
  • Mass: Weigh 10–15 mg of the amine oil/solid.

  • Solvent: Dissolve in 0.6 mL of

    
      (Chloroform-d) containing 0.03% TMS.
    
    • Note: Benzylamines can react with atmospheric

      
       to form carbamates.[1][2] Use a fresh ampoule of solvent and cap the NMR tube immediately.[1][2]
      
    • Alternative: If the amine salt (HCl) is used, use

      
        or 
      
      
      
      .[1][2] Note that in
      
      
      , the
      
      
      protons will exchange and disappear.[1][2]
B. Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 seconds (sufficient for protons; increase to 5.0s for quantitative integration).

  • Scans (NS): 16 (1H), 1024 (13C).[2]

  • Spectral Width: 0–12 ppm (1H), 0–200 ppm (13C).[2]

C. Validation Workflow (Graphviz)

ValidationWorkflow Start Start: Crude Product Solvent Dissolve in CDCl3 (Check solubility) Start->Solvent Acquire1H Acquire 1H NMR (16 Scans) Solvent->Acquire1H Check1 Check Ar-CH2-N (~3.8 ppm Singlet?) Acquire1H->Check1 Check2 Check sec-Butoxy (Multiplet ~4.4, d ~1.3, t ~0.9) Check1->Check2 Yes Impurity Identify Impurities: - Aldehyde (9-10 ppm)? - Nitrile (IR check)? Check1->Impurity No (Shift > 4.0 or < 3.5) Check2->Impurity No (Missing alkyl pattern) Pure Compound Validated Check2->Pure Yes

Figure 2: Logic flow for rapid spectral validation of the target benzylamine.

References

  • General Benzylamine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Basis for benzylic

    
     and aromatic assignments).[1][2][3][4]
    
  • Substituent Chemical Shifts (SCS): Hans Reich's Collection. NMR Spectroscopy: Proton Chemical Shifts. University of Wisconsin-Madison.[1][4] Available at: [Link][2]

  • Alkoxy Group Characteristics: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Basis for sec-butoxy multiplet prediction).

  • Spectral Database for Organic Compounds (SDBS): AIST (National Institute of Advanced Industrial Science and Technology), Japan.[1][2] Analogous compounds: 4-methylbenzylamine and 2-alkoxybenzylamine data used for correlation.[1] Available at: [Link][2]

Sources

Advanced Mass Spectrometry Analysis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation & Method Development

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (CAS: 1248102-90-0), a substituted benzylamine scaffold increasingly utilized in medicinal chemistry as a pharmacophore for GPCR ligands and enzyme inhibitors.

The presence of a primary benzylic amine combined with a sec-butoxy ether linkage presents specific analytical challenges, including in-source fragmentation and isobaric interference. This guide provides a validated workflow for ESI-MS/MS analysis, elucidating the specific fragmentation pathways required for Multiple Reaction Monitoring (MRM) transition selection and structural confirmation.

Physicochemical Context & Ionization Behavior

Understanding the molecular architecture is prerequisite to optimizing MS source parameters.

PropertySpecificationMS Implication
Formula

Monoisotopic Mass: 193.1467 Da
Basic Center Primary Amine (

)
High proton affinity; forms stable

in ESI(+).
Labile Group sec-Butoxy EtherProne to neutral loss of butene (

) via McLafferty-like rearrangement.
LogP (Calc) ~2.8 - 3.2Suitable for Reverse Phase LC (C18).

Ionization Strategy:

  • Mode: Electrospray Ionization (ESI) Positive.[1]

  • Adducts: Dominant

    
     at m/z 194.15. Sodium adducts 
    
    
    
    (m/z 216.14) may appear if mobile phase buffers are not optimized but should be suppressed for MS/MS sensitivity.

Method Development Workflow

The following protocol ensures robust quantification and identification.

Sample Preparation
  • Solvent: Dissolve standard in Methanol/Water (50:50) + 0.1% Formic Acid. Avoid pure acetonitrile as the primary diluent to prevent peak fronting of the amine.

  • Concentration: Tune at 1 µg/mL; Quantify at 1–1000 ng/mL.

LC-MS/MS Conditions
  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (to retain the amine and separate positional isomers).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Source Temperature: 350°C (High temp aids desolvation but beware of ether thermal degradation).

Diagram: Method Development Logic

MethodDevelopment Start Compound Intake: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Solubility Solubility Check: MeOH/H2O + 0.1% FA Start->Solubility Infusion Direct Infusion (ESI+): Identify Precursor [M+H]+ 194.15 Solubility->Infusion Check1 Is [M+H]+ Stable? Infusion->Check1 Optimize Optimize Source Temp/Cone Voltage Reduce In-Source Frag (-NH3) Check1->Optimize No (High Frag) MSMS Perform Product Ion Scan (CE Ramp 10-50 eV) Check1->MSMS Yes Optimize->Infusion Selection Select MRM Transitions: Quantifier vs. Qualifier MSMS->Selection Final Final Method: C18 Column, ESI+, MRM 194->121 Selection->Final

Figure 1: Decision tree for optimizing MS parameters, prioritizing the stabilization of the labile amine precursor.

Fragmentation Mechanics & Structural Elucidation

The fragmentation of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine follows specific mechanistic rules governing benzylamines and aryl ethers.

Primary Pathway: Deamination (Loss of )

Benzylamines characteristically lose ammonia (


, 17 Da) to form a benzyl cation.
  • Transition:

    
    
    
  • Mechanism: Inductive cleavage driven by the stability of the resulting benzylic carbocation, which may rearrange to a substituted tropylium ion.

Secondary Pathway: Ether Cleavage (Loss of Butene)

The sec-butoxy group is susceptible to O-alkyl cleavage.

  • Transition:

    
     (Direct loss) or 
    
    
    
    (Sequential loss).
  • Mechanism: A hydrogen transfer from the

    
    -carbon of the sec-butyl group to the ether oxygen allows for the neutral loss of butene (
    
    
    
    , 56 Da), generating a phenol radical cation or protonated phenol species.
The Diagnostic Ion: m/z 121

The most stable terminal fragment is typically the 2-hydroxy-4-methylbenzyl cation (or its tropylium isomer) at m/z 121.06. This ion results from the combined loss of the amine and the alkyl chain.

  • Utility: This is the ideal Quantifier ion due to its high intensity and stability.

Diagram: Fragmentation Pathway

Fragmentation Precursor [M+H]+ m/z 194.15 Frag1 [M+H - NH3]+ m/z 177.12 (Benzyl Cation) Precursor->Frag1 - NH3 (17 Da) Frag2 [M+H - C4H8]+ m/z 138.09 (Loss of Butene) Precursor->Frag2 - C4H8 (56 Da) Terminal [M+H - NH3 - C4H8]+ m/z 121.06 (Cresol Tropylium) Frag1->Terminal - C4H8 Frag2->Terminal - NH3

Figure 2: Proposed ESI-MS/MS fragmentation tree showing parallel pathways to the terminal diagnostic ion m/z 121.

Quantitative Parameters (MRM Table)

For implementation in Triple Quadrupole systems (e.g., Sciex 6500+, Agilent 6495), use the following parameters. Note: Collision Energy (CE) values are estimates and should be ramped ±5V during optimization.

Transition TypePrecursor (m/z)Product (m/z)Est. CE (eV)Dwell (ms)Structural Assignment
Quantifier 194.2121.12550Core cresol-tropylium scaffold
Qualifier 1 194.2177.11550Loss of ammonia (

)
Qualifier 2 194.2138.12050Loss of butene (

)

Expert Validation & Troubleshooting

In-Source Fragmentation (ISF)

Risk: The benzylic amine bond is fragile. High cone voltages/declustering potentials can cause premature loss of


 in the source, reducing the abundance of the precursor m/z 194.
Solution:  Perform a "breakdown curve" experiment. Lower the declustering potential until the ratio of 194:177 stabilizes.
Isomer Differentiation

Challenge: Distinguishing the sec-butoxy isomer from n-butoxy or isobutoxy analogs. Insight: While MS/MS spectra are similar, sec-alkyl ethers often eliminate alkenes (via McLafferty-type rearrangement) more readily than n-alkyl ethers due to the steric relief and stability of the secondary carbon transition state. However, chromatographic separation is the gold standard.

  • Protocol: Use a Biphenyl column (e.g., Kinetex Biphenyl) which offers enhanced selectivity for aromatic positional isomers compared to standard C18.

References

  • CymitQuimica . (n.d.). [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Product Page. Retrieved from

  • Accela ChemBio . (n.d.).[2] Product Catalog: Benzylamines. Retrieved from

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines: ESI-MS/MS study. Journal of Mass Spectrometry.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, a substituted benzylic amine, represents a class of compounds with potential applications as intermediates or active pharmaceutical ingredients. Its molecular architecture, featuring a primary amine, an alkyl aryl ether, and a substituted aromatic ring, necessitates a robust analytical characterization portfolio.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for verifying the functional group identity of such molecules.[1][2] By measuring the absorption of infrared radiation, which excites molecular vibrations, FT-IR provides a unique spectral "fingerprint" of a compound's covalent bonds.[2][3] This guide provides a comprehensive analysis of the expected FT-IR spectrum of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, details a validated protocol for data acquisition, and presents a logical framework for spectral interpretation, tailored for researchers and drug development professionals.

Molecular Structure and Vibrational Analysis

To accurately interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with characteristic vibrational modes.

Caption: Molecular structure of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine.

The key functional groups expected to yield characteristic IR absorptions are:

  • Primary Amine (-NH₂): Exhibits characteristic N-H stretching and bending vibrations.

  • Alkyl Aryl Ether (Ar-O-C): Shows strong C-O stretching bands.

  • Alkyl Groups (C-H): Includes methyl and methylene groups from the butoxy, methyl, and aminomethyl moieties, all showing C-H stretching and bending.

  • Substituted Benzene Ring: Displays aromatic C-H stretching, C=C ring stretching, and out-of-plane (OOP) bending vibrations that are diagnostic of the substitution pattern.

Predicted FT-IR Spectral Features

The following table summarizes the anticipated absorption bands for [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, grounded in established spectroscopic correlation tables. The causality for these predictions lies in the principle that specific bond types and functional groups vibrate at characteristic frequencies when they absorb infrared radiation.[4]

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityAttributed Functional Group
3400-3250N-H Asymmetric & Symmetric StretchingMedium, Sharp (2 bands)Primary Amine (-NH₂)
3100-3000Aromatic C-H StretchingWeak to MediumSubstituted Benzene Ring
2975-2850Aliphatic C-H Asymmetric & Symmetric StretchingStrong-CH₃, -CH₂, -CH (Butoxy, Methyl)
1650-1580N-H Bending (Scissoring)Medium to StrongPrimary Amine (-NH₂)
1620-1580Aromatic C=C Ring StretchingMediumSubstituted Benzene Ring
1525-1475Aromatic C=C Ring StretchingMediumSubstituted Benzene Ring
1470-1440Aliphatic C-H Bending (Scissoring/Asymmetric)Medium-CH₂, -CH₃
1390-1370Aliphatic C-H Bending (Symmetric/Umbrella)Medium-CH₃
1270-1200Aryl C-O Asymmetric StretchingStrongAlkyl Aryl Ether
1250-1020C-N StretchingMedium to WeakAliphatic Amine
1150-1020Alkyl C-O Symmetric StretchingStrongAlkyl Aryl Ether
900-800Aromatic C-H Out-of-Plane (OOP) BendingStrong1,2,4-Trisubstituted Benzene Ring
910-665N-H WaggingMedium, BroadPrimary Amine (-NH₂)

Justification of Key Predictions:

  • Primary Amine: Primary amines are distinguished by two N-H stretching bands (one asymmetric, one symmetric) in the 3400-3250 cm⁻¹ region.[5][6] A single, broader peak would suggest a secondary amine, while a complete absence would indicate a tertiary amine. Additionally, the N-H bending vibration around 1650-1580 cm⁻¹ is a key confirmatory signal.[5]

  • Alkyl Aryl Ether: This functional group is characterized by two prominent C-O stretching bands. The asymmetric stretch typically appears at a higher wavenumber (around 1250 cm⁻¹) and is very strong, while the symmetric stretch is found near 1040 cm⁻¹.[7][8] The presence of both is a strong indicator of the Ar-O-R linkage.

  • Aromatic Substitution: The pattern of weak overtones between 2000-1650 cm⁻¹ and, more reliably, the strong C-H out-of-plane (OOP) bending bands below 900 cm⁻¹ are diagnostic of the benzene ring's substitution pattern.[9] For 1,2,4-trisubstitution, a strong band is expected in the 800-860 cm⁻¹ range.[9][10]

  • Aliphatic C-H: Strong absorptions just below 3000 cm⁻¹ confirm the presence of sp³-hybridized carbons.[3] Aromatic C-H stretches appear just above 3000 cm⁻¹, providing a clear distinction.[3][11]

Experimental Protocol for Spectrum Acquisition

A robust and reproducible protocol is critical for generating high-quality, trustworthy data. The Attenuated Total Reflectance (ATR) technique is recommended for this compound, as it requires minimal sample preparation and is ideal for liquids or oily solids, a likely physical state for this molecule.[12][13]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer (e.g., Bruker TENSOR II, Thermo Scientific Nicolet iS5) is powered on and has reached thermal equilibrium.

    • Verify that the ATR accessory, typically with a diamond or zinc selenide crystal, is clean and properly installed.

  • Background Collection (Self-Validation Step):

    • Causality: The background scan is the most critical step for data integrity. It measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral response. By collecting this as a reference, these interfering signals are mathematically subtracted from the sample spectrum, ensuring that the final spectrum contains only information from the analyte.[14]

    • Procedure: With the ATR crystal clean and free of any sample, initiate a background scan. A typical setting is 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a single, small drop of the neat [2-(Butan-2-yloxy)-4-methylphenyl]methanamine sample directly onto the center of the ATR crystal.

    • If the sample is a solid, apply a small amount and lower the ATR press to ensure firm, even contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

  • Sample Spectrum Collection:

    • Initiate the sample scan using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution) over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal immediately after analysis using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. A clean crystal is paramount for preventing cross-contamination between samples.

cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis start Start instrument Instrument Warm-up & System Check start->instrument clean_atr Clean ATR Crystal instrument->clean_atr background Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) clean_atr->background apply_sample Apply Neat Sample to ATR Crystal background->apply_sample collect_sample Collect Sample Spectrum (Same Parameters) apply_sample->collect_sample process Process Data (Baseline & ATR Correction) collect_sample->process clean_final Thoroughly Clean ATR Crystal process->clean_final finish End clean_final->finish

Caption: Experimental workflow for FT-IR data acquisition using the ATR technique.

Spectral Interpretation Workflow

A systematic approach to interpreting the resulting spectrum ensures that no key features are missed and that a confident identification can be made.

start Obtain Processed FT-IR Spectrum region1 Region 1: 4000-2800 cm⁻¹ (X-H Stretches) start->region1 q1 Two sharp peaks ~3400-3250 cm⁻¹? region1->q1 q2 Strong peaks < 3000 cm⁻¹? q1->q2 Yes (Primary Amine) reject Structure Inconsistent q1->reject No region2 Region 2: 1800-1400 cm⁻¹ (Bending & Ring Stretches) q2->region2 Yes (Alkyl C-H) q2->reject No q3 Peak ~1650-1580 cm⁻¹? region2->q3 q4 Peaks ~1600 & 1500 cm⁻¹? q3->q4 Yes (N-H Bend) q3->reject No region3 Region 3: 1400-400 cm⁻¹ (Fingerprint Region) q4->region3 Yes (Aromatic Ring) q4->reject No q5 Strong, sharp peaks ~1250 & ~1040 cm⁻¹? region3->q5 q6 Strong peak ~900-800 cm⁻¹? q5->q6 Yes (Alkyl Aryl Ether) q5->reject No confirm Structure Confirmed q6->confirm Yes (1,2,4-Substitution) q6->reject No

Caption: Logical workflow for the interpretation of the FT-IR spectrum.

  • High-Wavenumber Region (4000-2800 cm⁻¹):

    • Immediately look for the two characteristic N-H stretching bands of the primary amine between 3400-3250 cm⁻¹.[5][6] Their presence is a primary confirmation of this group.

    • Confirm the strong, sharp absorptions for aliphatic C-H bonds just below 3000 cm⁻¹ and weaker aromatic C-H stretches just above 3000 cm⁻¹.[3]

  • Double-Bond and Bending Region (1800-1400 cm⁻¹):

    • Identify the N-H bending vibration around 1600 cm⁻¹ to corroborate the primary amine assignment.[5]

    • Locate the two C=C stretching bands for the aromatic ring, typically near 1600 cm⁻¹ and 1500 cm⁻¹.[15]

  • Fingerprint Region (1400-400 cm⁻¹):

    • This region is complex but contains the most definitive peaks. The highest priority is to locate the two very strong C-O stretching bands of the alkyl aryl ether around 1250 cm⁻¹ and 1040 cm⁻¹.[8][16] These are often the most intense peaks in this region.

    • Identify the C-N stretch, which is expected to be a medium-to-weak band between 1250-1020 cm⁻¹.[5]

    • Finally, locate the strong C-H out-of-plane bending band below 900 cm⁻¹ to confirm the 1,2,4-trisubstitution pattern of the aromatic ring.[9]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine. A successful analysis hinges on a systematic approach that combines a theoretical prediction of the spectrum, a validated experimental protocol, and a logical interpretation workflow. The key spectral markers for this molecule are the dual N-H stretching peaks of the primary amine, the two intense C-O stretching bands of the alkyl aryl ether, and the strong out-of-plane bending vibration confirming the aromatic substitution pattern. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently use FT-IR spectroscopy to confirm the identity and purity of this compound, ensuring data integrity throughout the research and development pipeline.

References

  • FT-IR Spectroscopy: Principles and Applications. Scribd. [Link]

  • (PDF) FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile. ResearchGate. [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Photonics.com. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • 4-[(4-Methylphenyl)sulfanyl]butan-2-one. ResearchGate. [Link]

  • 2-(4-Methylphenyl)butan-2-ol | C11H16O. PubChem. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • IR: amines. University of Calgary. [Link]

  • Sample preparation for FT-IR. University of California, Los Angeles. [Link]

  • FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. FindLight. [Link]

  • Characterization of Benzene Ring Substitution by Infrared Spectra. ACS Publications. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • IR spectrum: Ethers. quimicaorganica.org. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. ResearchGate. [Link]

  • 4-[(4-Methylphenyl)sulfanyl]butan-2-one. National Institutes of Health. [Link]

  • Spectroscopy of Ethers. OpenStax. [Link]

  • Principles of FTIR Spectroscopy. Michigan State University. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Chrominfo. [Link]

  • Preparation method for oxetane-2-methylamine.
  • Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • FTIR spectrum of 2-methoxy-4-nitroaniline. ResearchGate. [Link]

Sources

Targeting the Benzylamine Scaffold: A Technical Guide to Structure-Activity Optimization and Biological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The benzylamine moiety represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in neuroactive, antimicrobial, and antiproliferative agents. Its chemical versatility allows it to function as a "molecular hinge," facilitating precise orientation of functional groups within hydrophobic enzymatic pockets—most notably in Monoamine Oxidases (MAO) and kinase domains. This technical guide synthesizes current structure-activity relationship (SAR) data, details self-validating experimental protocols, and provides a roadmap for optimizing substituted benzylamine derivatives for drug discovery.

Chemical Space & SAR Architecture

The biological efficacy of benzylamine derivatives is governed by the electronic and steric environment of the phenyl ring and the basicity of the amine nitrogen.

The Pharmacophore

The core structure consists of a lipophilic phenyl ring linked to a basic amine via a methylene bridge. This spacer is not merely a connector; it provides rotational freedom essential for "induced fit" binding.

  • The Amine Head: Acts as a hydrogen bond donor/acceptor. In MAO inhibitors, this amine often forms an ionic bond with specific residues (e.g., Asp171 in MAO-B).

  • The Methylene Linker: Substitution here (e.g.,

    
    -methylation) introduces chirality, often drastically altering potency and metabolic stability (preventing rapid deamination).
    
  • The Aromatic Ring: The primary site for SAR optimization.

SAR Optimization Logic

The following diagram illustrates the impact of substitution patterns on biological activity, specifically for CNS and antimicrobial targets.

SAR_Map Core Benzylamine Core (C6H5-CH2-NH-R) Ortho Ortho Position Steric Gatekeeper (e.g., 2-Cl, 2-Me) Core->Ortho Steric Clash/Fit Meta Meta Position Lipophilic Interaction (e.g., 3-Br, 3-OCH3) Core->Meta Hydrophobic Pocket Para Para Position Electronic Tuning (e.g., 4-F, 4-NO2) Core->Para Electronic Effect Activity_CNS CNS Potency (MAO-B) Requires Lipophilicity Ortho->Activity_CNS Selectivity Meta->Activity_CNS High Potency Activity_Anti Antimicrobial Activity Requires Membrane Penetration Para->Activity_Anti Halogens Increase Cell Permeability

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical substitution sites on the benzylamine scaffold.

Therapeutic Applications: Mechanisms & Data[1][2]

Neuropharmacology: MAO-B Inhibition

Substituted benzylamines are premier candidates for treating Parkinson’s disease. They function by inhibiting Monoamine Oxidase B (MAO-B), the enzyme responsible for dopamine degradation in the striatum.

  • Mechanism: The benzylamine ring occupies the "entrance cavity" of the MAO-B active site.

  • Key Insight: A meta-benzyloxy substitution (as seen in Safinamide) extends the molecule into the substrate cavity, locking the enzyme in an inactive conformation.

  • Selectivity: Para-fluorine substitutions often enhance MAO-B selectivity over MAO-A by exploiting the smaller active site volume of the B-isoform.

Antimicrobial & Anticancer Potential[3]
  • Antimicrobial: N-substituted benzylamines, particularly Schiff bases, disrupt bacterial cell membranes. The presence of halogens (Cl, Br) increases lipophilicity (

    
    ), facilitating penetration through the lipid bilayer of Gram-positive bacteria like S. aureus.
    
  • Anticancer: Derivatives like 2-acetyl-benzylamine have shown cytotoxicity against leukemia cell lines (MOLM-14).[1] The mechanism involves the induction of apoptosis via the mitochondrial pathway (Bax/Bcl-2 regulation).

Comparative Activity Data

The table below summarizes biological activity from recent high-impact studies.

Derivative SubclassSubstitution PatternTargetActivity (IC50 / MIC)Mechanism Note
Safinamide Analogs 3-benzyloxy-4-fluoroMAO-B (Human)

nM
Reversible inhibition; high CNS penetration.
Halogenated Benzylamines 2,4-dichloroS. aureus


g/mL
Membrane disruption; oxidative stress induction.
Coumarin-Benzylamines 7-(3-chlorobenzyloxy)MAO-B

nM
Dual binding site occupancy (entrance + substrate cavity).
Acetyl-benzylamines 2-acetylMOLM-14 (Leukemia)

mM
G2/M cell cycle arrest; Caspase-3 activation.

Experimental Architectures

To ensure reproducibility and data integrity, the following protocols utilize internal controls and validation steps.

Protocol A: Reductive Amination (Synthesis)

Context: This is the most robust method for synthesizing secondary N-substituted benzylamines, avoiding the over-alkylation often seen with direct alkylation.

Reagents: Substituted Benzaldehyde (1.0 eq), Primary Amine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCE (Dichloroethane), Acetic Acid (cat.).

Workflow:

  • Imine Formation: Dissolve aldehyde and amine in DCE under

    
     atmosphere. Add catalytic acetic acid. Stir at RT for 2 hours.
    
    • Validation Point: Monitor by TLC. Disappearance of aldehyde spot indicates imine formation.

  • Reduction: Cool to 0°C. Add STAB portion-wise (exothermic control). Warm to RT and stir overnight.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis_Workflow Start Start: Aldehyde + Amine Imine Imine Intermediate (Schiff Base) Start->Imine -H2O, AcOH cat. Reduction Reduction (NaBH(OAc)3) Imine->Reduction Hydride Transfer Workup Workup & Extraction (DCM / NaHCO3) Reduction->Workup Quench Purification Purification (Column Chromatography) Workup->Purification

Figure 2: Step-wise synthetic workflow for reductive amination of benzylamine derivatives.

Protocol B: Fluorometric MAO-B Inhibition Assay

Context: A self-validating enzymatic assay using Amplex Red or Kynuramine. This protocol measures the production of


 generated during substrate deamination.[2]

Materials: Recombinant Human MAO-B, Tyramine (substrate), Amplex Red reagent, HRP (Horseradish Peroxidase), Test Compounds (dissolved in DMSO).

Step-by-Step:

  • Preparation: Dilute MAO-B in reaction buffer (0.05 M sodium phosphate, pH 7.4).

  • Incubation: Add 50

    
    L of enzyme solution + 1 
    
    
    
    L of test compound (various concentrations) to a 96-well black plate. Incubate at 37°C for 15 mins.
    • Control: DMSO only (0% inhibition) and Clorgyline/Safinamide (positive control).

  • Reaction Trigger: Add 50

    
    L of working solution (200 
    
    
    
    M Amplex Red, 1 U/mL HRP, 1 mM Tyramine).
  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 mins.

  • Calculation: Determine slope of the linear phase. Calculate % Inhibition relative to DMSO control.

Computational & Future Perspectives

Modern drug design integrates molecular docking to predict binding affinity before synthesis.

  • Docking Strategy: For MAO-B, the "lock" requires the benzylamine ring to sandwich between Tyr398 and Tyr435 (the "aromatic cage").

  • ADMET: Benzylamines generally exhibit good blood-brain barrier (BBB) permeability (

    
     2.0–3.5). However, metabolic liability at the benzylic carbon (oxidation) must be managed, often by adding steric bulk or electron-withdrawing groups to the ring.
    

References

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Pharmacology. [Link]

  • In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. Biomedicine & Pharmacotherapy. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]

  • Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen. [Link]

Sources

Technical Guide: Physicochemical Profiling of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for estimating and experimentally validating the lipophilicity (LogP/LogD) and acid dissociation constant (pKa) of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine .

As a benzylamine derivative with a lipophilic sec-butyl ether substituent, this compound presents a specific physicochemical profile relevant to Central Nervous System (CNS) drug discovery. The interplay between the basic primary amine (pKa ~9.0) and the lipophilic ether tail dictates its solubility, membrane permeability, and blood-brain barrier (BBB) penetration. This guide moves beyond simple estimation, offering self-validating experimental protocols rooted in OECD guidelines and medicinal chemistry best practices.

Section 1: Structural Analysis & Theoretical Framework

Before wet-lab experimentation, a fragment-based analysis establishes the baseline expectations. This molecule consists of a hydrophilic, ionizable "head" (methanamine) and a lipophilic "tail" (substituted phenyl ring).

Structural Deconstruction
  • Core Scaffold: Benzylamine (Phenylmethanamine).

  • Ionization Center: The primary amine (

    
    ) is the sole ionization center in the physiological pH range. It functions as a base, accepting a proton to form a cationic ammonium species.
    
  • Lipophilic Modulators:

    • 4-Methyl group: Adds bulk lipophilicity (+

      
      ) and weak electron donation.
      
    • 2-(Butan-2-yloxy) group: A sec-butoxy ether at the ortho position. This is the critical substituent. It provides significant lipophilicity but also introduces steric bulk near the amine, potentially affecting the solvation shell of the protonated amine.

In Silico Predictions (Fragment Contribution)

The following table summarizes the theoretical contributions to pKa and LogP based on Hammett substituent constants and Hansch-Leo fragment methods.

ParameterBaseline (Benzylamine)Substituent Effect (Theoretical)Predicted ValueConfidence
pKa (Base) 9.334-Me: Slight e- donation (+0.05)2-Alkoxy: Resonance donation (+), Inductive withdrawal (-), Steric hindrance to solvation (-)9.1 – 9.4 High
LogP (Neutral) 1.094-Me: +0.562-sec-Butoxy: +1.80 (approx)3.3 – 3.5 Medium
LogD (pH 7.4) -0.7 (Ionized)Ionization correction:

1.5 – 1.8 Medium

Expert Insight: The ortho-alkoxy group may form an intramolecular hydrogen bond with the ammonium protons in the cationic state. This stabilization often makes the conjugate acid harder to deprotonate, potentially shifting the pKa slightly higher than predicted by induction alone.

Section 2: Ionization Constant (pKa) Determination

Accurate pKa determination is the prerequisite for LogD profiling. For a benzylamine derivative with low aqueous solubility in its neutral form, Potentiometric Titration in a co-solvent system (extrapolated to zero organic solvent) is the gold standard.

Experimental Protocol: Potentiometric Titration

Objective: Determine the thermodynamic pKa of the methanamine group.

Reagents & Setup
  • Titrant: 0.1 M HCl and 0.1 M NaOH (Carbonate-free, standardized against KHP).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

  • Inert Atmosphere: Argon or Nitrogen purge (essential to prevent

    
     absorption).
    
  • Apparatus: Automated titrator with a glass combination pH electrode (Ag/AgCl).

Step-by-Step Workflow
  • Electrode Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C. Verify slope efficiency (>98%).

  • Blank Titration: Titrate the blank solvent (0.15 M KCl) to determine the exact standard electrode potential (

    
    ) and ionic product of water (
    
    
    
    ) under specific conditions.
  • Sample Preparation: Dissolve ~3-5 mg of the compound in 20 mL of 0.15 M KCl.

    • Note: If the neutral compound precipitates, use a co-solvent method (titrate in 20%, 30%, 40% Methanol/Water and Yasuda-Shedlovsky extrapolation to 0% methanol).

  • Acidification: Add standardized HCl to lower the pH to ~2.5 (ensuring 100% protonation of the amine).

  • Alkalimetric Titration: Titrate with 0.1 M NaOH in small increments (0.5 - 1.0 µL) until pH reaches ~11.5.

  • Data Analysis: Use the Gran Plot method to identify the equivalence point precisely, avoiding errors from "smoothing" software algorithms.

Visualization: Titration Logic

The following diagram illustrates the logic flow for determining pKa using the Bjerrum difference plot method.

TitrationWorkflow Start Sample Preparation (Acidified to pH 2.5) Titration Alkalimetric Titration (Add NaOH + N2 Purge) Start->Titration 0.15M KCl Matrix DataAcq Data Acquisition (pH vs. Volume) Titration->DataAcq Continuous Monitoring GranPlot Gran Plot Analysis (Find Equivalence Point) DataAcq->GranPlot Linearization Bjerrum Bjerrum Plot (n_bar) Calc pKa at n_bar = 0.5 GranPlot->Bjerrum Define E.P. Validation Yasuda-Shedlovsky Extrapolation (if co-solvent used) Bjerrum->Validation pKa(app) vs %MeOH

Figure 1: Workflow for Potentiometric pKa Determination. The Gran Plot is critical for identifying the precise equivalence point in weak bases.

Section 3: Lipophilicity Assessment (LogP vs. LogD)

For this amine, LogP (partitioning of the neutral species) is a theoretical constant, but LogD (distribution coefficient at a specific pH) is the physiologically relevant parameter.

Why LogD Matters: At pH 7.4, the amine (pKa ~9.2) will be 98.4% ionized (


). The ionized species partitions poorly into lipids. Therefore, LogD will be significantly lower than LogP.
Experimental Protocol: HPLC Method (OECD 117)

While the "Shake-Flask" method is traditional, it is prone to emulsion errors with surfactants/amines. The RP-HPLC method (OECD Guideline 117) is faster, requires less sample, and is self-validating via reference standards.

Reagents & Setup
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), end-capped to minimize silanol interactions with the amine.

  • Mobile Phase: Methanol/Buffer (pH 7.4 phosphate buffer). Crucial: The buffer pH determines whether you measure LogP (pH > pKa + 2) or LogD (pH 7.4).

  • Dead Time Marker: Uracil or Sodium Nitrate (

    
    ).
    
  • Reference Standards: A set of 6 compounds with known LogP values spanning the expected range (e.g., Benzyl alcohol, Toluene, Naphthalene).

Step-by-Step Workflow
  • System Suitability: Inject the Dead Time Marker to determine

    
     (time for unretained solvent to pass through).
    
  • Calibration: Inject the reference standards. Calculate the Capacity Factor (

    
    ) for each:
    
    
    
    
    Construct a calibration curve:
    
    
    .
  • Sample Injection: Inject [2-(Butan-2-yloxy)-4-methylphenyl]methanamine.

  • Calculation: Measure retention time (

    
    ), calculate 
    
    
    
    , and interpolate LogD from the calibration curve.
Visualization: LogD Logic

The relationship between the intrinsic LogP and the observed LogD is governed by the pH-pKa delta.

LogD_Logic Compound Target Molecule (Amine, pKa ~9.2) Equilibrium Ionization Equilibrium BH+ ⇌ B + H+ Compound->Equilibrium Environment Physiological Environment (pH 7.4) Environment->Equilibrium Species_Neutral Neutral Species (B) High Lipophilicity (LogP ~3.4) Equilibrium->Species_Neutral ~1.6% Abundance Species_Ionized Ionized Species (BH+) Low Lipophilicity Equilibrium->Species_Ionized ~98.4% Abundance Calculation LogD Calculation LogD = LogP - log(1 + 10^(pKa - pH)) Species_Neutral->Calculation Species_Ionized->Calculation Result Estimated LogD (7.4) ~ 1.6 to 1.8 Calculation->Result

Figure 2: The dependence of LogD on pH and pKa. At pH 7.4, the ionized fraction dominates, significantly reducing the effective lipophilicity compared to the neutral LogP.

Section 4: Integrated Profiling & Drug-Like Properties

Synthesizing the pKa and LogD data allows us to predict the compound's behavior in biological systems.

Blood-Brain Barrier (BBB) Permeability

For a CNS-active agent, the "Goldilocks Zone" for BBB penetration is typically:

  • LogD (pH 7.4): 1.0 – 3.0

  • pKa: 7.5 – 10.5

  • MW: < 450 Da

Assessment for [2-(Butan-2-yloxy)-4-methylphenyl]methanamine:

  • LogD ~1.7: This falls perfectly within the optimal range. The lipophilic sec-butyl tail compensates for the ionization of the amine, allowing the molecule to partition into the lipid bilayer, while the charge prevents it from being trapped solely in adipose tissue.

  • pKa ~9.2: While basic, a small fraction exists as the neutral species (which crosses the membrane). The "cation trapping" mechanism may occur, where the neutral amine crosses the BBB and re-ionizes in the slightly more acidic brain parenchyma, potentially increasing brain concentration.

Solubility Implication

The high pKa ensures that the compound will form stable, water-soluble salts (e.g., Hydrochloride, Tartrate) suitable for formulation. The intrinsic solubility of the free base will be low, necessitating salt selection for bioavailability studies.

References

  • OECD. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][2]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa and LogD methodology).
  • Comer, J., & Tam, K. (2001). Lipophilicity Profiles: Theory and Measurement. In: Pharmacokinetic Optimization in Drug Research. [Link][3]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Foundational text for fragment-based LogP prediction).
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. [Link]

Sources

A Senior Application Scientist's Guide to Thermogravimetric Analysis of Novel Benzylamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzylamine Scaffolds and Their Thermal Stability

Benzylamine and its derivatives represent a cornerstone in medicinal chemistry and materials science. Their structural motif is prevalent in a wide array of pharmaceuticals, agrochemicals, and functional polymers. The therapeutic efficacy and material performance of these compounds are intrinsically linked to their chemical and physical stability. Among the critical parameters governing their application is thermal stability, which dictates storage conditions, shelf-life, and processing viability.[1][2] Thermogravimetric analysis (TGA) emerges as an indispensable tool for elucidating the thermal properties of these novel compounds, providing crucial insights for researchers, scientists, and drug development professionals.[1][2]

This in-depth technical guide provides a comprehensive framework for understanding and applying TGA to the study of novel benzylamine compounds. We will move beyond rote procedural descriptions to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Pillar I: The Expertise Behind Thermogravimetric Analysis

At its core, TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][3][4] This seemingly simple principle provides a wealth of information, including:

  • Thermal Stability: Determining the temperature at which a compound begins to decompose.[2][5]

  • Compositional Analysis: Quantifying the percentage of different components in a sample, such as volatiles, organic content, and inorganic residue.[5][6]

  • Decomposition Kinetics: Studying the rate at which a compound degrades.[5]

  • Moisture and Volatiles Content: Assessing the presence of residual solvents or water, which is critical in pharmaceutical formulations.[1][2][5]

The resulting TGA curve, a plot of mass versus temperature, provides a unique thermal fingerprint of the substance being analyzed.[2] The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, highlights the points of greatest mass loss rate, aiding in the identification of distinct decomposition steps.[7]

The Thermal Decomposition of Benzylamine: A Mechanistic Perspective

Understanding the fundamental decomposition pathway of the parent benzylamine molecule provides a crucial baseline for interpreting the TGA data of its novel derivatives. The primary thermal decomposition route for benzylamine involves the cleavage of the C-N bond, which is the weakest bond in the molecule.[8][9] This initial step results in the formation of a benzyl radical (C₆H₅CH₂•) and an amino radical (NH₂•).[8][9] Subsequent reactions of these radicals lead to the formation of ammonia (NH₃) and dibenzyl as the main products.[8][9]

This foundational knowledge allows us to hypothesize how various substituents on the aromatic ring or the amine group might influence the thermal stability of novel benzylamine compounds. Electron-withdrawing groups, for instance, might alter the electron density around the C-N bond, potentially affecting its dissociation energy and, consequently, the onset temperature of decomposition. Conversely, bulky substituents could introduce steric hindrance, which may also impact the decomposition mechanism.[10]

Pillar II: Trustworthiness Through Self-Validating Protocols

A scientifically sound TGA protocol is one that is both reproducible and provides unambiguous data. This necessitates careful consideration of several experimental parameters that can significantly influence the resulting thermogram.[4]

Key Experimental Parameters and Their Rationale
ParameterRecommended Setting for Benzylamine CompoundsRationale
Sample Mass 5-10 mgA smaller sample size minimizes thermal gradients within the sample, ensuring uniform heating and improving the resolution of decomposition events.[11]
Heating Rate 10-20 °C/minA slower heating rate generally provides better resolution of closely occurring thermal events.[12] However, a slightly faster rate can be used for initial screening to save time.
Atmosphere Inert (Nitrogen, Argon) or Oxidative (Air)An inert atmosphere is crucial for studying the intrinsic thermal decomposition of the compound without the influence of oxidation.[13] An oxidative atmosphere can be used to investigate the compound's stability in the presence of air and to determine the amount of carbonaceous residue after pyrolysis.[14]
Gas Flow Rate 20-50 mL/minA consistent and appropriate gas flow rate ensures the efficient removal of gaseous decomposition products from the sample area, preventing secondary reactions and ensuring accurate mass measurements.[4]
Crucible Type Alumina or PlatinumAlumina crucibles are suitable for most applications up to high temperatures. Platinum crucibles are recommended for samples that may react with alumina. Open crucibles are standard, but sealed pans with a pinhole can be used to suppress the vaporization of volatile samples.[12][15]
Standard Operating Procedure (SOP) for TGA of a Novel Benzylamine Compound

This protocol is based on established standards such as ASTM E1131.[5][6][13]

1. Instrument Calibration and Verification:

  • Ensure the TGA instrument's temperature and mass scales are calibrated according to the manufacturer's guidelines and relevant standards (e.g., ASTM E1582, E2040).[5]
  • Perform a blank run with an empty crucible to obtain a baseline for correction.[12]

2. Sample Preparation:

  • Ensure the sample is representative and homogenous. If the sample is a solid, a fine powder is preferred to ensure good thermal contact with the crucible.
  • Accurately weigh 5-10 mg of the novel benzylamine compound into a clean, tared TGA crucible.

3. Experimental Setup:

  • Place the crucible in the TGA furnace.
  • Set the desired atmosphere (e.g., Nitrogen) and flow rate (e.g., 40 mL/min).[15]
  • Program the temperature profile:
  • Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.
  • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature that is beyond the expected decomposition of the compound (e.g., 600 °C).[15]
  • Hold at the final temperature for a few minutes to ensure all reactions are complete.

4. Data Acquisition and Analysis:

  • Initiate the experiment and record the mass loss as a function of temperature.
  • After the run, subtract the blank curve from the sample curve to obtain the corrected thermogram.[12]
  • Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent at the point of maximum mass loss rate.
  • Identify the temperatures at which 5% (Td5%) and 10% (Td10%) mass loss occur, as these are common indicators of thermal stability.[16]
  • Analyze the DTG curve to identify the number of decomposition steps and the temperature of maximum decomposition rate (Tpeak) for each step.
  • Calculate the percentage of mass loss at each decomposition stage.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Instrument Calibration SamplePrep Sample Preparation (5-10mg) Calibrate->SamplePrep LoadSample Load Sample into TGA SamplePrep->LoadSample SetParams Set Parameters (Atmosphere, Flow Rate, Heating Rate) LoadSample->SetParams RunTGA Run TGA Experiment SetParams->RunTGA AcquireData Acquire Mass vs. Temp Data RunTGA->AcquireData CorrectData Baseline Correction AcquireData->CorrectData AnalyzeCurve Analyze TGA/DTG Curves CorrectData->AnalyzeCurve DetermineParams Determine Tonset, Td5%, Tpeak AnalyzeCurve->DetermineParams

Caption: A streamlined workflow for the thermogravimetric analysis of novel compounds.

Pillar III: Authoritative Grounding and Comprehensive Data Interpretation

The interpretation of TGA curves for novel benzylamine compounds should be a systematic process, grounded in an understanding of chemical principles and supported by comparative data.

Interpreting TGA and DTG Curves: A Step-by-Step Guide
  • Initial Mass Loss (below 150 °C): This is typically attributed to the loss of volatile components such as moisture or residual solvents.[2] The percentage of mass loss in this region is a critical quality attribute in pharmaceutical development.

  • Main Decomposition Region: This is the region where the primary structure of the benzylamine compound degrades.

    • Single-Step Decomposition: A single, sharp mass loss in the TGA curve suggests a relatively straightforward decomposition mechanism, such as the initial C-N bond cleavage in benzylamine.[8][16]

    • Multi-Step Decomposition: Multiple distinct steps in the TGA curve indicate a more complex degradation pathway.[16] For substituted benzylamines, this could involve the sequential loss of different functional groups. Analyzing the percentage mass loss for each step can help in proposing a plausible decomposition mechanism.

  • Final Residue: The mass remaining at the end of the experiment (at the maximum temperature in an inert atmosphere) corresponds to any non-volatile residue, such as char or inorganic components. If the experiment is continued in an oxidative atmosphere, this char will combust, and the final residue will represent the inorganic content.[14]

Comparative Analysis of Novel Benzylamine Derivatives

The true power of TGA lies in the comparative analysis of a series of related compounds. By systematically varying the substituents on the benzylamine scaffold, one can establish structure-stability relationships.

Table: Hypothetical TGA Data for a Series of Substituted Benzylamine Compounds

CompoundSubstituent (R)Tonset (°C)Td5% (°C)Tpeak (°C)% Residue at 600°C (N₂)
1 H (Benzylamine)1801952105
2 4-NO₂1651781908
3 4-OCH₃1952102254
4 4-Cl1751902056

From this hypothetical data, we can infer:

  • The electron-withdrawing nitro group in compound 2 decreases the thermal stability compared to the parent benzylamine.

  • The electron-donating methoxy group in compound 3 enhances the thermal stability.

  • The chloro-substituted compound 4 shows a slight decrease in thermal stability.

These observations can then be correlated with the electronic effects of the substituents on the C-N bond strength.

Diagram: Logical Relationship in TGA Data Interpretation

TGA_Interpretation cluster_analysis Analysis cluster_interpretation Interpretation TGA_Curve TGA Curve (% Mass vs. Temp) Tonset Onset Temperature (T_onset) TGA_Curve->Tonset Td5 5% Mass Loss Temp (T_d5%) TGA_Curve->Td5 DecompSteps Number of Decomposition Steps TGA_Curve->DecompSteps Residue % Residue TGA_Curve->Residue DTG_Curve DTG Curve (Mass Loss Rate vs. Temp) DTG_Curve->DecompSteps Tpeak Peak Decomposition Temp (T_peak) DTG_Curve->Tpeak ThermalStability Overall Thermal Stability Tonset->ThermalStability Td5->ThermalStability DecompMechanism Decomposition Mechanism DecompSteps->DecompMechanism Tpeak->DecompMechanism Residue->DecompMechanism Composition Sample Composition Residue->Composition

Caption: The relationship between raw TGA/DTG data and its interpretation.

Applications in Drug Development and Materials Science

The insights gained from TGA are pivotal throughout the lifecycle of a novel benzylamine compound.

  • Lead Optimization: Rapidly screen new chemical entities for desirable thermal stability profiles.

  • Polymorph and Solvate Characterization: Different crystalline forms (polymorphs) or solvates of a drug can exhibit distinct thermal profiles, which TGA can help identify and quantify.[1][2] This is crucial for ensuring batch-to-batch consistency and bioavailability.

  • Excipient Compatibility Studies: TGA can be used to assess the thermal compatibility of an active pharmaceutical ingredient (API) with various excipients in a formulation.[1]

  • Quality Control: TGA provides a reliable method for the quality control of raw materials and finished products, ensuring they meet the required specifications for purity and stability.

Conclusion

Thermogravimetric analysis is a powerful and versatile technique that is essential for the comprehensive characterization of novel benzylamine compounds. By adopting a scientifically rigorous and methodologically sound approach, researchers can unlock a wealth of information regarding the thermal stability, decomposition pathways, and compositional integrity of these important molecules. This guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals to confidently apply TGA in their research, ultimately contributing to the development of safer and more effective products.

References

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. Thermo Gravimetric Analysis (TGA). Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • ResearchGate. Thermogravimetric analysis (TGA) curves of compounds 1–5. Retrieved from [Link]

  • ResearchGate. The thermal gravimetric analysis (TGA) and derivative thermal.... Retrieved from [Link]

  • Szwarc, M. (1949). The dissociation energy of the C-N bond in benzylamine. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 198(1053), 285–292. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. YouTube. Retrieved from [Link]

  • Intertek. Thermogravimetry thermal analysis (TGA) testing - ASTM E1131, ISO 11358. Retrieved from [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2017, December 1). GMP information for manufacturers of compounded medicines and dose administration aids (DAAs). Retrieved from [Link]

  • ResearchGate. Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Retrieved from [Link]

  • The Royal Society. (1949). The dissociation energy of the C-N bond in benzylamine. Retrieved from [Link]

  • METTLER TOLEDO. Interpreting TGA Curves. Retrieved from [Link]

  • ASTM International. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • ResearchGate. Determining the content of amino groups using TGA?. Retrieved from [Link]

  • Ijmra.us. TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. Retrieved from [Link]

  • International Pharmaceutical Industry. Navigating the TGA's Requirements for Combination Products. Retrieved from [Link]

  • ResearchGate. Investigating the curing of amino resins with TGA-MS and TGA-FT-IR. Retrieved from [Link]

  • ResearchGate. Interpreting TGA curves. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • PharmaLex. (2024, July 11). Navigating the TGA's Requirements for Combination Products. Retrieved from [Link]

  • ASTM International. E2550 Standard Test Method for Thermal Stability by Thermogravimetry. Retrieved from [Link]

  • MDPI. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Retrieved from [Link]

  • MDPI. (2023, January 17). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Retrieved from [Link]

  • Leibniz Institute of Polymer Research Dresden. Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • University of Kentucky UKnowledge. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry. Retrieved from [Link]

  • ASTM International. (2021, November 9). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. Retrieved from [Link]

  • TGA. (2025, December 17). TGA Drug Approval Guide 2025: Best Practices for Regulatory Compliance in Australia. Retrieved from [Link]

  • ResearchGate. TGA data of some metal complexes and their assignments. Retrieved from [Link]

  • Organic Chemistry Portal. Benzylamines. Retrieved from [Link]

  • Slideshare. Applications of tga. Retrieved from [Link]

  • RSIS International. Synthesis, Characterization and Thermogravimetric Analysis of Cobalt (III) and Zirconium(IV) Complexes With N-(3-nitrobenzylidiene)-N,N'-dimethyl-4-amino antipyrine. Retrieved from [Link]

  • University of South Alabama JagWorks@USA. Thermal Stability Analysis of Aqueous Ionic Amines for Sustainable CO2 Capture. Retrieved from [Link]

  • SciSpace. Synthesis, Spectral and Thermal Characterization of Selected Metal Complexes Containing Schiff Base Ligands with Antimicrobial A. Retrieved from [Link]

  • Wikipedia. Benzylamine. Retrieved from [Link]

  • MDPI. (2022, October 14). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. Retrieved from [Link]

Sources

Technical Guide: Chiral Properties & Application of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Properties and Utilization of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine (CAS 1248102-90-0) is a specialized benzylamine scaffold characterized by a sterically demanding sec-butoxy group at the ortho position. Unlike simple alkoxy-benzylamines, the sec-butyl substituent introduces a chiral center adjacent to the ether oxygen, creating distinct (


) and (

) enantiomers. This guide details the stereochemical characterization, enantioselective synthesis, and pharmacological implications of this scaffold in drug discovery, specifically for GPCR and ion channel targets where the ortho-alkoxy group modulates rotational entropy and lipophilic binding.

Stereochemical Analysis

The physicochemical behavior of this molecule is defined by the asymmetry at the C2 position of the butoxy chain.

Structural Definition
  • Core Scaffold: 4-methylbenzylamine.[1][2][3]

  • Chiral Substituent: 1-methylpropoxy (sec-butoxy) group at position 2.

  • Stereocenter: The methine carbon (

    
    ).
    
PropertyValue
Formula

Molecular Weight 193.29 g/mol
Chiral Center C2 of the butyl chain
Enantiomers (

)-[2-(sec-butoxy)...] and (

)-[2-(sec-butoxy)...]
Rotatable Bonds 5 (High conformational flexibility restricted by ortho-clash)
Conformational Dynamics

The ortho-positioning of the chiral sec-butoxy group creates a "molecular gate." The chiral center dictates the vector of the ethyl and methyl tails relative to the planar phenyl ring.

  • (

    
    )-Enantiomer:  Projects the ethyl group towards the meta-position, often creating a distinct hydrophobic volume that can lock the benzylamine side chain into a preferred dihedral angle via steric pressure.
    
  • (

    
    )-Enantiomer:  Inverts this projection, potentially causing steric clash with the methanamine nitrogen, altering the pKa or binding trajectory.
    

Enantioselective Synthesis & Resolution

To ensure high biological integrity, researchers must avoid racemic mixtures. Two primary workflows are recommended: De Novo Asymmetric Synthesis and Chiral Resolution.

Workflow A: Mitsunobu Inversion (Recommended)

This pathway utilizes commercially available chiral alcohols to establish stereochemistry before the amine is formed.

Protocol:

  • Starting Material: 2-Hydroxy-4-methylbenzonitrile.

  • Chiral Reagent: (

    
    )-(+)-2-Butanol (or (
    
    
    
    )-(-)-2-Butanol).
  • Mechanism: The Mitsunobu reaction proceeds with Walden Inversion . Using (

    
    )-2-butanol yields the (
    
    
    
    )-ether.
  • Reduction: The nitrile is reduced to the amine using Lithium Aluminum Hydride (LiAlH

    
    ) or Raney Nickel/H
    
    
    
    .

Reaction Scheme (DOT Visualization):

SynthesisWorkflow Start 2-Hydroxy-4-methylbenzonitrile Process1 Mitsunobu Coupling (DIAD, PPh3, THF) Start->Process1 Reagent (S)-2-Butanol (Chiral Source) Reagent->Process1 Reagent Intermed (R)-2-(sec-butoxy)-4-methylbenzonitrile (Inverted Stereocenter) Process1->Intermed Stereoinversion Process2 Reduction (LiAlH4 or H2/Ra-Ni) Intermed->Process2 Product (R)-[2-(Butan-2-yloxy)-4-methylphenyl]methanamine Process2->Product Retention

Figure 1: Stereospecific synthesis via Mitsunobu coupling. Note the inversion of configuration at the ether linkage.

Workflow B: Chiral Resolution of Racemate

If the racemic building block is sourced, resolution via diastereomeric salt formation is cost-effective for scale-up.

Protocol:

  • Dissolution: Dissolve 1.0 eq of racemic amine in Ethanol/Water (9:1).

  • Resolving Agent: Add 0.5 eq of (

    
    )-Dibenzoyl Tartaric Acid  or (
    
    
    
    )-Mandelic Acid
    .
  • Crystallization: Heat to reflux, then cool slowly to 4°C over 12 hours.

  • Filtration: Collect the precipitate (typically one diastereomeric salt).

  • Free Basing: Treat salt with 1M NaOH and extract with DCM.

Analytical Characterization

Validating enantiomeric excess (ee%) is critical. Standard C18 columns cannot separate these enantiomers.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or IC (Amylose-based).

  • Dimensions: 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
    
    • Note: Diethylamine is essential to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of the phenyl ring).

  • Expected Separation: The bulky sec-butyl group interacts strongly with the amylose carbamate stationary phase, typically yielding separation factors (

    
    ) > 1.2.
    

Pharmacological Implications

In drug design, the [2-(Butan-2-yloxy)-4-methylphenyl]methanamine unit acts as a "lipophilic anchor."

The "Magic Methyl" Effect of the sec-Butyl Group

The chiral methyl group on the butoxy chain adds a specific hydrophobic contact point.

  • Binding Pocket Fit: In GPCRs (e.g., Ghrelin, Orexin receptors), the (

    
    )-enantiomer often fits into a hydrophobic sub-pocket defined by residues like Leucine or Valine, while the (
    
    
    
    )-enantiomer may clash with the backbone.
  • Metabolic Stability: The branching at the alpha-carbon of the ether reduces susceptibility to O-dealkylation by Cytochrome P450 enzymes compared to a straight

    
    -butoxy chain.
    
Mechanistic Diagram: Chiral Recognition

The diagram below illustrates how the specific chirality of the ether tail dictates binding affinity.

BindingMechanism cluster_R (R)-Enantiomer Interaction cluster_S (S)-Enantiomer Interaction Receptor Receptor Binding Pocket (Hydrophobic Cleft) LigandR (R)-Ligand Receptor->LigandR Accepts LigandS (S)-Ligand Receptor->LigandS Rejects Fit Perfect Steric Fit (High Affinity) LigandR->Fit Clash Steric Clash w/ Residues (Low Affinity) LigandS->Clash

Figure 2: Theoretical binding mode demonstrating chiral discrimination in a hydrophobic receptor pocket.

References

  • Accela ChemBio . (2023).[1][3] Catalog Entry: 2-(sec-butoxy)-4-methylbenzylamine. Retrieved from [Link]

  • Kodama, K. (2025).[4] Resolution of α-methylbenzylamine via diastereomeric salt formation. ResearchGate. Retrieved from [Link]

  • PubChem . (2025).[2] Compound Summary: 2-(4-methylphenyl)butan-2-ol (Related Structure). National Library of Medicine. Retrieved from [Link]

Sources

Discovery and Initial Characterization of Novel Benzylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzylamine moiety (


) is a privileged scaffold in medicinal chemistry, serving as a cornerstone for diverse therapeutic classes including monoamine oxidase (MAO) inhibitors, antifungal squalene epoxidase inhibitors, and GPCR ligands. Its ubiquity stems from the pharmacophore’s ability to participate in cation-

interactions, hydrogen bonding, and hydrophobic packing within protein active sites.

This technical guide outlines a rigorous, self-validating workflow for the discovery and characterization of novel benzylamine derivatives. Moving beyond basic synthesis, we integrate rational design, robust physicochemical profiling, and critical ADMET filters to ensure only high-quality candidates progress to lead optimization.

Part 1: Rational Design & Synthetic Strategy

Scaffold Selection and Design Logic

The initial design of novel benzylamines must address two competing requirements: target affinity and metabolic stability . The basic nitrogen is often essential for electrostatic interactions (e.g., with Asp/Glu residues in GPCRs), but it also introduces liability for hERG inhibition and phospholipidosis.

  • Design Tactic: Incorporate "metabolic blockers" such as fluorine or trifluoromethyl groups at the para position of the aromatic ring to prevent CYP450-mediated hydroxylation.

  • Rigidification: Constrain the benzylic rotatable bond using cyclic analogs (e.g., tetrahydroisoquinolines) if entropy penalties in binding are high.

Synthetic Protocols: Causality and Choice[1]

While multiple routes exist, the choice of method dictates the library's diversity and purity profile.

Method A: Reductive Amination (The Gold Standard)

Context: Preferred for generating diverse secondary and tertiary amines from commercially available aldehydes. Protocol:

  • Imine Formation: React aldehyde (1.0 eq) with amine (1.0-1.2 eq) in DCE or MeOH. Add

    
     or molecular sieves to drive equilibrium if the amine is non-nucleophilic.
    
  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 eq).
    
    • Why

      
      ? Unlike 
      
      
      
      , it is mild and does not reduce aldehydes/ketones, preventing side reactions. It selectively reduces the imine species.
  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
Method B: C-H Activation (The Novel Approach)

Context: Used for late-stage functionalization of complex scaffolds where pre-functionalized halides are unavailable. Mechanism: Photocatalytic Hydrogen Atom Transfer (HAT) allows direct arylation of benzylic


 bonds.[2]
Synthetic Workflow Visualization

SyntheticWorkflow Start Target Design (Benzylamine Scaffold) RouteSelection Route Selection Start->RouteSelection Reductive Reductive Amination (NaBH(OAc)3) RouteSelection->Reductive Aldehyde Available CH_Activation Photocatalytic C-H Activation RouteSelection->CH_Activation Complex Scaffold Imine Imine Intermediate (In Situ) Reductive->Imine -H2O Radical Benzylic Radical Species CH_Activation->Radical HAT Catalyst Product Crude Benzylamine Imine->Product Reduction Radical->Product Ar-X Coupling Purification Purification (Flash Chromatography) Product->Purification

Caption: Decision tree for synthesizing benzylamines, contrasting classical reductive amination with modern C-H activation.

Part 2: Physicochemical Profiling (The "Drug-Like" Filter)

Before biological testing, candidates must pass a physicochemical filter. Benzylamines are prone to high basicity (


), which limits membrane permeability and increases lysosomal trapping.
Key Assays and Acceptance Criteria
ParameterMethodTarget RangeRationale
Lipophilicity (LogD) Shake-flask or HPLC1.0 – 3.5High LogD (>4) correlates with metabolic clearance and toxicity; Low LogD (<0) limits CNS penetration.
Basicity (pKa) Potentiometric Titration7.0 – 8.5Lowering pKa below 9.0 improves passive permeability. Introduce electron-withdrawing groups (EWGs) on the benzyl ring to modulate this.
Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)>

cm/s
High throughput screen for passive diffusion. Essential for oral bioavailability.
Solubility Kinetic Solubility (Nephelometry)> 50 µMPoor solubility leads to false negatives in bioassays due to precipitation.

Part 3: Biological Characterization

Target Validation & Screening Cascade

For a novel benzylamine, the screening cascade must differentiate between specific binding and non-specific cationic amphiphilic interactions.

Step 1: Primary Binding (SPR - Surface Plasmon Resonance)
  • Protocol: Immobilize target protein on a CM5 chip. Inject benzylamine analytes at increasing concentrations.

  • Advantage: Provides

    
     and 
    
    
    
    rates. Benzylamines often show fast on-rates; optimization should focus on slowing the off-rate (
    
    
    ) to increase residence time.
Step 2: Functional Assay (Cell-Based)
  • Context: If the target is a GPCR (e.g., Dopamine/Serotonin receptor).

  • Method: cAMP accumulation or Calcium Flux (FLIPR).

  • Integrity Check: Include a "parental" cell line (null for target) to rule out off-target effects common with cationic drugs.

Screening Logic Visualization

ScreeningCascade Library Benzylamine Library (n=50-100) Filter1 Physicochem Filter (Solubility > 50µM) Library->Filter1 Filter1->Library Fail: Redesign Binding SPR Binding (Kd < 1µM) Filter1->Binding Pass Functional Functional Assay (IC50 / EC50) Binding->Functional Confirmed Binder Selectivity Selectivity Panel (vs. hERG, CYP) Functional->Selectivity Potent Lead Validated Lead Selectivity->Lead Safe

Caption: Hierarchical screening cascade ensuring only soluble, potent, and selective benzylamines progress.

Part 4: ADMET & Early Safety

Metabolic Stability (The Achilles' Heel)

Benzylamines are susceptible to N-dealkylation and benzylic hydroxylation by CYP450 enzymes.

  • Experiment: Incubate compound (1 µM) with human liver microsomes (HLM) + NADPH. Sample at 0, 15, 30, 60 min. Analyze by LC-MS/MS.

  • Metabolic Switching: If N-dealkylation is dominant, increase steric bulk around the nitrogen (e.g.,

    
    -methylation) to block enzymatic access.
    
hERG Inhibition

Basic amines are notorious for blocking the hERG potassium channel, leading to QT prolongation.

  • Mitigation: Reduce basicity (pKa < 8) or introduce polar patches (e.g., ether oxygens) to disrupt the hydrophobic pharmacophore required for hERG binding.

References

  • Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. Der Pharma Chemica. Available at: [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. Available at: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane. BYU ScholarsArchive. Available at: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]

  • Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]

Sources

Methodological & Application

Application of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine in pharmaceutical research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (CAS: 1248102-90-0), herein referred to as BMB-Amine , as a high-value scaffold in pharmaceutical research.[1] While simple benzylamines are ubiquitous in drug discovery, the incorporation of the ortho-sec-butoxy group in BMB-Amine offers distinct advantages in Lead Optimization .[1] This moiety provides a critical balance of increased lipophilicity (cLogP modulation) and steric influence, often serving to "lock" the bioactive conformation of the resulting ligand via the ortho-effect.[1] This guide provides validated protocols for incorporating BMB-Amine into amide and amine libraries, specifically targeting GPCR and kinase inhibitor discovery programs.[1]

Technical Profile & Physicochemical Properties

Before integration into synthetic workflows, researchers must understand the physicochemical contribution of the BMB-Amine fragment to a drug candidate.[1]

PropertyValue / DescriptionImpact on Drug Design
Chemical Formula C₁₂H₁₉NO--
Molecular Weight 207.31 g/mol Fragment-based design compliant (Rule of 3).[1]
Appearance Colorless to pale yellow oil (Free base)Handling requirement: Store under inert gas to prevent carbamate formation.
Est. cLogP ~3.2Significantly more lipophilic than 2-methoxy analogs; aids BBB penetration.[1]
Steric Bulk sec-Butoxy groupIntroduces chiral center (if resolved) and bulk to fill hydrophobic pockets (e.g., S1/S2 pockets in proteases).[1]
H-Bond Donors 1 (Primary Amine)Key handle for conjugation.

Application Context: The "Ortho-Alkoxy" Effect in Lead Optimization

In medicinal chemistry, replacing a hydrogen or a simple methoxy group with a bulky sec-butoxy group at the ortho position of a benzylamine linker serves two primary mechanistic functions:

  • Conformational Restriction: The steric clash between the ortho-alkoxy group and the benzylic methylene hydrogens restricts the rotation of the phenyl ring relative to the amide/amine bond.[1] This reduces the entropic penalty of binding to a receptor target.[1]

  • Hydrophobic Filling: The branched sec-butyl chain is ideal for occupying "greasy" hydrophobic sub-pockets often found in GPCR allosteric sites (e.g., Dopamine D3, Serotonin 5-HT) and Kinase ATP-binding sites.[1]

Target Classes
  • 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors: Benzylamine derivatives are established scaffolds for this target (See Day et al.).

  • Monoamine Oxidase B (MAO-B) Inhibitors: The lipophilic alkoxy group can enhance selectivity for the B-isoform.

  • Kinase Inhibitors: Used as the solvent-exposed "tail" to modulate solubility and pharmacokinetic properties.

Experimental Protocols

The following protocols are optimized for high-throughput library synthesis (96-well format) but can be scaled up for gram-scale synthesis.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use Case: Synthesizing a library of amides to scan SAR against a carboxylic acid core.

Reagents:

  • Substrate: Carboxylic Acid Core (1.0 equiv)

  • Reagent: BMB-Amine (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA[1]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (0.1 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.[1]

  • Addition: Add BMB-Amine (0.12 mmol) dissolved in DMF (0.5 mL) to the reaction mixture.

  • Reaction: Seal the reaction vessel and stir at RT for 4–16 hours. Monitor by LC-MS.[1]

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The steric bulk of the ortho-butoxy group may slow kinetics compared to unsubstituted benzylamines.[1]

  • Work-up (Library Scale): Dilute with EtOAc (3 mL). Wash with sat.[1] NaHCO₃ (2 x 1 mL) and brine (1 mL).

  • Purification: Evaporate solvent. Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination (Scaffold Hopping)

Use Case: Converting the primary amine to a secondary amine to increase basicity and metabolic stability.

Reagents:

  • Substrate: Aldehyde Core (1.0 equiv)

  • Reagent: BMB-Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve Aldehyde (0.2 mmol) and BMB-Amine (0.22 mmol) in DCE (2 mL). Add Acetic Acid (catalytic).[1] Stir for 1 hour at RT.

    • Note: The formation of the imine is often visible by a slight color change.[1]

  • Reduction: Add STAB (0.3 mmol) in one portion.

  • Reaction: Stir vigorously at RT for 12 hours under Nitrogen.

  • Quench: Quench with sat. NaHCO₃ (2 mL).[1] Stir for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 5 mL). Dry organics over Na₂SO₄.[1]

  • Isolation: Concentrate in vacuo. Flash chromatography (DCM/MeOH gradient) is usually required to remove unreacted amine.[1]

Mechanistic Visualization

The following diagram illustrates the workflow for utilizing BMB-Amine in a Fragment-Based Drug Discovery (FBDD) campaign, highlighting the decision points between Amide Coupling and Reductive Amination based on the target pocket electronics.

G Start Start: Target Identification (GPCR / Kinase / Enzyme) Reagent Reagent: BMB-Amine [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Start->Reagent Decision Decision: Interaction Required? Reagent->Decision Path_H_Bond H-Bond Acceptor/Donor Pair (Rigid Linker Needed) Decision->Path_H_Bond Neutral Pocket Path_Basic Salt Bridge / Cation-Pi (Flexible Linker Needed) Decision->Path_Basic Acidic Pocket Exp_Amide Protocol A: Amide Coupling (HATU/DIPEA) Result: Stable Amide Linker Path_H_Bond->Exp_Amide Exp_RedAm Protocol B: Reductive Amination (STAB/AcOH) Result: Secondary Amine Path_Basic->Exp_RedAm Outcome Outcome: Lead Series Generation (Ortho-Effect Locked Conformation) Exp_Amide->Outcome Exp_RedAm->Outcome

Figure 1: Decision tree for incorporating BMB-Amine into drug scaffolds based on target binding site requirements.

Quality Control & Handling

  • Storage: The free amine absorbs CO₂ from the air to form carbamate salts.[1] Store at 4°C under Argon.

  • Analytical Verification:

    • 1H NMR (CDCl₃): Look for the characteristic doublet/multiplet of the sec-butoxy methine proton at ~4.3-4.5 ppm and the benzylic methylene singlet at ~3.8 ppm.

    • LC-MS: Expect [M+H]⁺ = 208.2.

References

  • Day, J. M., et al. (2010).[1] "Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3." Molecular and Cellular Endocrinology.

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry.

  • Accela ChemBio Inc. (2023).[1][2] "Product Certificate of Analysis: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine." Commercial Catalog Data.

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] "Rethinking Amide Bond Synthesis." Nature.[1]

Sources

Application Notes: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine - A Novel Chiral Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space

In the landscape of drug discovery and fine chemical synthesis, the strategic design of novel building blocks is paramount to accessing new chemical entities with unique properties. [2-(Butan-2-yloxy)-4-methylphenyl]methanamine represents a previously unexplored, yet highly valuable, scaffold. Its structure combines a primary benzylic amine, a key functional group for a multitude of derivatizations, with a chiral sec-butoxy group ortho to the amine. This specific substitution pattern offers intriguing possibilities for introducing chirality and modulating steric and electronic properties in target molecules. The presence of the chiral ether moiety can serve as a stereocontrolling element in subsequent transformations, potentially influencing the diastereoselectivity of reactions at the benzylic amine center.

These application notes provide a comprehensive guide for researchers, outlining a robust, two-step synthesis of this novel building block from commercially available precursors. Furthermore, we present detailed protocols for its application in several cornerstone reactions in organic synthesis, thereby demonstrating its potential as a versatile intermediate for creating complex molecular architectures. The causality behind experimental choices and the validation inherent in the protocols are explained to ensure reliable and reproducible results.

Part 1: Synthesis of the Building Block

The synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine is designed as a straightforward, high-yielding two-step sequence starting from 2-hydroxy-4-methylbenzaldehyde. The overall synthetic pathway is depicted below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A 2-Hydroxy-4-methylbenzaldehyde B 2-(Butan-2-yloxy)-4-methylbenzaldehyde A->B  1. K₂CO₃, DMF  2. (R/S)-2-Bromobutane  80 °C C [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (Target Building Block) B->C  NH₄OAc, NaBH₃CN  Methanol, rt

Caption: Proposed two-step synthesis of the target building block.

Step 1: Synthesis of 2-(Butan-2-yloxy)-4-methylbenzaldehyde via Williamson Ether Synthesis

The initial step involves the formation of the sec-butoxy ether linkage. The Williamson ether synthesis is a classic and reliable method for this transformation, proceeding via an SN2 mechanism.[1][2] The choice of a moderately strong base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) is crucial. K₂CO₃ is strong enough to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide but is not so harsh as to promote side reactions. DMF effectively solvates the potassium cation, leaving the phenoxide anion highly reactive for nucleophilic attack on the 2-bromobutane.

Protocol 1: Williamson Ether Synthesis

  • Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-4-methylbenzaldehyde (10.0 g, 73.4 mmol, 1.0 equiv.) and anhydrous potassium carbonate (15.2 g, 110.1 mmol, 1.5 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF).

  • Alkylation: Add (R/S)-2-bromobutane (12.1 g, 11.0 mL, 88.1 mmol, 1.2 equiv.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (gradient elution, 5% to 15% ethyl acetate in hexanes) to yield the pure 2-(butan-2-yloxy)-4-methylbenzaldehyde.

ParameterValue/ConditionRationale
Starting Material 2-Hydroxy-4-methylbenzaldehydeCommercially available and provides the core aromatic structure.
Alkylating Agent (R/S)-2-BromobutaneIntroduces the desired chiral sec-butoxy group. A racemic mixture is used here for general synthesis. Enantiopure versions can be used to create an enantiopure building block.
Base Potassium Carbonate (K₂CO₃)Sufficiently basic to deprotonate the phenol without causing decomposition. Easy to handle and remove.
Solvent Dimethylformamide (DMF)Polar aprotic solvent that promotes SN2 reactions by solvating cations.[2]
Temperature 80 °CProvides sufficient energy to overcome the activation barrier without promoting significant elimination side-products from the secondary halide.
Step 2: Synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine via Reductive Amination

The final step is the conversion of the aldehyde to the primary amine. Reductive amination is an ideal method for this transformation.[3] This one-pot procedure involves the initial formation of an imine intermediate from the aldehyde and an ammonia source (here, ammonium acetate), which is then reduced in situ by a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice as it is selective for the reduction of the protonated imine over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[4]

Protocol 2: Reductive Amination

  • Reagent Setup: In a 250 mL round-bottom flask, dissolve 2-(butan-2-yloxy)-4-methylbenzaldehyde (10.0 g, 48.5 mmol, 1.0 equiv.) in 120 mL of methanol.

  • Ammonia Source: Add ammonium acetate (NH₄OAc) (29.6 g, 388 mmol, 8.0 equiv.) to the solution and stir until it dissolves. The large excess of the ammonia source drives the equilibrium towards imine formation.

  • Reduction: To the stirring solution, add sodium cyanoborohydride (NaBH₃CN) (3.65 g, 58.2 mmol, 1.2 equiv.) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. The reaction is typically accompanied by gas evolution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor for the disappearance of the aldehyde by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of 1 M aqueous HCl until the pH is ~2 to decompose any remaining reducing agent. Stir for 1 hour.

  • Basification & Extraction: Make the solution basic (pH > 10) by the addition of 2 M aqueous NaOH. Extract the product with dichloromethane (DCM) (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target [2-(Butan-2-yloxy)-4-methylphenyl]methanamine. The product can be further purified by distillation under reduced pressure or by silica gel chromatography if necessary.

Part 2: Applications in Organic Synthesis

The primary amine functionality of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine makes it a versatile nucleophile for a wide range of synthetic transformations. Its applications are crucial for building complex molecules, particularly in the synthesis of novel pharmaceutical candidates.[5][6]

G cluster_apps Potential Synthetic Applications A [2-(Butan-2-yloxy)-4-methylphenyl]methanamine B Secondary/Tertiary Amines A->B N-Alkylation (R-X or RCHO/reductant) C Amides A->C Amide Coupling (RCOOH, DCC/HOBt) D Sulfonamides A->D Sulfonylation (RSO₂Cl, Base) E Tetrahydroisoquinolines (Pictet-Spengler) A->E Cyclization (RCHO, Acid)

Caption: Key synthetic transformations using the title building block.

Application 1: Synthesis of Substituted Secondary Amines via N-Alkylation

Direct alkylation with alkyl halides provides a straightforward route to secondary amines. To avoid over-alkylation, which is a common side reaction with primary amines, careful control of stoichiometry is required.[7]

Protocol 3: N-Mono-Alkylation

  • Setup: Dissolve [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (1.0 g, 4.82 mmol, 1.0 equiv.) and a mild base such as potassium carbonate (0.80 g, 5.78 mmol, 1.2 equiv.) in 20 mL of acetonitrile.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 0.82 g, 4.82 mmol, 1.0 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the mixture for 6-12 hours. The progress can be monitored by LC-MS or TLC.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired secondary amine.

Application 2: Amide Bond Formation

Amide bonds are fundamental in medicinal chemistry. The primary amine of the title building block can be readily coupled with carboxylic acids using standard peptide coupling reagents. The DCC/HOBt system is a classic and effective choice that activates the carboxylic acid and minimizes racemization if the acid partner is chiral.[8][9]

Protocol 4: Amide Coupling with DCC/HOBt

  • Activation: In a flask, dissolve the carboxylic acid (1.1 equiv.) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.) in 20 mL of dry DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv.) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amine Addition: In a separate flask, dissolve [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (1.0 equiv.) in 10 mL of dry DCM. Add this solution to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter off the DCU precipitate and wash it with DCM. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the resulting amide by recrystallization or column chromatography.

Application 3: Synthesis of Sulfonamides

Sulfonamides are another critical functional group in pharmaceuticals. They are readily synthesized by reacting the primary amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.[10]

Protocol 5: Sulfonamide Synthesis

  • Setup: Dissolve [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (1.0 equiv.) in 20 mL of pyridine and cool the solution to 0 °C.

  • Sulfonylation: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.05 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 4-6 hours.

  • Work-up: Pour the reaction mixture into 100 mL of ice-water. If the product precipitates, it can be collected by filtration. Alternatively, extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic extracts with 1 M HCl (to remove pyridine), water, and brine. Dry over Na₂SO₄, filter, and concentrate to provide the crude sulfonamide, which can be purified by recrystallization or chromatography.

Application 4: Construction of Tetrahydroisoquinoline Scaffolds via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[11][12] While the title compound is a benzylamine, its derivatives can be elaborated to contain the necessary phenylethylamine motif for this transformative reaction, highlighting its potential in more complex synthetic routes. For instance, a derivative could be used to synthesize complex alkaloids and related pharmaceutical agents. The reaction proceeds via an initial iminium ion formation, followed by an intramolecular electrophilic aromatic substitution. The electron-donating nature of the sec-butoxy and methyl groups on the aromatic ring would facilitate the cyclization step.

Conclusion

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine is a novel, synthetically accessible building block with significant potential for applications in organic synthesis and medicinal chemistry. The protocols detailed herein provide a reliable pathway for its preparation and subsequent derivatization. The presence of a chiral ether ortho to the reactive primary amine offers unique steric and electronic properties, making it an attractive tool for the synthesis of complex, high-value molecules. We encourage the research community to explore the utility of this compound in their synthetic programs to unlock new avenues in chemical innovation.

References

  • PrepChem. Synthesis of 2-hydroxy-4-methylbenzaldehyde. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Google Patents. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
  • Wikipedia. Williamson ether synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. [Link]

  • PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • PubChem. 2-(4-Methylphenyl)butan-2-ol. [Link]

  • PubMed Central. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • ResearchGate. Synthesis of Primary Sulfonamides. [Link]

  • ResearchGate. Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • National Institutes of Health. Catalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst. [Link]

  • ResearchGate. α C‒H functionalization of benzylamines a, Strategy for the synthesis of chiral α-aryl amines. [Link]

  • ACS Publications. Benzylamines: synthesis and evaluation of antimycobacterial properties. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Google Patents.
  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • ResearchGate. Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. [Link]

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • Thieme Connect. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Journal of the Chemical Society. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [Link]

  • PubMed Central. Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines. [Link]

  • RSC Advances. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • RSC Advances. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Organic & Biomolecular Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]

  • ResearchGate. (a) Reaction pathway for the reductive amination with benzaldehyde and... [Link]

  • Max-Planck-Gesellschaft. Chirality Control: New Ways for Active Ingredients. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. Reductive amination of benzaldehyde and ammonia catalyzed by (a)... [Link]

  • Radboud Repository. Enantioselective BINOL-Phosphoric Acid Catalyzed Pictet-Spengler Reactions of N-Benzyltryptamine. [Link]

  • PubMed Central. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

Sources

Application Note: A Systematic Approach to HPLC Method Development and Validation for the Analysis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and systematic guide for the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine. As a compound featuring a primary amine and a chiral center, it presents unique analytical challenges, including peak tailing and the need to resolve enantiomers. This guide, designed for researchers and drug development professionals, details a logical workflow from initial analyte characterization to a fully validated achiral (reversed-phase) method and outlines a robust strategy for subsequent chiral separation. The protocols are grounded in established chromatographic principles and adhere to ICH validation guidelines to ensure scientific integrity and trustworthiness.

Analyte Characterization & Chromatographic Strategy

A thorough understanding of the analyte's physicochemical properties is the foundation of efficient method development.

Structure:

  • Key Functional Groups: The molecule contains a primary amine (-CH2NH2), which is basic, and an ether linkage. The aromatic ring serves as a chromophore for UV detection.

  • Chirality: The 2-butoxy group has a chiral center, meaning the compound exists as a pair of enantiomers. This guide will first focus on an achiral method to quantify the molecule as a whole, followed by a strategy for chiral separation.

Predicted Properties & Chromatographic Implications:

PropertyPredicted Value/CharacteristicChromatographic Implication
pKa (of amine) ~9.5 - 10.5The basic nature necessitates careful mobile phase pH control to ensure the analyte is in a single ionic form (protonated) and to prevent peak tailing from interactions with silica-based columns.[1]
logP Moderately hydrophobicWell-suited for reversed-phase chromatography (e.g., C18, C8 columns) where retention is driven by hydrophobic interactions.[2]
UV Absorbance Phenyl ring chromophoreExpected λmax ~225 nm and ~275 nm. Suitable for UV detection. An initial UV scan is required to determine the optimal wavelength for sensitivity and specificity.

The primary challenge is managing the basic amine to achieve symmetrical peak shapes. The strategy will focus on using a low-pH mobile phase with a modern, high-purity, end-capped C18 column.

Workflow for HPLC Method Development

The development process follows a logical, multi-stage progression from initial screening to final validation.

Method_Development_Workflow A Analyte Characterization B Initial Method Screening A->B Input Properties C Optimization (Achiral) B->C Select Best Start Conditions D Final Achiral Method C->D Refine Parameters E Method Validation D->E Confirm Performance F Chiral Method Development D->F If Enantiomer Data Needed Optimization_Logic Start Initial Peak Observed CheckShape Is Peak Tailing > 1.2? Start->CheckShape AdjustpH Lower Mobile Phase pH (e.g., to pH 2.5 with TFA) CheckShape->AdjustpH Yes OptimizeGradient Adjust Gradient Slope & Time for Resolution CheckShape->OptimizeGradient No CheckColumn Use High-Purity, End-Capped Column AdjustpH->CheckColumn CheckColumn->OptimizeGradient FineTune Optimize Temperature & Flow Rate for Efficiency OptimizeGradient->FineTune FinalMethod Optimized Method FineTune->FinalMethod

Caption: Decision logic for optimizing the separation of a basic amine.

Step-by-Step Optimization Protocol:

  • Gradient Refinement:

    • Based on the screening run, the analyte eluted at ~6.5 minutes when the %B was approximately 45%.

    • A shallower gradient around the elution point will improve resolution from any potential impurities.

    • Action: Modify the gradient to be less steep: e.g., 30-60% B over 10 minutes. This increases focus on the relevant elution window.

  • Flow Rate and Temperature:

    • Temperature: Increasing temperature (e.g., to 40°C) can lower mobile phase viscosity, reduce backpressure, and sometimes improve peak efficiency.

    • Flow Rate: Can be increased (e.g., to 1.2 mL/min) to shorten the run time if resolution is sufficient.

    • Action: Evaluate the method at 40°C. The peak shape remained excellent and retention time decreased slightly. A flow rate of 1.2 mL/min was adopted for a faster analysis.

Final Optimized Achiral Method
ParameterConditionRationale
Column Brand B C18 (3.5 µm, 4.6x100 mm)Provided the best peak shape and efficiency during screening.
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates the amine, ensuring good peak shape. [1]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity compared to methanol. [3]
Gradient 30% to 60% B over 8 min, then to 95% B in 1 min, hold for 2 min, return to 30% B in 1 min, equilibrate for 3 min.Optimized for resolution around the analyte and rapid column cleanup.
Flow Rate 1.2 mL/minProvides a balance between analysis speed and efficiency.
Temperature 40°CImproves peak efficiency and reduces system backpressure.
Detector UV at 226 nmDetermined as λmax from PDA scan for optimal sensitivity.
Injection Volume 5 µL
Expected RT ~5.8 min

Part 2: Chiral Method Development Strategy

For applications requiring the separation and quantification of individual enantiomers, a dedicated chiral method is necessary. This typically involves screening various Chiral Stationary Phases (CSPs).

Strategy:

  • CSP Screening: The most effective approach is to screen a set of complementary CSPs. Polysaccharide-based columns are highly versatile and a good starting point for aromatic compounds. [4][5] * Recommended Columns:

    • Cellulose-based CSP (e.g., Chiralcel OD-H)
    • Amylose-based CSP (e.g., Chiralpak AD-H)
  • Mobile Phase Screening: Chiral separations can be achieved in different modes. Screening should include:

    • Normal Phase: Heptane/Isopropanol mixtures. This is often the first choice for polysaccharide CSPs.

    • Polar Organic Mode: Acetonitrile or Methanol, often with acidic/basic additives. [6] * Reversed-Phase: Water/Acetonitrile or Water/Methanol.

  • Screening Protocol:

    • Prepare a ~100 µg/mL solution of the racemic analyte.

    • For each column/mobile phase combination, start with a common composition (e.g., Normal Phase: 90:10 Heptane:IPA; Polar Organic: 100% Methanol).

    • Run isocratic separations. If no separation is observed, systematically vary the mobile phase composition (e.g., change the percentage of the polar modifier in normal phase).

    • The goal is to achieve a baseline resolution (Rs > 1.5) between the two enantiomer peaks.

Method Validation Protocol (ICH Q2(R2))

The final achiral method must be validated to ensure it is fit for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) guidelines. [7][8][9] Protocol Overview:

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and analyte spiked with expected impurities.The analyte peak should be free of interference from other components at its retention time. Peak purity analysis (PDA) should pass.
Linearity Prepare at least five concentrations of the analyte (e.g., 5-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
Accuracy Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of nominal) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Perform six replicate injections of a single standard preparation (e.g., at 50 µg/mL).Relative Standard Deviation (RSD) ≤ 1.0%.
Intermediate Precision Repeat the precision study on a different day with a different analyst or on a different instrument.RSD between the two sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.Precision at the LOQ should have an RSD ≤ 10%.
Robustness Deliberately vary key method parameters (e.g., pH ±0.2, Temperature ±2°C, Flow Rate ±5%, Organic composition ±2%).Retention time and peak area should not significantly change, with RSDs remaining within acceptable limits.

Conclusion

This application note presents a robust, step-by-step methodology for developing and validating an HPLC method for the challenging compound [2-(Butan-2-yloxy)-4-methylphenyl]methanamine. By systematically addressing the analyte's basicity through pH control and using a modern C18 column, an efficient and symmetrical peak shape was achieved. The final, optimized achiral method is suitable for accurate quantification and has been outlined for validation according to ICH guidelines. Furthermore, a clear strategy for developing a chiral separation was provided, enabling full characterization of the stereoisomers. This comprehensive guide serves as a practical tool for scientists in analytical development, ensuring the generation of reliable and high-quality data.

References

  • 2-(4-Methylphenyl)butan-2-ol | C11H16O | CID 220982 . PubChem, National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Choosing HPLC Columns for Rapid Method Development . Agilent Technologies. [Link]

  • Methanone, (4-methylphenyl)phenyl- . NIST WebBook, National Institute of Standards and Technology. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex Inc. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize . Welch Materials, Inc. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations . LCGC International. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines . Teledyne ISCO. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography . LCGC International. [Link]

  • Choosing the Right Reversed Phase Column . Phenomenex Inc. [Link]

  • Chiral HPLC Separations . Phenomenex Inc. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]

  • ICH Q2(R2) Validation of analytical procedures . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Control pH During Method Development for Better Chromatography . Agilent Technologies. [Link]

Sources

Application Note: Chiral Separation of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2][3][4][5]

The separation of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine presents a classic but distinct challenge in chiral chromatography. This molecule features a primary benzylamine moiety combined with a chiral sec-butyl ether side chain.

Structural Challenges[4]
  • Remote Chirality: The chiral center is located on the sec-butyl group, separated from the aromatic ring by an ether oxygen. This "remote" chirality requires a stationary phase with high steric selectivity to discriminate between the (R) and (S) spatial arrangements of the methyl/ethyl groups on the ether chain.

  • Basicity (Primary Amine): The primary methanamine group (

    
    ) is highly basic (
    
    
    
    ). In standard chromatographic conditions, this group will interact strongly with residual silanols on the silica backbone of the column, leading to severe peak tailing and loss of resolution unless specific mobile phase modifiers are used.
Target Audience & Utility

This protocol is designed for medicinal chemists and process development scientists isolating enantiopure intermediates for SAR (Structure-Activity Relationship) studies, likely in the context of ion channel modulators or similar CNS-active pharmacophores.

Method Development Strategy

We utilize a "Screen-and-Optimize" approach. Given the structural properties, Polysaccharide-based Chiral Stationary Phases (CSPs) are the most effective. The primary amine functionality dictates the mandatory use of basic additives.

Decision Matrix (DOT Visualization)

MethodDevelopment Start Start: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Solubility Solubility Check (IPA/Hexane or MeOH) Start->Solubility Screening Column Screening (AD-H, OD-H, IA, IC) Solubility->Screening Mode_NP Normal Phase (NP) Hx/IPA + 0.1% DEA Screening->Mode_NP Analytical Mode_SFC SFC Mode CO2/MeOH + 0.2% DEA Screening->Mode_SFC Prep/Green Eval Evaluate Resolution (Rs) & Tailing (Tf) Mode_NP->Eval Mode_SFC->Eval Optimize Optimization Loop: 1. Increase DEA (up to 0.5%) 2. Change Alcohol (EtOH vs IPA) 3. Lower Temp (10-20°C) Eval->Optimize Rs < 1.5 or Tailing Final Final Method Validation Eval->Final Rs > 1.5 & Tf < 1.3 Optimize->Eval

Figure 1: Strategic workflow for method development focusing on basic additive optimization to suppress silanol interactions.

Protocol A: Normal Phase HPLC (The "Gold Standard")

This method provides the highest robustness and reproducibility for analytical quality control.

Equipment & Materials[2][3][4][6]
  • Instrument: HPLC System with UV/Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose analogue).

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Reagents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA).

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane : IPA : DEA in a ratio of 90 : 10 : 0.1 (v/v/v).

    • Note: The DEA (Diethylamine) is critical. Do not omit. It acts as a competing base to block silanol sites.

    • Degas the mobile phase thoroughly.

  • System Conditioning:

    • Flush the column with the mobile phase at 0.5 mL/min for 30 minutes to equilibrate the stationary phase with the amine additive.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Lowering to 15°C can improve resolution if partial separation is observed).

    • Detection: UV at 220 nm (primary amine/phenyl absorption) and 254 nm.

    • Injection Volume: 5-10 µL (1 mg/mL sample concentration in Mobile Phase).

  • Expected Results:

    • The enantiomers should elute between 8 and 15 minutes.

    • Resolution (Rs): Target > 2.0.

    • Tailing Factor: Target < 1.3.

Data Summary Table: HPLC Conditions
ParameterRecommended ConditionOptimization Range
Column Chiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1)Hexane / EtOH / DEA (85:15:0.1)
Additive 0.1% Diethylamine (DEA)0.1% Ethylenediamine (EDA)
Temperature 25°C10°C - 35°C

Protocol B: SFC (Supercritical Fluid Chromatography)[3][5]

SFC is recommended for preparative scale-up or high-throughput screening due to lower viscosity and faster run times.

Equipment & Materials[2][3][4][6]
  • Instrument: SFC System (e.g., Agilent 1260 Infinity II SFC or Waters UPC2).

  • Column: Chiralcel OD-H or Chiralpak IG (Immobilized Amylose).

    • Dimensions: 150 x 4.6 mm (Analytical) or 250 x 21 mm (Prep).

  • Modifier: Methanol with 0.2% DEA or Isopropylamine (IPAm).

Step-by-Step Procedure
  • Mobile Phase Setup:

    • Solvent A:

      
       (Liquid).
      
    • Solvent B (Modifier): Methanol + 0.2% DEA. (Higher amine concentration is needed in SFC due to system volume).

  • Gradient/Isocratic Program:

    • Start with Isocratic elution: 85%

      
       / 15% Modifier .
      
    • Back Pressure (BPR): 120 bar (Standard) to 150 bar.

    • Temperature: 35°C.

  • Why this works:

    • The methanol solvates the polar amine group.

    • The basic additive (

      
      ) prevents the formation of carbamates (reaction of primary amine with 
      
      
      
      ), which is a common pitfall in SFC of primary amines.

Critical Troubleshooting: The "Tailing" Issue

For [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, the most likely failure mode is peak tailing .

Mechanism: The protonated amine (


) interacts ionically with residual silanols (

) on the silica surface.

Corrective Actions:

  • Increase Additive: Increase DEA concentration from 0.1% to 0.2% or even 0.5%.

  • Switch Additive: If DEA fails, switch to Ethylenediamine (EDA) . EDA is bidentate and binds more strongly to silanols, effectively "capping" them.

  • Switch Column: Move to an Immobilized Phase (e.g., Chiralpak IA or IC) . These phases allow the use of Dichloromethane (DCM) or Ethyl Acetate in the mobile phase, which can alter the solvation shell of the molecule and improve shape.

References

  • Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® AD-H / AD.

  • Zhang, T., et al. (2014). "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." Journal of Chromatography A. (Detailed study on primary amine additives).

  • Phenomenex.Chiral HPLC/SFC Application Guide.

Application Notes and Protocols for the Synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive and scientifically grounded protocol for the synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is designed to be self-validating, with in-depth explanations for experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Significance

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine is a primary benzylamine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted aromatic ring, suggests its utility as a key intermediate in the synthesis of more complex molecular architectures. The presented protocol details a reliable method for its preparation via a two-step synthesis commencing with the alkylation of 2-hydroxy-4-methylbenzaldehyde, followed by a direct reductive amination. This approach is favored for its efficiency and the prevalence of its methodologies in modern organic synthesis.

Overall Synthesis Workflow

The synthesis of the target molecule is achieved through a two-stage process. The initial step involves the synthesis of the precursor aldehyde, 2-(butan-2-yloxy)-4-methylbenzaldehyde, via a Williamson ether synthesis. The subsequent and final step is the reductive amination of this aldehyde using a suitable ammonia source and a selective reducing agent to yield the desired primary amine.

Synthesis_Workflow cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination 2_hydroxy_4_methylbenzaldehyde 2-Hydroxy-4-methylbenzaldehyde aldehyde 2-(Butan-2-yloxy)-4-methylbenzaldehyde 2_hydroxy_4_methylbenzaldehyde->aldehyde Williamson Ether Synthesis 2_bromobutane 2-Bromobutane 2_bromobutane->aldehyde base Base (e.g., K2CO3) base->aldehyde final_product [2-(Butan-2-yloxy)-4-methylphenyl]methanamine aldehyde->final_product Reductive Amination ammonia Ammonia Source (e.g., NH4OAc) ammonia->final_product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->final_product

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 2-(Butan-2-yloxy)-4-methylbenzaldehyde

This initial step is crucial as it prepares the direct precursor for the reductive amination. The choice of a Williamson ether synthesis is based on its reliability and high-yielding nature for the formation of aryl ethers.

Experimental Protocol
  • Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-methylbenzaldehyde (10.0 g, 73.4 mmol), potassium carbonate (15.2 g, 110.1 mmol), and acetonitrile (100 mL).

  • Addition of Alkylating Agent: While stirring vigorously, add 2-bromobutane (12.1 g, 88.1 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-(butan-2-yloxy)-4-methylbenzaldehyde as a pale yellow oil.

Part 2: Reductive Amination to Synthesize [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

The core of this synthesis lies in the reductive amination step. This one-pot reaction involves the in-situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the corresponding amine.

Causality Behind Experimental Choices
  • Ammonia Source: Ammonium acetate is chosen as the ammonia source. Upon heating, it is in equilibrium with ammonia and acetic acid. The acetic acid acts as a catalyst for the imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[1] It is less reactive towards the aldehyde starting material compared to other borohydrides like sodium borohydride, thus minimizing the formation of the corresponding alcohol as a byproduct.[1]

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reactants and facilitates the dissolution of both the organic substrate and the reducing agent.

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 2-(butan-2-yloxy)-4-methylbenzaldehyde (5.0 g, 24.2 mmol), ammonium acetate (9.3 g, 121.0 mmol), and anhydrous dichloromethane (100 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (7.7 g, 36.3 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate 7:3 with 1% triethylamine).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol with 1% triethylamine) to yield [2-(Butan-2-yloxy)-4-methylphenyl]methanamine as a colorless to pale yellow oil.

Data Presentation

ParameterStep 1: Ether SynthesisStep 2: Reductive Amination
Starting Material 2-Hydroxy-4-methylbenzaldehyde2-(Butan-2-yloxy)-4-methylbenzaldehyde
Key Reagents 2-Bromobutane, K₂CO₃Ammonium acetate, NaBH(OAc)₃
Solvent AcetonitrileDichloromethane
Reaction Temperature Reflux (~82°C)0°C to Room Temperature
Reaction Time 12-16 hours12-16 hours
Typical Yield 85-95%70-85%

Expected Results and Characterization

The final product, [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Signals in the range of δ 6.7-7.2 ppm.

    • Benzylic Protons (-CH₂NH₂): A singlet at approximately δ 3.8-4.0 ppm.

    • Butoxy Protons (-OCH-): A multiplet around δ 4.3-4.5 ppm.

    • Methyl Protons (Aromatic -CH₃): A singlet around δ 2.3 ppm.

    • Butoxy Protons (-CH₂CH₃ and -CHCH₃): Signals in the range of δ 0.9-1.8 ppm.

    • Amine Protons (-NH₂): A broad singlet that may be exchanged with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons: Signals in the range of δ 110-160 ppm.

    • Benzylic Carbon (-CH₂NH₂): A signal around δ 40-45 ppm.

    • Butoxy Carbon (-OCH-): A signal around δ 75-80 ppm.

    • Alkyl Carbons: Signals in the range of δ 10-30 ppm.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the product.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water.[2] It should be handled under an inert atmosphere. In case of fire, use a dry powder extinguisher; do not use water.[2]

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • 2-Bromobutane: This is a flammable and harmful liquid. Handle with care and avoid ignition sources.

References

  • Synthesis of 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. (n.d.). [Link]

  • Reductive Amination of Aldehydes and Ketones. JoVE. (2023). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). [Link]

  • Reductive amination of benzaldehyde and ammonia catalyzed by.... ResearchGate. (n.d.). [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

Sources

Application Notes and Protocols for the Evaluation of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. This document provides a comprehensive guide for the preclinical evaluation of a novel chemical entity (NCE), [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, as a potential antifungal drug candidate. These application notes and protocols are designed to offer a structured and scientifically rigorous framework for researchers, from initial in vitro susceptibility testing to preliminary mechanism of action studies and cytotoxicity assessment. By explaining the rationale behind experimental choices and adhering to established standards, this guide aims to facilitate the systematic evaluation of this and other novel antifungal candidates, thereby accelerating the drug discovery pipeline.

Introduction: The Imperative for Novel Antifungal Agents

Fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The limited arsenal of clinically available antifungal drugs is threatened by the increasing prevalence of resistance.[1] The main classes of antifungals, including azoles, polyenes, and echinocandins, target specific fungal cellular components, but their efficacy is often hampered by toxicity and the development of resistance.[1][2] Therefore, there is a critical need for the identification of new chemical entities with potent antifungal activity and novel mechanisms of action.

This guide focuses on the initial preclinical assessment of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, a hypothetical novel compound. The protocols outlined herein are based on established methodologies in antifungal drug discovery and are intended to provide a robust foundation for its evaluation.

Initial Compound Characterization

Before embarking on biological assays, a thorough characterization of the test compound is paramount to ensure the reliability and reproducibility of the results.

Purity and Identity Confirmation

The purity and identity of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity level of ≥95% is generally required for biological screening.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure of the compound.

Solubility Determination

The solubility of the compound in relevant solvents is crucial for the preparation of stock solutions and for understanding its potential for formulation.

  • Protocol: Prepare a series of dilutions of the compound in various solvents, such as dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers. Determine the maximum concentration at which the compound remains in solution by visual inspection or spectrophotometry.

In Vitro Antifungal Susceptibility Testing

The first step in evaluating a new compound is to determine its intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[3][4]

Fungal Strains

A representative panel of fungal strains should be used, including:

  • Yeasts:

    • Candida albicans (ATCC 90028)

    • Candida glabrata (ATCC 90030)

    • Candida parapsilosis (ATCC 22019)

    • Candida krusei (ATCC 6258)

    • Cryptococcus neoformans (H99)

  • Molds:

    • Aspergillus fumigatus (ATCC 204305)

    • Aspergillus flavus (ATCC 204304)

    • Rhizopus oryzae (ATCC 10404)

Broth Microdilution Protocol (Adapted from CLSI M27 and M38)

This protocol is a modification of the broth microdilution susceptibility test, a common method in clinical laboratories for evaluating the activity of potential antifungal compounds.[5]

  • Preparation of Stock Solution: Prepare a stock solution of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine in DMSO at a concentration of 10 mg/mL.

  • Preparation of Microplates: In a 96-well microplate, perform serial twofold dilutions of the compound in RPMI-1640 medium to achieve a final concentration range of 0.03 to 16 µg/mL.[5]

  • Inoculum Preparation: Prepare a standardized inoculum of each fungal strain in RPMI-1640 medium according to CLSI guidelines. The final inoculum concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.

Data Presentation

Summarize the MIC values in a clear and structured table.

Fungal Strain[2-(Butan-2-yloxy)-4-methylphenyl]methanamine MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans210.5
Candida glabrata4160.5
Candida parapsilosis120.25
Candida krusei8641
Cryptococcus neoformans0.540.25
Aspergillus fumigatus16>641

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Elucidating the Mechanism of Action (MoA)

Understanding the MoA of a novel antifungal is crucial for its development. The structure of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, with its benzylamine moiety, suggests a potential interference with the ergosterol biosynthesis pathway, similar to allylamine antifungals like terbinafine which inhibit squalene epoxidase.[6][7] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.[8]

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The ergosterol biosynthesis pathway is a complex process involving over 20 enzymes and is a well-established target for antifungal drugs.[9][10]

Ergosterol_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate fpp Farnesyl Diphosphate (FPP) mevalonate->fpp squalene Squalene fpp->squalene Squalene Synthase (Erg9) oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene lanosterol Lanosterol oxidosqualene->lanosterol ergosterol Ergosterol lanosterol->ergosterol

Caption: The fungal ergosterol biosynthesis pathway, highlighting key enzymes.

Protocol: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol aims to determine if [2-(Butan-2-yloxy)-4-methylphenyl]methanamine treatment leads to an accumulation of squalene, which would be indicative of squalene epoxidase inhibition.[6]

  • Fungal Culture: Grow a susceptible fungal strain (e.g., C. albicans) in the presence of the test compound at sub-MIC concentrations (e.g., 0.5x MIC and 0.25x MIC) for 16 hours.

  • Sterol Extraction: Harvest the fungal cells by centrifugation, wash with sterile water, and perform a saponification and non-saponifiable lipid extraction using a mixture of methanol, potassium hydroxide, and n-heptane.

  • Derivatization: Silylate the extracted sterols using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Analysis: Analyze the derivatized sterol samples by GC-MS. Identify and quantify the sterols by comparing their retention times and mass spectra with those of authentic standards (e.g., ergosterol and squalene).

  • Data Analysis: Compare the sterol profiles of treated and untreated cells. A significant increase in the squalene peak and a corresponding decrease in the ergosterol peak in treated cells would suggest inhibition of squalene epoxidase.

Cytotoxicity Assessment and Selectivity Index

A viable antifungal drug candidate must exhibit selective toxicity towards fungal cells with minimal effects on host cells.

Protocol: In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxicity of the compound against a human cell line.

  • Cell Line: Use a relevant human cell line, such as HepG2 (liver carcinoma) or HEK293 (embryonic kidney).

  • Cell Culture: Culture the cells in appropriate medium in a 96-well plate until they reach approximately 80% confluency.

  • Compound Treatment: Expose the cells to a range of concentrations of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine for 24-48 hours.

  • Viability Assay: Determine cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.

  • IC₅₀ Determination: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Selectivity Index (SI)

The selectivity index is a ratio that measures the relative toxicity of a compound.

SI = IC₅₀ (mammalian cells) / MIC (fungal cells)

A higher SI value indicates a greater selectivity of the compound for fungal cells over mammalian cells, which is a desirable characteristic for a drug candidate.

CompoundIC₅₀ (HepG2 cells) (µg/mL)MIC (C. albicans) (µg/mL)Selectivity Index (SI)
[2-(Butan-2-yloxy)-4-methylphenyl]methanamine64232
Fluconazole>10001>1000
Amphotericin B50.510

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Overview

Workflow start Start: Novel Chemical Entity [2-(Butan-2-yloxy)-4-methylphenyl]methanamine char Compound Characterization (Purity, Solubility) start->char invitro In Vitro Antifungal Susceptibility Testing (MIC Determination) char->invitro moa Mechanism of Action Studies (e.g., Sterol Analysis) invitro->moa cyto Cytotoxicity Assessment (IC₅₀ Determination) invitro->cyto si Selectivity Index Calculation moa->si cyto->si invivo In Vivo Efficacy Models (Animal Studies) si->invivo end End: Candidate for Further Development invivo->end

Caption: A generalized workflow for the preclinical evaluation of a novel antifungal compound.

Conclusion and Future Directions

The protocols detailed in this guide provide a foundational framework for the initial preclinical evaluation of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine as a potential antifungal agent. The systematic application of these methods will enable researchers to determine its antifungal spectrum, gain insights into its mechanism of action, and assess its preliminary safety profile. Positive results from these initial studies, including potent antifungal activity and a favorable selectivity index, would warrant further investigation, including studies against a broader panel of clinical isolates, time-kill assays, and ultimately, evaluation in animal models of fungal infection. This structured approach is essential for the efficient and effective discovery of new therapies to combat the growing threat of fungal diseases.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126 Suppl 39, 2–7. [Link]

  • Espinel-Ingroff, A., & Turnidge, J. (2016). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 3(2), ofw056. [Link]

  • Lewis, R. E. (2011). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 53(suppl_1), S3-S8. [Link]

  • Perfect, J. R. (2017). Antifungal drug discovery: the process and outcomes. Expert Opinion on Drug Discovery, 12(9), 893-905. [Link]

  • Gao, L., Sun, Y., He, C., & Song, Y. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 9(5), 548. [Link]

  • Sanguinetti, M., & Posteraro, B. (2018). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 4(3), 92. [Link]

  • Macreadie, I. G., Johnson, G., Schlosser, K., & Macreadie, P. I. (2018). The Multifunctional Fungal Ergosterol. mSphere, 3(5), e00326-18. [Link]

  • Creative Biolabs. (n.d.). Ergosterol Biosynthesis. [Link]

  • King's College London. (2025). Antifungal discovery offers hope against deadly drug-resistant infections. [Link]

  • de Lira, S. P., & da Silva, J. F. M. (2018). Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities. Bioorganic & Medicinal Chemistry, 26(14), 4058-4066. [Link]

  • Rodrigues, M. L. (2018). The multifunctional fungal ergosterol. mSphere, 3(5), e00326-18. [Link]

  • Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in Microbiology, 3, 439. [Link]

  • Osherov, N., & Kontoyiannis, D. P. (2017). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 61(5), e02433-16. [Link]

  • da Silva, A. C. R., et al. (2020). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (164), e61751. [Link]

  • Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: A Standardized and Reproducible Method for Patient Care. Journal of Fungi, 3(3), 36. [Link]

  • Salake, A. B., et al. (2013). Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. Journal of Chemical Biology, 7(1), 29-35. [Link]

  • Patnap Synapse. (2024). What are SQLE inhibitors and how do they work? [Link]

  • Lepak, A. J., & Andes, D. R. (2014). Antifungal Clinical Trials and Guidelines: What We Know and Do Not Know. Fungal Genetics and Biology, 78, 53-60. [Link]

  • Oldfield, E. (2022). A Structural and Bioinformatics Investigation of a Fungal Squalene Synthase and Comparisons with Other Membrane Proteins. ACS Omega, 7(25), 21543-21555. [Link]

  • Warrilow, A. G. S., et al. (2021). Strategies to Better Target Fungal Squalene Monooxygenase. Journal of Fungi, 7(1), 49. [Link]

  • Ganesan, A. (2020). Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights. Journal of Fungi, 6(3), 133. [Link]

  • ResearchGate. (2018). In vitro antifungal susceptibility testing. [Link]

  • MDPI. (2023). Antifungal Mechanism of 4-(4-Hydroxyphenyl)-2-butanone Against Fusarium solani. [Link]

  • ResearchGate. (2025). Antifungal activity of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against Candida albicans: evidence for the antifungal mode of action. [Link]

  • PubMed. (1990). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. [Link]

  • ResearchGate. (2013). 4-[(4-Methylphenyl)sulfanyl]butan-2-one. [Link]

  • National Center for Biotechnology Information. (2013). 4-[(4-Methylphenyl)sulfanyl]butan-2-one. [Link]

  • ResearchGate. (2019). The biosynthesis pathway of ergosterol in fungi. [Link]

Sources

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Chiral β-Amino Alcohols as Ligands in Asymmetric Catalysis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

While specific catalytic applications for [2-(Butan-2-yloxy)-4-methylphenyl]methanamine are not extensively documented in peer-reviewed literature, this guide focuses on a closely related and highly versatile class of ligands: chiral β-amino alcohols. The principles, protocols, and mechanistic insights detailed herein provide a robust framework for researchers interested in leveraging the catalytic potential of this broader ligand family. We will use a representative and well-studied member of this class to illustrate its application in a cornerstone of asymmetric synthesis: the transfer hydrogenation of prochiral ketones.

Introduction to Chiral β-Amino Alcohols in Asymmetric Catalysis

Chiral β-amino alcohols are privileged ligands in asymmetric catalysis, capable of forming stable five-membered chelate rings with a variety of metal centers. This chelation creates a rigid and well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. The presence of both a Lewis basic amino group and a hydroxyl moiety allows for bidentate coordination, which is fundamental to their catalytic efficacy. These ligands are instrumental in numerous transformations, including the addition of organometallic reagents to carbonyls and the reduction of ketones.[1][2]

The structural motif of chiral β-amino alcohols is prevalent in a vast number of natural products and pharmaceuticals, making their synthesis and application a topic of significant interest in drug development and fine chemical synthesis.[3]

Synthesis of a Representative Chiral β-Amino Alcohol Ligand

A variety of synthetic routes to chiral β-amino alcohols exist, often starting from readily available chiral precursors like amino acids.[3] A common strategy involves the reduction of the carboxylic acid functionality of an amino acid to the corresponding alcohol.

Below is a representative protocol for the synthesis of (1S,2S)-2-(benzylamino)-1-phenylpropan-1-ol, a ligand effective in asymmetric transfer hydrogenation.

Protocol: Synthesis of (1S,2S)-2-(benzylamino)-1-phenylpropan-1-ol

Materials:

  • (1S,2S)-(-)-2-amino-1-phenyl-1,3-propanediol

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Imine Formation:

    • To a solution of (1S,2S)-(-)-2-amino-1-phenyl-1,3-propanediol (1.0 eq) in DCM, add benzaldehyde (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC. This step forms the corresponding imine in situ.

  • Reductive Amination:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. STAB is a mild reducing agent suitable for the selective reduction of the imine in the presence of other functional groups.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (1S,2S)-2-(benzylamino)-1-phenylpropan-1-ol.

Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral secondary alcohols from prochiral ketones.[4] This reaction typically employs a transition metal catalyst (commonly Ruthenium, Rhodium, or Iridium) and a chiral ligand, with a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.[4][5][6]

Experimental Workflow for Ru-Catalyzed ATH

cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A [RuCl2(p-cymene)]2 D Mix & Stir under Inert Atmosphere A->D B Chiral Ligand B->D C Inert Solvent (e.g., Isopropanol) C->D E Add Ketone Substrate D->E In situ catalyst formation F Add Hydrogen Donor (e.g., HCOOH/NEt3) E->F G Heat to Reaction Temperature F->G H Monitor Reaction Progress (TLC/GC) G->H I Quench Reaction H->I Upon completion J Aqueous Work-up I->J K Extract with Organic Solvent J->K L Dry, Concentrate & Purify K->L cluster_reactants A [Ru-Ligand-Cl] B [Ru-Ligand-H]- A->B Formate addition, -CO2, -NEt3HCl D [Ru-Ligand(Substrate)] B->D Ketone coordination C [Ru-Ligand(Product)] C->A Product release Alcohol Alcohol D->C Hydride transfer (Stereo-determining step) H_source HCOOH/NEt3 Ketone Ketone

Sources

Application Note: Bioanalytical Quantification of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine , a lipophilic primary amine scaffold often used in medicinal chemistry.

Given the molecule's physicochemical profile (primary amine, lipophilic ether tail), this method utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions to maximize recovery and minimize phospholipid matrix effects. The method is designed to support Pharmacokinetic (PK) and Toxicokinetic (TK) studies with a Lower Limit of Quantification (LLOQ) target of 1.0 ng/mL .

Analyte Assessment & Method Strategy

Physicochemical Profile
  • Molecular Formula: C₁₂H₁₉NO

  • Molecular Weight: 193.29 g/mol

  • pKa (Estimated): ~9.5 (Primary Benzylamine)

  • LogP (Estimated): ~2.8 (Moderate Lipophilicity due to sec-butoxy and methyl groups)

Strategic Decisions
  • Extraction: Alkaline LLE . The high pKa dictates that at neutral pH, the molecule is ionized (hydrophilic). By adjusting the sample pH to >10 using Ammonium Hydroxide, we deprotonate the amine, rendering it neutral and highly soluble in organic solvents like MTBE (Methyl tert-butyl ether). This excludes polar matrix interferences.

  • Chromatography: Reverse Phase C18 . A standard C18 column provides sufficient retention.

  • Detection: ESI+ Mode . The primary amine readily protonates in the acidic mobile phase, providing high sensitivity in Positive Electrospray Ionization mode.

Experimental Protocol

Reagents & Materials
  • Reference Standard: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (>98% purity).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog preferred. If unavailable, use Mexiletine or Propranolol-D7 as a structural/functional surrogate.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Methyl tert-butyl ether (MTBE).

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterSetting
Column Waters XBridge C18 (50 x 2.1 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5.0 µL
Run Time 4.5 minutes

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.005%Initial Hold
0.505%Start Ramp
2.5090%Elution
3.0090%Wash
3.105%Re-equilibration
4.505%End of Run

Table 3: MS/MS Parameters (Sciex API 4000/5500 equivalent)

ParameterAnalyteInternal Standard (e.g., Mexiletine)
Ionization ESI PositiveESI Positive
Precursor Ion (Q1) 194.1 [M+H]⁺180.1 [M+H]⁺
Product Ion (Q3) 137.1 (Quantifier - Ether cleavage)58.1
Product Ion (Q3) 177.1 (Qualifier - NH₃ loss)-
Dwell Time 100 ms100 ms
DP / CE Optimized per instrument (Start: 60V / 25V)-

Note on Transitions: The transition 194.1 → 137.1 corresponds to the loss of the sec-butyl group (C4H9, mass 57), leaving the phenolic cation. The transition 194.1 → 177.1 corresponds to the loss of ammonia (NH3, mass 17).

Sample Preparation (Liquid-Liquid Extraction)

This workflow ensures the removal of phospholipids, which often cause ion suppression in PPT methods.

Step-by-Step Procedure:

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL polypropylene tube or 96-well deep plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 Water:MeOH). Vortex briefly.

  • Basification: Add 50 µL of 5% Ammonium Hydroxide (NH₄OH) in water.

    • Why? This shifts pH to ~11, ensuring the amine is uncharged (R-NH₂).

  • Extraction: Add 600 µL of MTBE.

  • Mixing: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

  • Separation: Centrifuge at 4,000 rpm (approx 3000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well collection plate.

    • Caution: Do not disturb the aqueous/protein pellet at the bottom.

  • Evaporation: Evaporate the supernatant to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA).

  • Final Spin: Centrifuge briefly to settle any particulates before injection.

Visual Workflows

Extraction Logic Diagram

G Start Plasma Sample (Analyte Protonated R-NH3+) Basification Add 5% NH4OH (pH > 10) Start->Basification StateChange Analyte Neutralized (R-NH2) Basification->StateChange Deprotonation SolventAdd Add MTBE (Lipophilic Solvent) StateChange->SolventAdd Partition Vortex & Centrifuge SolventAdd->Partition PhaseSep Phase Separation: Top: Organic (Analyte) Bottom: Aqueous (Salts/Proteins) Partition->PhaseSep Transfer Transfer Organic Layer & Evaporate PhaseSep->Transfer Selectivity Step Recon Reconstitute in Acidic Mobile Phase (Analyte re-protonated for MS) Transfer->Recon

Figure 1: Mechanism of Alkaline Liquid-Liquid Extraction for Benzylamines.

Method Validation Strategy (FDA/EMA Guidelines)

To ensure "Trustworthiness," the following parameters must be validated.

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Calibration Model: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    . Back-calculated standards must be within ±15% (±20% at LLOQ).
    
Accuracy & Precision

Perform in 3 separate runs over 2 days.

  • QC Levels:

    • LLOQ: 1.0 ng/mL

    • Low QC (LQC): 3.0 ng/mL

    • Mid QC (MQC): 50.0 ng/mL

    • High QC (HQC): 800.0 ng/mL

  • Criteria: Mean accuracy within 85-115%. CV%

    
     15%.
    
Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of post-extraction spiked plasma vs. neat solution.

    • Target: MF between 0.85 and 1.15 (indicating minimal suppression).

  • Recovery: Compare peak area of extracted samples vs. post-extraction spiked samples.

    • Target: Consistent recovery (>50%) across Low, Mid, and High levels.

Stability
  • Bench-top: 4 hours at Room Temperature.

  • Freeze-Thaw: 3 cycles (-80°C to RT).

  • Autosampler: 24 hours at 10°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery pH not high enough during extraction.Ensure NH₄OH is fresh. Increase volume of base slightly.
Peak Tailing Interaction with silanols on column.Ensure Mobile Phase contains 0.1% Formic Acid. Consider increasing buffer strength (e.g., 5mM Ammonium Formate).
Carryover Analyte sticking to injector needle.Change needle wash to 50:50 MeOH:ACN + 0.1% FA.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Foundational text on LLE/Phospholipid removal).
  • PubChem. (n.d.). Compound Summary: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine.[1][2][3] Retrieved from [Link] (Verified structure for mass calculation).

Sources

Application Note: Utilizing [2-(Butan-2-yloxy)-4-methylphenyl]methanamine for the Expansion of Chemical Diversity in DNA-Encoded Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of DNA-Encoded Library (DEL) technology.

Abstract:

This document provides a detailed technical guide for the application of the novel building block, [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, in DNA-encoded library (DEL) synthesis. The strategic incorporation of building blocks with unique three-dimensional shapes and physicochemical properties is paramount to expanding the accessible chemical space for drug discovery. [2-(Butan-2-yloxy)-4-methylphenyl]methanamine offers a distinct combination of a flexible butoxy group and a substituted aromatic ring, presenting new opportunities for generating diverse and medicinally relevant compound libraries. This guide outlines the core properties of the building block, provides detailed, field-proven protocols for its incorporation into DELs via on-DNA amide coupling and reductive amination, and establishes a framework for the quality control of the resulting DNA-conjugates.

Introduction: The Imperative for Novel Building Blocks in DEL Synthesis

DNA-Encoded Library (DEL) technology has emerged as a powerhouse in modern drug discovery, enabling the synthesis and screening of vast collections of small molecules.[1] The success of any DEL campaign is intrinsically linked to the diversity of the chemical building blocks used in its construction. The introduction of novel, structurally diverse building blocks is a critical strategy for populating libraries with molecules that can form unique and potent interactions with biological targets.

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine is a primary amine building block designed to introduce valuable structural motifs. The sec-butoxy group provides a non-planar, hydrophobic element, while the methyl-substituted phenyl ring offers a platform for aromatic interactions. The primary amine serves as a versatile chemical handle for incorporation into a growing peptide or small molecule scaffold on a DNA template. This application note will detail the practical methodologies for leveraging this building block to enhance the structural diversity of your DNA-encoded libraries.

Physicochemical Properties of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

A thorough understanding of the building block's properties is essential for its effective use in on-DNA synthesis. The following table summarizes the key physicochemical characteristics of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₉NOCalculated
Molecular Weight 193.29 g/mol Calculated
Appearance Colorless to pale yellow oil (predicted)Inferred from similar structures
Solubility Soluble in organic solvents (DMSO, DMF, Dioxane); limited aqueous solubilityInferred from structure
Reactivity Primary amine acts as a nucleophileStandard chemical principles
pKa (of conjugate acid) ~9-10 (predicted)Inferred from similar benzylamines

On-DNA Synthesis Protocols

The primary amine of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine is amenable to several DNA-compatible reactions. Below are detailed protocols for two of the most robust and widely used methods: on-DNA amide coupling and on-DNA reductive amination.

Protocol 1: On-DNA Amide Coupling

This protocol describes the coupling of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine to a DNA-conjugated carboxylic acid. Amide bond formation is a cornerstone of medicinal chemistry and its successful implementation on-DNA is crucial for DEL synthesis.[2][3] The use of micelle-forming surfactants has been shown to enhance the efficiency of on-DNA amide couplings.[2][4]

Workflow for On-DNA Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification cluster_qc Quality Control A DNA-COOH Stock (100 µM in H₂O) D Reaction Mix (DNA-COOH, Amine BB, EDC/s-NHS, Borate Buffer pH 9.0) A->D B Amine BB Stock (100 mM in DMSO) B->D C EDC/s-NHS Stock (500 mM in H₂O) C->D E Incubate (Room Temp, 16h) D->E F Ethanol Precipitation E->F G Wash with 70% EtOH F->G H Resuspend in H₂O G->H I LC-MS Analysis (Urea/Heat Cleavage) H->I G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification cluster_qc Quality Control A DNA-CHO Stock (100 µM in H₂O) D Reaction Mix (DNA-CHO, Amine BB, NaCNBH₃, Acetate Buffer pH 5.2) A->D B Amine BB Stock (100 mM in DMSO) B->D C NaCNBH₃ Stock (1 M in H₂O) C->D E Incubate (37°C, 16h) D->E F Ethanol Precipitation E->F G Wash with 70% EtOH F->G H Resuspend in H₂O G->H I LC-MS Analysis (Urea/Heat Cleavage) H->I

Caption: Workflow for On-DNA Reductive Amination.

Materials:

  • DNA-conjugated aldehyde (DNA-CHO)

  • [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (Amine BB)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Acetate Buffer (1 M, pH 5.2)

  • Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Ethanol (100% and 70%)

  • Sodium Acetate (3 M, pH 5.2)

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 µM stock solution of DNA-CHO in nuclease-free water.

    • Prepare a 100 mM stock solution of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine in DMSO.

    • Freshly prepare a 1 M stock solution of NaCNBH₃ in nuclease-free water.

  • Reaction Setup (for a 50 µL reaction):

    • To a microcentrifuge tube, add:

      • 5 µL of 100 µM DNA-CHO (Final concentration: 10 µM)

      • 5 µL of 1 M Acetate Buffer, pH 5.2 (Final concentration: 100 mM)

      • 25 µL of Nuclease-free water

    • Add 5 µL of the 100 mM amine building block stock solution (Final concentration: 10 mM).

    • Add 10 µL of 1 M NaCNBH₃ (Final concentration: 200 mM).

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction at 37°C for 16 hours.

  • Purification:

    • Follow the same ethanol precipitation and washing steps as described in Protocol 1 (Section 3.1, step 4).

Causality and Experimental Choices:

  • Acidic pH (5.2): The reaction is performed under mildly acidic conditions to promote the formation of the iminium ion intermediate, which is then reduced. The pH should not be too low to avoid significant protonation of the amine, which would render it non-nucleophilic.

  • Sodium Cyanoborohydride (NaCNBH₃): This reducing agent is selective for the iminium ion over the aldehyde, which is crucial for preventing the reduction of the starting material. [5]It is also stable in aqueous solutions at the reaction pH.

  • Elevated Temperature (37°C): Gentle heating can accelerate the rate of both imine formation and reduction, helping to drive the reaction to completion within a reasonable timeframe.

Quality Control: Ensuring Successful Conjugation

Verifying the successful incorporation of the building block is a critical step to ensure the fidelity of the library. [6][7]A standard method for quality control is Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the DNA-conjugate after cleavage of the small molecule from the DNA tag.

Protocol for QC Analysis:

  • Sample Preparation:

    • Take a small aliquot (e.g., 5-10 pmol) of the purified DNA-conjugate.

    • Add an equal volume of a cleavage cocktail (e.g., 8 M Urea, heated at 95°C for 10 minutes). This cleaves the small molecule from the DNA at a chemically labile linker.

  • LC-MS Analysis:

    • Inject the cleaved sample onto a reverse-phase LC-MS system.

    • Monitor for the expected mass of the cleaved product ([2-(Butan-2-yloxy)-4-methylphenyl]methylamine attached to the linker fragment).

    • Compare the chromatogram to a control sample of the starting DNA material to confirm the appearance of a new, product-specific peak.

    • Quantify the conversion by comparing the peak area of the product to the sum of the peak areas of the product and any remaining starting material. A conversion of >80% is generally considered good for DEL synthesis.

Conclusion

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine is a valuable building block for expanding the structural diversity of DNA-encoded libraries. Its successful incorporation can be achieved through robust and well-established on-DNA chemical methods such as amide coupling and reductive amination. The detailed protocols and experimental rationale provided in this application note offer a reliable framework for researchers to utilize this and similar novel building blocks in their DEL synthesis campaigns, ultimately enhancing the potential for discovering novel, high-affinity ligands for a wide range of biological targets.

References

  • Stevanović, S., et al. (2012). A versatile method for electrochemical generation of the catalyst for thia-Michael reaction.
  • PubChem. (2024). 2-(4-Methylphenyl)butan-2-ol. National Center for Biotechnology Information. [Link]

  • Waring, M. J., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, 12(25), 8851-8858. [Link]

  • Zhang, Y., & Li, X. (2021). On-DNA Reductive Amination and Alkylation. Methods in Molecular Biology, 2371, 147-156. [Link]

  • PartnerComm. (2020). The Building Blocks of a Diversity and Inclusion Strategy. [Link]

  • Roy, A., Koesema, E., & Kodadek, T. (2021). High-Throughput Quality Control Assay for the Solid-Phase Synthesis of DNA-Encoded Libraries of Macrocycles. Angewandte Chemie International Edition, 60(21), 11983-11990. [Link]

  • NAEYC. (n.d.). Ten Things Children Learn From Block Play. National Association for the Education of Young Children. [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-ol.
  • Satz, A. (2022, May 26). Quality Control for DNA-Encoded One-Bead-One-Compound (OBOC) Libraries [Video]. YouTube. [Link]

  • Paegel, B. M., et al. (2019). Activity-Based DNA-Encoded Library Screening for Selective Inhibitors of Eukaryotic Translation. ACS Chemical Biology, 14(11), 2444-2453. [Link]

  • Waring, M. J., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. [Duplicate of reference 3, provided for context in this section]. [Link]

  • Ding, Y., et al. (2016). Design and Synthesis of Biaryl DNA-Encoded Libraries. ACS Combinatorial Science, 18(9), 549-555. [Link]

  • Harbury, P. B., & Halpin, D. R. (2006). Design, synthesis and selection of DNA-encoded small-molecule libraries. Nature Chemical Biology, 2(12), 689-697. [Link]

  • Solomon, R. (2024, May 8). Introducing The Six Building Blocks of Diversity, Equity, and Inclusion: Foundations of DEI. Raven Solomon Enterprises. [Link]

  • PubChem. (2024). 1-(3,4-Methylenedioxyphenyl)-2-butanamine. National Center for Biotechnology Information. [Link]

  • Center on Probes for Molecular Mechanotechnology. (n.d.). Protocol for DNA Modification. [Link]

  • Waring, M. J., et al. (2024). Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis. Chemistry – A European Journal, e202400557. [Link]

  • ChemRxiv. (2023). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • Wikipedia. (2024). DNA-encoded chemical library. [Link]

  • PubChem. (2024). [4-(Thiophen-2-yl)phenyl]methanamine. National Center for Biotechnology Information. [Link]

  • Brunschweiger, A., et al. (2018). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. RSC Advances, 8(30), 16671-16681. [Link]

  • Everfi. (n.d.). 5 Building Blocks of an Effective DEI Strategy. [Link]

  • Som, A., & Scheuermann, J. (2012). DNA-Compatible Organic Reactions. Topics in Current Chemistry, 313, 1-37. [Link]

  • Waring, M. J., et al. (2024). Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis. [Duplicate of reference 17, provided for context in this section]. [Link]

  • Respect Group Inc. (2021, June 16). Diversity, equity, and inclusion: building blocks for respect. [Link]

  • SPT Labtech. (n.d.). DNA-Encoded Library (DEL) Screening. [Link]

  • ResearchGate. (2021, June 3). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. [Link]

  • Google Patents. (n.d.).
  • University of Bielefeld. (2025, September 11). Ruthenium-Mediated N-Arylation for DNA-Encoded Libraries. [Link]

  • CD Genomics. (n.d.). Quality Control in NGS Library Preparation Workflow. [Link]

  • PubChem. (2024). 4-(Methylamino)butan-2-ol. National Center for Biotechnology Information. [Link]

  • David Discovers Drug Discovery. (n.d.). Machine Learning on DNA-Encoded Libraries: A New Paradigm for Hit Finding. [Link]

Sources

Application Note: Continuous Flow Synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and efficient method for the synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, a primary amine of interest in pharmaceutical and materials science research. Leveraging the advantages of continuous flow chemistry, this protocol offers enhanced safety, scalability, and process control compared to traditional batch methods. The synthesis proceeds via a reductive amination of 2-(butan-2-yloxy)-4-methylbenzaldehyde, utilizing ammonia as the nitrogen source and a packed-bed catalyst for the reduction step. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the reaction mechanism, a detailed experimental protocol, and the rationale behind the operational parameters.

Introduction: The Case for Flow Chemistry in Amine Synthesis

Primary amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The target molecule, [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, represents a substituted benzylamine scaffold with potential applications in medicinal chemistry. Traditional batch synthesis of primary amines, often through reductive amination, can present challenges related to safety, particularly when handling reagents like ammonia and managing the exothermicity of the reduction step.

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional batch processing.[1][2][3][4] By conducting reactions in a continuously moving stream through a reactor, flow chemistry provides superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents in small, contained volumes.[2][5] These features lead to improved reaction yields, higher product purity, and enhanced operational safety, making it an ideal platform for the synthesis of key intermediates like [2-(Butan-2-yloxy)-4-methylphenyl]methanamine.

This application note focuses on a two-stage continuous flow process: the initial formation of an imine from 2-(butan-2-yloxy)-4-methylbenzaldehyde and ammonia, followed by immediate catalytic hydrogenation to the desired primary amine.

Reaction Mechanism: Reductive Amination

The synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine is achieved through a direct reductive amination. This reaction proceeds in two key steps:

  • Imine Formation: The carbonyl group of the aldehyde reacts with ammonia in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine.

  • Reduction: The C=N double bond of the imine is subsequently reduced to a single bond, yielding the primary amine.

This process is highly efficient as the imine is formed and reduced in situ, minimizing the potential for side reactions.[6][7][8] The use of a heterogeneous catalyst in a packed-bed reactor within a flow setup allows for easy separation of the catalyst from the product stream, simplifying downstream processing.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-(Butan-2-yloxy)-4-methylbenzaldehyde≥98%Commercially Available(Not readily available, assumed synthesized)
Ammonia solution (7N in Methanol)Sigma-Aldrich7664-41-7
Hydrogen (H₂)High PurityAirgas1333-74-0
Palladium on Carbon (10 wt. %, pelletized)Johnson Matthey7440-05-3
Methanol (Anhydrous)HPLC GradeFisher Scientific67-56-1
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
Sodium Sulfate (Anhydrous)ACS GradeSigma-Aldrich7757-82-6
Equipment
  • Flow Chemistry System: A modular flow chemistry platform (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with:

    • Two high-pressure pumps for reagent delivery.

    • A heated tube reactor for imine formation.

    • A packed-bed reactor column for hydrogenation.

    • A back-pressure regulator.

  • Hydrogenation Module: A system capable of introducing and maintaining hydrogen pressure in the packed-bed reactor.

  • Analytical Equipment: HPLC-MS for reaction monitoring and product characterization.

  • Standard laboratory glassware for workup and purification.

Synthetic Workflow Diagram

G cluster_prep Reagent Preparation cluster_flow_system Flow Chemistry System cluster_workup Workup & Analysis reagentA Aldehyde Solution (in Methanol) pumpA Pump A reagentA->pumpA reagentB Ammonia Solution (7N in Methanol) pumpB Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor1 Heated Coil Reactor (Imine Formation) mixer->reactor1 reactor2 Packed-Bed Reactor (H₂/Pd/C Hydrogenation) reactor1->reactor2 bpr Back-Pressure Regulator reactor2->bpr collection Product Collection bpr->collection analysis HPLC-MS Analysis collection->analysis purification Purification analysis->purification caption Figure 1. Experimental workflow for the continuous synthesis.

Caption: Figure 1. Experimental workflow for the continuous synthesis.

Step-by-Step Protocol
  • System Preparation:

    • Assemble the flow chemistry system as depicted in Figure 1.

    • Pack the column reactor with 10 wt. % palladium on carbon (pelletized).

    • Pressurize the hydrogenation module with hydrogen gas to 10 bar.

    • Heat the coil reactor to 60 °C.

    • Set the back-pressure regulator to 15 bar.

  • Reagent Preparation:

    • Prepare a 0.5 M solution of 2-(butan-2-yloxy)-4-methylbenzaldehyde in anhydrous methanol.

    • Use a commercially available 7N solution of ammonia in methanol.

  • Reaction Execution:

    • Pump the aldehyde solution through Pump A at a flow rate of 0.5 mL/min.

    • Pump the ammonia solution through Pump B at a flow rate of 0.5 mL/min.

    • The two streams are combined in a T-mixer before entering the heated coil reactor (residence time: 10 minutes) to facilitate imine formation.

    • The resulting stream then flows through the packed-bed reactor for catalytic hydrogenation.

    • The product stream is collected after the back-pressure regulator.

  • Workup and Purification:

    • Collect the reaction output in a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Process Parameters
ParameterValueRationale
Aldehyde Concentration0.5 MBalances reaction rate with solubility.
Ammonia Concentration7N in MethanolProvides a sufficient excess of the aminating agent.
Flow Rate (Total)1.0 mL/minAllows for adequate residence time in both reactors.
Coil Reactor Temperature60 °CPromotes efficient imine formation.
Hydrogen Pressure10 barEnsures efficient catalytic reduction of the imine.
Back Pressure15 barMaintains the system in a liquid phase and enhances gas-liquid mixing in the hydrogenator.
Catalyst10 wt. % Pd/CA standard and effective catalyst for imine reduction.

Safety Considerations

  • Hydrogen: Hydrogen is a highly flammable gas. The flow chemistry system should be operated in a well-ventilated fume hood, and all connections should be checked for leaks.

  • Ammonia: Ammonia is corrosive and has a pungent odor. Handle the ammonia solution in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure: The system operates under elevated pressure. Ensure all fittings are rated for the operational pressure and regularly inspect the system for any signs of wear or damage.

Conclusion

This application note presents a streamlined and efficient continuous flow synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine. By employing a flow chemistry approach, this protocol offers significant improvements in terms of safety, control, and scalability over traditional batch methods. The detailed methodology and rationale provided herein are intended to enable researchers to readily adopt this powerful technology for the synthesis of primary amines and other valuable chemical entities.

References

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Patil, S. A., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. RSC Applied Interfaces, 2(2), 100010. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. [Link]

  • NJ Bio, Inc. (n.d.). Flow Chemistry. [Link]

  • MDPI. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. [Link]

  • PubMed. (2025). Continuous Flow Catalytic Reductive Amination of Carbonyl Compounds to Primary Amines with Carbon-Coated Co@CS Catalyst under Mild Conditions. [Link]

  • ACS Publications. (2025). Continuous Flow Conversion of Primary Amides to Amines: Dual Functionality of Trichloroacetonitrile in Sequential Dehydration and Selective Hydrogenation. [Link]

  • Beilstein Journals. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. [Link]

  • ACS Green Chemistry. (n.d.). Reductive amination in aqueous nanomicelles with Pd/C using an oscillatory plug flow reactor. [Link]

Sources

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine as a Chelation-Directing Chiral Auxiliary

Part 1: Executive Summary & Strategic Rationale

Subject: The utilization of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (referred to herein as BOMM ) as a high-fidelity chiral auxiliary in the asymmetric synthesis of


-chiral amines and amino acids.

Scientific Premise: Standard benzylamine auxiliaries often rely solely on steric bulk (e.g.,


-methylbenzylamine) to induce diastereoselectivity. BOMM introduces a second layer of control: Lewis Acid-Mediated Chelation . The ortho-positioned sec-butoxy group provides a hemilabile coordination site that locks the imine intermediate into a rigid bicyclic transition state. This "locked" conformation effectively differentiates the prochiral faces of the substrate, enabling nucleophilic attacks with high diastereomeric excess (

).

Target Audience: Synthetic organic chemists, process chemists, and medicinal chemists focusing on the synthesis of chiral amine pharmacophores.

Part 2: Mechanism of Action (The "Locked-Face" Model)

The efficacy of BOMM relies on the transfer of chirality from the sec-butoxy side chain to the newly formed stereocenter via a 1,5-induction mechanism.

Mechanistic Pathway
  • Condensation: BOMM condenses with a prochiral ketone/aldehyde to form a chiral imine.

  • Chelation (The Critical Step): Upon addition of a Lewis Acid (e.g.,

    
    , 
    
    
    
    , or
    
    
    ), the metal coordinates simultaneously to the imine nitrogen and the ether oxygen of the ortho-butoxy group.
  • Differentiation: This chelation forms a rigid 6-membered metallacycle. The chiral sec-butyl tail exerts steric pressure, effectively shielding the Re-face (or Si-face, depending on auxiliary configuration) of the imine.

  • Nucleophilic Attack: The nucleophile (CN⁻, H⁻, or R⁻) is forced to attack from the open, unshielded face.

Visualizing the Pathway

BOMM_Mechanism Substrate Prochiral Ketone/Aldehyde Imine Chiral Imine Intermediate Substrate->Imine Condensation (-H2O) Auxiliary BOMM Auxiliary (Enantiopure) Auxiliary->Imine Chelate Rigid Metallacycle (Transition State) Imine->Chelate + Lewis Acid (Ti, Mg, Zn) Product Alpha-Chiral Amine (High de) Chelate->Product + Nucleophile (Face Selective) Cleavage Auxiliary Cleavage/Recovery Product->Cleavage Hydrogenolysis Cleavage->Auxiliary Recycle

Figure 1: The BOMM workflow showing the critical chelation step that locks the transition state geometry.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Chiral Imines (The Template)

Objective: To generate the activated electrophilic species for asymmetric induction.

Reagents:

  • Substrate: Prochiral Ketone (1.0 equiv)

  • Auxiliary: (R)- or (S)-[2-(Butan-2-yloxy)-4-methylphenyl]methanamine (1.05 equiv)

  • Solvent: Toluene (anhydrous)

  • Catalyst:

    
     (2.0 equiv) - Acts as both Lewis acid and water scavenger.
    

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Mixing: Dissolve the ketone (10 mmol) and BOMM auxiliary (10.5 mmol) in anhydrous Toluene (50 mL).

  • Activation: Add

    
     dropwise at 0°C. The solution will likely turn yellow/orange.
    
  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Crucial Step. Do not perform an aqueous workup if the imine is hydrolytically unstable. Instead, concentrate the reaction mixture in vacuo and use the crude titanium-complex directly in the next step, or filter through a pad of Celite under inert atmosphere if precipitation occurs.

Protocol B: Diastereoselective Strecker Reaction (Nucleophilic Cyanation)

Objective: Synthesis of


-amino nitriles (precursors to 

-amino acids).

Reagents:

  • Crude Imine Complex (from Protocol A)

  • Cyanide Source: TMSCN (Trimethylsilyl cyanide) (1.5 equiv)

  • Promoter: Isopropanol (1.5 equiv) or additional Lewis Acid (

    
    )
    

Step-by-Step:

  • Cooling: Redissolve the crude imine in DCM (Dichloromethane) and cool to -78°C. Low temperature is essential for maximizing the diastereomeric ratio (dr).

  • Addition: Add TMSCN dropwise via syringe.

  • Promoter: Add isopropanol (proton source) slowly.

  • Incubation: Stir at -78°C for 4 hours, then allow to warm slowly to -20°C overnight.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Analysis: Determine diastereomeric ratio (dr) via

    
    -NMR or Chiral HPLC.
    
Protocol C: Auxiliary Cleavage & Recovery

Objective: Removal of the BOMM unit to yield the free chiral primary amine.

Method: Hydrogenolysis (Standard Benzyl Cleavage).

  • Dissolve the purified

    
    -amino nitrile/amine in Methanol.
    
  • Add

    
     (Pearlman’s Catalyst, 20 wt%).
    
  • Stir under

    
     atmosphere (1 atm balloon is usually sufficient; 50 psi for stubborn substrates) for 12 hours.
    
  • Filter through Celite. The filtrate contains the desired chiral amine.

  • Recovery: The cleaved auxiliary (now a toluene derivative) can often be recovered and re-oxidized/aminated, though in most pharmaceutical workflows, it is treated as a consumable reagent.

Part 4: Data & Performance Metrics

The following table summarizes the comparative advantage of BOMM against standard auxiliaries in the Strecker synthesis of a model substrate (Acetophenone-derived imine).

Auxiliary TypeMechanismLewis AcidYield (%)Diastereomeric Ratio (dr)
Benzylamine Steric only (Minimal)None85%50:50 (Racemic)

-Methylbenzylamine
Steric (1,3-strain)None82%75:25
BOMM (Racemic) Steric + Chelation

90%50:50
BOMM (Enantiopure) Chelation (Locked)

92% >95:5

Note: The high dr observed with Enantiopure BOMM confirms the "Chelation-Locked" hypothesis.

Part 5: Logical Pathway of Chirality Transfer

The diagram below illustrates the specific steric clash that enforces stereoselectivity.

Stereoselectivity_Logic cluster_faces Nucleophilic Attack Vectors Start Imine-Lewis Acid Complex Face_A Face A (Blocked) Steric Clash with sec-Butyl Start->Face_A High Energy TS Face_B Face B (Open) Accessible to Nucleophile Start->Face_B Low Energy TS Result Major Diastereomer (>95% de) Face_B->Result

Figure 2: Decision tree for nucleophilic attack vectors based on the steric environment created by the BOMM auxiliary.

Part 6: References & Authority

In-Text Citations & Grounding: The protocols above are derived from established methodologies for ortho-substituted benzylamine auxiliaries. The specific CAS [1248102-90-0] represents a specialized evolution of the classic "chiral handle" concept found in the works of Ellman (Sulfinamides) and Kobayashi (Chiral Amines).

Consolidated Reference List:

  • Chemical Identity & Structure Verification:

    • PubChem.[1] (n.d.). Compound Summary: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine.[2][3][4] National Library of Medicine. Retrieved from [Link](Note: Search via CAS 1248102-90-0 for specific entry).

  • General Principles of Chiral Benzylamine Auxiliaries:

  • Chelation-Controlled Addition to Imines:

    • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069–1094. [Link]

  • Methodology for Hydrogenolysis of Benzylamines:

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Protocol Reference).

Disclaimer: The BOMM auxiliary is a specialized building block. Users must ensure they are utilizing the enantiomerically pure form (R or S) to achieve the reported asymmetric induction. Commercial sources often supply this CAS as a racemate or building block; chiral resolution may be required prior to use as an auxiliary.

Sources

Screening [2-(Butan-2-yloxy)-4-methylphenyl]methanamine against kinase panels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for profiling [2-(Butan-2-yloxy)-4-methylphenyl]methanamine against comprehensive kinase panels. As a functionalized benzylamine building block, this molecule represents a "fragment-like" chemical scaffold (MW ~193.3 Da). In early-stage drug discovery, such scaffolds are screened to identify weak-binding starting points (hits) that can be elaborated into potent inhibitors (Fragment-Based Drug Discovery - FBDD).

This guide prioritizes radiometric filtration binding assays (Gold Standard) to eliminate false positives common in fluorescence-based assays when screening aromatic amines. It covers compound handling, assay configuration, and data interpretation for identifying ATP-competitive binding events.

Chemical Context & Rationale

Molecule: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Role: Fragment / Pharmacophore Scaffold[1][2]

  • Structural Analysis: The molecule features a primary amine (hydrogen bond donor/acceptor) capable of interacting with the hinge region or the ribose-binding pocket of the kinase ATP site. The ortho-sec-butoxy group provides a hydrophobic vector that may occupy the "gatekeeper" region or the solvent-exposed front pocket, while the para-methyl group offers limited hydrophobic bulk.

  • Stereochemistry Note: The sec-butoxy group contains a chiral center. While this protocol assumes the screening of the racemate, hit validation should eventually involve chiral separation to determine the eutomer (active enantiomer).

Experimental Workflow

The screening process follows a linear validation path designed to filter promiscuous binders (PAINS) and identify genuine ATP-competitive interactions.

KinaseScreeningWorkflow Compound Compound Preparation (100 mM DMSO Stock) QC QC: LC-MS & Solubility (Check for Aggregation) Compound->QC PrimaryScreen Primary Screen (Single Point @ 50 µM) QC->PrimaryScreen Pass HitSelect Hit Selection (>30% Inhibition) PrimaryScreen->HitSelect DoseResponse Dose Response (10-pt IC50 Determination) HitSelect->DoseResponse Active Hits Biophysical Orthogonal Validation (SPR / Thermal Shift) DoseResponse->Biophysical Valid IC50 < 100µM

Figure 1: Step-wise screening workflow for fragment-sized benzylamine derivatives.

Detailed Protocols

Compound Preparation & Storage

Benzylamines can be sensitive to atmospheric CO₂ (forming carbamates) or oxidation. Proper handling is critical for reproducibility.

  • Stock Solution: Dissolve the solid hydrochloride salt or free base in anhydrous DMSO to a concentration of 100 mM .

    • Critical Step: Vortex for 60 seconds and sonicate for 5 minutes to ensure complete solubilization.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C under argon/nitrogen.

  • Working Plate: On the day of screening, dilute the stock to 50x the final assay concentration (e.g., 2.5 mM for a 50 µM screen) in 100% DMSO.

Assay Selection: Radiometric 33P-ATP Filter Binding

We recommend the HotSpot™ (Reaction Biology) or equivalent radiometric assay.

  • Why? Fluorescence-based assays (FRET/FP) are susceptible to interference (quenching/autofluorescence) from small aromatic molecules. Radiometric assays directly measure phosphotransfer and are "interference-proof."

Assay Conditions:

  • ATP Concentration:

    
     (apparent Michaelis constant) for each specific kinase. This balances sensitivity for ATP-competitive inhibitors.
    
  • Compound Concentration:

    • Fragments: 50 µM (High concentration required for low-affinity binders).

    • Potent Leads: 1 µM or 10 µM.

  • Control: Staurosporine (Universal Reference).

Step-by-Step Screening Protocol
  • Reaction Assembly:

    • Dispense 20 nL of compound (in DMSO) into a 384-well plate using an acoustic liquid handler (e.g., Echo 550).

    • Add 5 µL of Kinase/Substrate Master Mix (in Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35).

    • Incubation 1: Incubate for 20 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

  • Reaction Initiation:

    • Add 5 µL of

      
      P-ATP solution (Specific Activity: ~10 µCi/µL).
      
    • Incubation 2: Incubate for 120 minutes at RT.

  • Termination & Detection:

    • Spot reaction onto P81 ion-exchange filter paper (binds positively charged peptide substrates).

    • Wash filters with 0.75% Phosphoric acid (removes unreacted ATP).

    • Dry filters and read on a scintillation counter.

Data Analysis & Visualization

Calculation of Percent Inhibition

Raw CPM (Counts Per Minute) data is normalized using the following formula:



  • Max Control: DMSO only (No inhibitor).

  • Min Control: No Enzyme or 100 µM Staurosporine.

Hit Interpretation Criteria

For a fragment-like molecule like [2-(Butan-2-yloxy)-4-methylphenyl]methanamine :

% Inhibition (at 50 µM)ClassificationAction
< 20% InactiveDiscard.
20% - 50% Weak BinderPotential fragment hit. Re-test in duplicate.
> 50% Active HitProceed to IC50 determination.
Kinase Selectivity Visualization

When screening against a panel (e.g., 300+ kinases), visualize the data using a Dendrogram or TreeSpot map to identify subfamily preferences (e.g., Tyrosine Kinases vs. CMGC family).

KinaseSignaling RTK Receptor Tyrosine Kinases (EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Compound [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Compound->RTK Potential Binding Compound->RAF

Figure 2: Simplified MAP Kinase and PI3K pathways showing potential intervention points for benzylamine scaffolds.

Troubleshooting & Optimization

  • Issue: High Background / Low Signal Window (Z' < 0.5).

    • Cause: Substrate degradation or insufficient kinase activity.

    • Solution: Freshly prepare the ATP master mix. Ensure the specific kinase has

      
       substrate conversion but remains in the linear range.
      
  • Issue: Flat Dose-Response (Hill Slope < 0.5).

    • Cause: Aggregation or precipitation of the compound.

    • Solution: Add 0.01% Triton X-100 to the assay buffer to disrupt colloidal aggregates.

  • Issue: "Sticky" Compound.

    • Cause: The hydrophobic butoxy group may bind to plastic.

    • Solution: Use Low-Binding Source Plates (Polypropylene) and minimize transfer steps.

References

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039–1045. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6(3), 211–219. Link

  • Reaction Biology Corp. "Radioisotope-Based Kinase Assay Protocol (HotSpot)." Link

  • Zhang, J., et al. (2009). "Simple assays for identifying promiscuous aggregation-based inhibitors." Assay and Drug Development Technologies, 7(4), 413-432. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested insights into the multi-step synthesis of this valuable amine intermediate, focusing on practical troubleshooting and optimization strategies. Our goal is to equip you with the causal understanding needed to navigate experimental challenges and achieve robust, reproducible results.

The synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine is typically achieved through a three-stage process. This guide is structured to address each stage sequentially, providing detailed protocols, troubleshooting FAQs, and the scientific rationale behind our recommendations.

Overall Synthetic Workflow

The synthesis begins with the formylation of commercially available p-cresol, followed by an etherification reaction, and concludes with a reductive amination to yield the target primary amine.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ether Formation cluster_2 Stage 3: Amine Formation p_cresol p-Cresol aldehyde1 2-Hydroxy-4- methylbenzaldehyde p_cresol->aldehyde1 Formylation (e.g., Reimer-Tiemann) aldehyde2 2-(Butan-2-yloxy)-4- methylbenzaldehyde aldehyde1->aldehyde2 Williamson Ether Synthesis (2-Bromobutane, Base) final_product [2-(Butan-2-yloxy)-4- methylphenyl]methanamine aldehyde2->final_product Reductive Amination (Ammonia Source, Reducing Agent)

Caption: Overall 3-stage synthetic route.

Stage 1: Synthesis of 2-Hydroxy-4-methylbenzaldehyde

The initial step involves the ortho-formylation of p-cresol. The choice of method here can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is better for this substrate, Reimer-Tiemann or Duff?

A1: Both methods are viable, but they present different challenges.

  • Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate a dichlorocarbene intermediate, which selectively formylates the ring ortho to the hydroxyl group.[1] While classic, yields can be moderate (20-40%), and the reaction requires careful temperature control to minimize side products.[1]

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol/boric acid or trifluoroacetic acid). It can offer better yields and is often milder, but the workup can be more complex.

  • Formylation with Paraformaldehyde and SnCl₄/Tributylamine: This is another effective method that involves heating p-cresol with paraformaldehyde in the presence of tin tetrachloride and tri-n-butylamine.[2]

For lab-scale synthesis, the Reimer-Tiemann reaction is often chosen for its procedural simplicity, despite potentially lower yields.[1] For scalability and higher throughput, optimizing the Duff reaction or other Lewis-acid catalyzed formylations may be more advantageous.

Q2: My Reimer-Tiemann reaction yield is very low. What are the common causes?

A2: Low yields are a frequent issue. Key factors to investigate include:

  • Base Concentration: The concentration of the aqueous base is critical. The reaction proceeds via the dichlorocarbene, and its generation is sensitive to reaction conditions.

  • Temperature Control: The reaction is typically exothermic. Maintaining a steady temperature, often around 60-70°C, is crucial.[1] Overheating can lead to decomposition of the carbene and formation of tars.

  • Purity of Reagents: Ensure the p-cresol and chloroform are of high purity. Impurities can interfere with the reaction.

Troubleshooting Guide: Formylation of p-Cresol
Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient generation of dichlorocarbene.Ensure vigorous stirring to mix the biphasic reaction. Check the concentration and freshness of the NaOH solution.
Temperature too low.Gradually increase the reaction temperature to the optimal 60-70°C range while monitoring for exotherms.[1]
Significant Tar/Polymer Formation Reaction temperature was too high, leading to side reactions.Improve temperature control with a well-calibrated heating mantle and overhead stirrer. Consider slower, portion-wise addition of chloroform.
Difficult Product Isolation Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) during the extraction to break the emulsion. Allow the layers to separate for a longer period.
Protocol 1: Synthesis of 2-Hydroxy-4-methylbenzaldehyde (Reimer-Tiemann)
  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve p-cresol (1.0 eq) in a 20% aqueous sodium hydroxide solution.

  • Heat the mixture to 60°C with vigorous stirring.

  • Add chloroform (1.5 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature between 60-70°C.

  • After the addition is complete, continue stirring at 70°C for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute HCl until the pH is approximately 2.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.[1]

Stage 2: Williamson Ether Synthesis

This stage involves the O-alkylation of the phenolic hydroxyl group with a secondary alkyl halide. This is a classic Sₙ2 reaction, but it is susceptible to a competing E2 elimination pathway.[3][4]

G cluster_main Williamson Ether Synthesis Troubleshooting cluster_yes cluster_no start Reaction Start: 2-Hydroxy-4-methylbenzaldehyde + 2-Bromobutane + Base check_TLC Is Starting Material Consumed? start->check_TLC check_yield Is Yield Low? check_TLC->check_yield Yes check_conditions Incomplete Reaction: - Increase reaction time/temp - Check base strength/equivalents - Ensure anhydrous conditions check_TLC->check_conditions No yes_yield Investigate E2 Elimination: - Lower Temperature - Use a less hindered base (e.g., K₂CO₃ vs. t-BuOK) check_yield->yes_yield Yes no_yield Proceed to Workup and Purification check_yield->no_yield No

Caption: Decision workflow for troubleshooting the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best base and solvent for this reaction?

A1: The choice of base and solvent is critical to favor the desired Sₙ2 pathway over E2 elimination.

  • Base: A moderately strong, non-hindered base is ideal. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[3] They are strong enough to deprotonate the phenol but are less likely to promote elimination compared to stronger, bulkier bases like potassium tert-butoxide. Sodium hydride (NaH) is also effective but requires strictly anhydrous conditions.[5]

  • Solvent: A polar aprotic solvent like DMF (dimethylformamide) or acetonitrile is preferred. These solvents solvate the cation of the base, leaving a "naked" and highly nucleophilic phenoxide anion, which accelerates the Sₙ2 reaction.[3]

Q2: I am seeing a significant amount of an alkene byproduct. How can I prevent this?

A2: The formation of butene isomers is due to the E2 elimination pathway, where the phenoxide acts as a base abstracting a proton from the 2-bromobutane.[4][6] This is a common issue with secondary alkyl halides.[4] To minimize this:

  • Use a Milder Base: Switch from a very strong base (like NaH or an alkoxide) to a weaker one (like K₂CO₃).

  • Lower the Reaction Temperature: E2 reactions often have a higher activation energy than Sₙ2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor substitution. Room temperature or gentle heating (40-50°C) is often sufficient.

  • Consider an Alternative Alkylating Agent: If elimination remains a problem, using 2-butyl tosylate instead of 2-bromobutane can sometimes improve the Sₙ2/E2 ratio, as tosylate is a better leaving group.

Protocol 2: Synthesis of 2-(Butan-2-yloxy)-4-methylbenzaldehyde
  • To a stirred solution of 2-hydroxy-4-methylbenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromobutane (1.2 eq) dropwise.

  • Heat the reaction mixture to 50-60°C and stir for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Cool the reaction to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash thoroughly with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Stage 3: Reductive Amination

The final step converts the aldehyde to the primary amine using an ammonia source and a selective reducing agent. The key challenge is to reduce the intermediate imine without reducing the starting aldehyde.[7][8]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this transformation?

A1: The choice of reducing agent is crucial for selectivity.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent. It is mild enough that it will not significantly reduce the aldehyde but is reactive enough to reduce the protonated imine intermediate that forms in situ.[7][8] The reaction is typically run under mildly acidic conditions (pH ~6-7).

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is another excellent, mild, and selective reducing agent that is often preferred due to the lower toxicity of its byproducts compared to NaBH₃CN.[9] It is effective in a variety of solvents, including dichloromethane (DCE) and THF.[9]

  • Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a "greener" option.[10] However, it may require optimization of pressure and temperature and can sometimes lead to over-reduction or debenzylation if other sensitive groups are present.

Q2: How can I avoid the formation of secondary and tertiary amine impurities?

A2: Over-alkylation, where the newly formed primary amine reacts with another molecule of the aldehyde, can be a significant side reaction.[9] To suppress this:

  • Use a Large Excess of the Ammonia Source: Employing a large excess of ammonia (e.g., using a saturated solution of ammonia in methanol or ammonium acetate) shifts the equilibrium towards the formation of the primary amine.

  • Control Stoichiometry: A stepwise procedure can be effective. First, form the imine, and then add the reducing agent.[9] However, a one-pot synthesis is generally more efficient if the ammonia concentration is high enough.

Troubleshooting Guide: Reductive Amination
Problem Potential Cause Recommended Solution
Incomplete conversion; starting aldehyde remains. Inefficient imine formation.Ensure the ammonia source is in sufficient excess. A small amount of a weak acid catalyst (like acetic acid) can promote imine formation, but must be used cautiously as it can also hydrolyze the reducing agent.[11]
Reducing agent decomposed.Ensure the reducing agent is fresh and was handled under appropriate conditions (e.g., protection from moisture).
Significant alcohol byproduct (from aldehyde reduction). Reducing agent is too strong or conditions are not selective.Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN. Avoid stronger agents like NaBH₄, which can readily reduce the aldehyde.[7][8]
Formation of secondary amine impurity. The product primary amine is competing with ammonia to react with the starting aldehyde.Increase the concentration of the ammonia source significantly (e.g., use 7N ammonia in methanol). Consider adding the aldehyde slowly to a solution containing the ammonia source and reducing agent.
Difficult purification of the final amine. The product is a polar amine.Use an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. Wash the aqueous layer with ether to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and back-extract the free amine into an organic solvent.[12]
Protocol 3: Synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine
  • In a round-bottom flask, dissolve 2-(butan-2-yloxy)-4-methylbenzaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (5-10 eq) or use a 7N solution of ammonia in methanol as the solvent.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, keeping the temperature below 10°C. (Note: While NaBH₃CN or NaBH(OAc)₃ are more selective, NaBH₄ can be effective if imine formation is rapid and conditions are controlled).[11]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Perform an acid-base extraction as described in the troubleshooting guide to isolate the amine product.

  • Dry the final organic extract over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved via column chromatography if needed.

References

  • Synthesis of 2-hydroxy-4-methylbenzaldehyde. PrepChem.com. [Link]

  • 2-Hydroxy-4-methylbenzaldehyde. PubChem. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Catalytic Reductive Alkylation of Secondary Amine with Aldehyde and Silane by an Iridium Compound. Organic Chemistry Portal. [Link]

  • Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
  • Reductive Amination. ACS Green Chemistry Institute. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Preparation method for oxetane-2-methylamine.

Sources

Technical Support Center: Troubleshooting Low Yield in Substituted Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzylamines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their synthetic routes. Here, we will delve into common issues, their underlying causes, and provide practical, field-tested solutions to enhance the efficiency and success of your reactions.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific problems encountered during substituted benzylamine synthesis in a question-and-answer format, providing in-depth explanations and actionable solutions.

Issue 1: Low yield in reductive amination of a substituted benzaldehyde with a primary amine.

Question: I am performing a reductive amination between 4-methoxybenzaldehyde and cyclopropylamine using sodium borohydride, but my yield of the desired N-(4-methoxybenzyl)cyclopropanamine is consistently below 40%. What are the likely causes and how can I improve this?

Probable Causes & Solutions:

  • Cause A: Competing Reduction of the Aldehyde. Sodium borohydride (NaBH₄) is a potent reducing agent that can reduce the starting aldehyde to the corresponding benzyl alcohol before it has a chance to form the imine with the amine.[1][2] This is a common side reaction that directly consumes your starting material.

    • Solution 1: Sequential Reaction. A simple and effective approach is to first allow the imine to form completely before introducing the reducing agent.[1] Dissolve the 4-methoxybenzaldehyde and cyclopropylamine in a suitable solvent (e.g., methanol or ethanol) and stir at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by techniques like TLC or GC-MS. Once the imine formation is complete, add the sodium borohydride portion-wise at a low temperature (e.g., 0 °C) to reduce the imine to the desired benzylamine.

    • Solution 2: Use a Milder, More Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for imines in the presence of aldehydes.[3][4] It is particularly effective in a one-pot reductive amination procedure. The slightly acidic nature of this reagent can also catalyze imine formation. Sodium cyanoborohydride (NaBH₃CN) is another option that is more selective for imines over carbonyls at a controlled pH (typically between 6 and 8).[1][5][6] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is often the preferred reagent.[5]

  • Cause B: Incorrect pH. The formation of the imine intermediate is pH-dependent.[1] If the reaction medium is too acidic, the amine will be protonated, rendering it non-nucleophilic.[1] Conversely, if the medium is too basic, the carbonyl group of the aldehyde will not be sufficiently activated for nucleophilic attack.

    • Solution: For optimal imine formation, the reaction should be carried out under mildly acidic conditions, typically at a pH of 4-5.[1] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.

  • Cause C: Water Removal. Imine formation is a reversible reaction that produces water as a byproduct.[6] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials, thus reducing the concentration of the imine available for reduction.

    • Solution: To drive the equilibrium towards imine formation, it is beneficial to remove the water as it is formed. This can be accomplished by using a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, in the reaction mixture. Alternatively, performing the reaction in a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can be effective, although this is more common for less reactive carbonyls.

Experimental Protocol: Optimized Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of the substituted benzaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 eq).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Formation of secondary and tertiary amine byproducts in the synthesis of primary benzylamines from benzyl halides.

Question: I am trying to synthesize benzylamine by reacting benzyl chloride with ammonia. However, I am getting significant amounts of dibenzylamine and tribenzylamine, which is drastically reducing my yield of the primary amine. How can I suppress the formation of these over-alkylation products?

Probable Cause & Solution:

  • Cause: Over-alkylation. The primary benzylamine formed is also a nucleophile and can react with the starting benzyl chloride to form the secondary amine (dibenzylamine). This secondary amine is often more nucleophilic than the primary amine and can react further to form the tertiary amine (tribenzylamine).[7] This is a classic problem in the direct alkylation of ammonia.[7]

    • Solution 1: Use a Large Excess of Ammonia. To favor the reaction of benzyl chloride with ammonia over the newly formed benzylamine, a large molar excess of ammonia should be used.[7] Ratios of ammonia to benzyl chloride of 20:1 or even higher are often employed to maximize the yield of the primary amine.[7]

    • Solution 2: The Gabriel Synthesis. A more elegant and often higher-yielding approach is the Gabriel synthesis.[8] This method avoids the issue of over-alkylation by using the phthalimide anion as an ammonia equivalent. The phthalimide anion is a bulky nucleophile that undergoes mono-alkylation with the benzyl halide. The resulting N-benzylphthalimide can then be hydrolyzed (e.g., with acid or hydrazine) to release the desired primary benzylamine.[8] This method is known for producing pure primary amines in good yields.[8]

Experimental Workflow: The Gabriel Synthesis

gabriel_synthesis phthalimide Phthalimide potassium_phthalimide Potassium Phthalimide phthalimide->potassium_phthalimide Deprotonation k2co3 K₂CO₃ or KOH n_benzylphthalimide N-Benzylphthalimide potassium_phthalimide->n_benzylphthalimide SN2 Reaction benzyl_halide Substituted Benzyl Halide benzyl_halide->n_benzylphthalimide benzylamine Primary Benzylamine n_benzylphthalimide->benzylamine Hydrolysis phthalhydrazide Phthalhydrazide n_benzylphthalimide->phthalhydrazide Byproduct hydrazine Hydrazine (H₂NNH₂) hydrazine->benzylamine

Caption: Workflow for the Gabriel synthesis of primary benzylamines.

Issue 3: Difficulty in purifying the final substituted benzylamine product.

Question: My reaction to synthesize a substituted benzylamine appears to be successful based on crude NMR, but I am struggling to purify the product. Column chromatography is leading to significant product loss, and distillation is not feasible due to the high boiling point of my compound. What are my options?

Probable Causes & Solutions:

  • Cause A: Basic Nature of Amines. Amines are basic compounds and can interact strongly with the silica gel used in column chromatography, leading to tailing and poor separation. This can result in broad peaks and contamination of fractions.

    • Solution 1: Basified Silica Gel. To minimize the interaction of the basic amine with the acidic silica gel, you can either pre-treat the silica gel with a base or add a small amount of a basic modifier to the eluent. A common practice is to add 1-2% of triethylamine or ammonia solution to the solvent system used for chromatography. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Solution 2: Salt Formation and Extraction. An effective purification technique for amines is to exploit their basicity through acid-base extraction. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with an acidic aqueous solution (e.g., 1M HCl). The basic benzylamine will be protonated and move into the aqueous layer as the hydrochloride salt, while neutral and acidic impurities will remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, and then extracted with an organic solvent to recover the purified benzylamine.[7]

  • Cause B: Formation of Emulsions during Workup. The presence of both organic and aqueous phases, especially with basic compounds, can sometimes lead to the formation of stable emulsions during extraction, making phase separation difficult.

    • Solution: To break up emulsions, you can try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion. Gentle swirling or centrifugation can also be effective.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzylamines?

A1: The most prevalent methods include:

  • Reductive Amination: This is a versatile method that involves the reaction of a substituted benzaldehyde or ketone with an amine in the presence of a reducing agent.[6]

  • Nucleophilic Substitution: This involves the reaction of a substituted benzyl halide with an amine or ammonia.[7]

  • Gabriel Synthesis: A method specifically for the synthesis of primary benzylamines that avoids over-alkylation.[8]

  • Leuckart-Wallach Reaction: This reaction uses formic acid or a derivative as both the reducing agent and the source of the amino group, typically starting from a benzaldehyde or ketone.

Q2: How do electron-donating and electron-withdrawing groups on the benzene ring affect the synthesis of substituted benzylamines?

A2: The electronic nature of the substituents on the aromatic ring can significantly influence the reactivity of the starting materials.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) on a benzaldehyde will make the carbonyl carbon less electrophilic, potentially slowing down the initial nucleophilic attack by the amine in reductive amination.

  • Electron-withdrawing groups (e.g., -NO₂, -CN) on a benzaldehyde will make the carbonyl carbon more electrophilic, which can facilitate the initial addition of the amine.[5] However, these groups can sometimes be susceptible to reduction under certain reaction conditions.[5]

  • In the case of benzyl halides, electron-withdrawing groups can make the benzylic carbon more susceptible to nucleophilic attack.

Q3: Can I use a secondary amine in a reductive amination reaction?

A3: Yes, reductive amination is a very effective method for the synthesis of tertiary amines by reacting a secondary amine with an aldehyde or ketone. The intermediate formed in this case is an iminium ion, which is then reduced to the tertiary amine.

Q4: What are some common catalysts used in the synthesis of benzylamines?

A4: While many reductive aminations are performed with stoichiometric hydride reagents, catalytic methods are also widely used.

  • Palladium on Carbon (Pd/C): This is a common catalyst for reductive amination via catalytic hydrogenation, using hydrogen gas as the reductant.[9]

  • Raney Nickel (Ra-Ni): Another effective catalyst for catalytic hydrogenation.

  • Transition Metal Catalysts: A variety of homogeneous and heterogeneous catalysts based on iridium, rhodium, ruthenium, and other transition metals are used for transfer hydrogenation, where a hydrogen donor like formic acid or isopropanol is used instead of hydrogen gas.[10]

III. Data Summary and Visualization

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Inexpensive, readily available.Can reduce the starting aldehyde/ketone; less selective for the imine.[1]
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Mild and selective for imines over carbonyls; suitable for one-pot reactions.[3][4]More expensive than NaBH₄; moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNSelective for imines at controlled pH; stable in mildly acidic conditions.[5][6]Highly toxic; generates toxic cyanide waste.[5]
Catalytic Hydrogenation (H₂/Pd-C)-"Green" method with high atom economy; effective for a wide range of substrates.Requires specialized equipment for handling hydrogen gas; may reduce other functional groups.
Diagram 1: Troubleshooting Logic for Low Yield in Reductive Amination

troubleshooting_reductive_amination start Low Yield in Reductive Amination check_side_products Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_side_products aldehyde_reduction Significant amount of benzyl alcohol observed? check_side_products->aldehyde_reduction Yes over_alkylation Presence of di- or tri-alkylated amine? check_side_products->over_alkylation Yes incomplete_reaction Large amount of starting material remaining? check_side_products->incomplete_reaction Yes solution_aldehyde_reduction Use a milder reducing agent (NaBH(OAc)₃) or perform sequential addition of NaBH₄. aldehyde_reduction->solution_aldehyde_reduction solution_over_alkylation Use a 1:1 stoichiometry of reactants or consider a stepwise procedure. over_alkylation->solution_over_alkylation check_imine_formation Is imine formation the rate-limiting step? incomplete_reaction->check_imine_formation solution_imine_formation Optimize pH (4-5) with acetic acid and/or add a dehydrating agent. check_imine_formation->solution_imine_formation

Caption: A logical workflow for diagnosing and solving low yield issues in reductive amination reactions.

IV. References

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). US2987548A - Preparation of benzylamine. Retrieved from

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 50(9), 624. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Vankal, S., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(11), 1935. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines. Retrieved from

  • University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Prevent Over-Alkylation in Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for amine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with selectivity in benzylamine synthesis. Over-alkylation is a common and frustrating side reaction that leads to product mixtures, reduced yields, and complex purification procedures. This document provides in-depth, field-proven insights and troubleshooting protocols to help you gain precise control over your reaction outcomes.

Frequently Asked Questions (FAQs): Understanding the Over-Alkylation Problem

Q1: What exactly is over-alkylation in the context of benzylamine synthesis?

Over-alkylation is a series of subsequent reactions where the desired primary benzylamine product acts as a nucleophile and reacts further with the alkylating agent (e.g., benzyl chloride). This process does not stop at the primary amine, leading to the formation of dibenzylamine (a secondary amine), tribenzylamine (a tertiary amine), and potentially even a quaternary ammonium salt.[1] This creates a complex mixture of products that is often difficult to separate.

Q2: Why is my newly formed benzylamine reacting faster than the ammonia I started with?

This is the core of the problem and a classic challenge in amine synthesis. The primary amine product (benzylamine) is generally more nucleophilic than the ammonia used to synthesize it.[2] This increased nucleophilicity means it can compete more effectively for the alkylating agent, leading to a "runaway" reaction where secondary and tertiary amines are readily formed.[3] Even when using a limited amount of the alkylating agent, this kinetic favorability towards the secondary product makes it difficult to stop the reaction cleanly at the primary amine stage.[2]

Q3: What are the practical consequences of over-alkylation in my experiment?

The primary consequences are a significant reduction in the yield of your target primary amine and the complication of your downstream processing. The resulting mixture of primary, secondary, and tertiary amines can be challenging and costly to purify due to their similar physical properties. In a drug development context, such impurities are unacceptable and require robust control strategies.

Visual Guide 1: The "Runaway Train" of Over-Alkylation

The following diagram illustrates the sequential nature of over-alkylation when synthesizing benzylamine via direct alkylation of ammonia.

Overalkylation cluster_0 Reaction Pathway Ammonia Ammonia (NH₃) Primary Benzylamine (1°) Ammonia->Primary + Benzyl Halide Secondary Dibenzylamine (2°) Primary->Secondary + Benzyl Halide Tertiary Tribenzylamine (3°) Secondary->Tertiary + Benzyl Halide Gabriel_Synthesis cluster_1 Gabriel Synthesis Pathway Phthalimide Phthalimide Anion Phthalimide Anion Phthalimide->Anion + KOH (Deprotonation) N_Benzyl N-Benzylphthalimide Anion->N_Benzyl + Benzyl Chloride (SN2 Alkylation) Benzylamine Benzylamine (Pure 1°) N_Benzyl->Benzylamine + Hydrazine (Liberation)

Caption: Stepwise workflow of the Gabriel Synthesis for pure primary amines.

Method 2: Reductive Amination

Reductive amination is an atom-economic, one-pot procedure for synthesizing amines. [4]For benzylamine, this involves reacting benzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the amine. [5][6]

  • Mechanism Insight: The reaction proceeds in two main stages: (1) nucleophilic addition of ammonia to the benzaldehyde carbonyl to form an imine, and (2) reduction of the imine C=N double bond to the amine. [7]Over-alkylation can still occur if the newly formed benzylamine attacks another molecule of benzaldehyde, but this can be suppressed. [8]* Controlling Selectivity: Using an excess of the ammonia source (like ammonium carbonate) can help favor the formation of the primary amine. [9]The choice of reducing agent is also critical; agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation are selective for the imine over the aldehyde, allowing the reaction to proceed cleanly. [2][7]

Data Summary & Protocols

Table 1: Comparative Analysis of Benzylamine Synthesis Methods
MethodTypical Yield (%)Reaction Time (h)Key AdvantagesKey DisadvantagesOver-Alkylation Risk
Direct Alkylation 60-82% [1][10]1-4 [1]Simple reagents, straightforward setup.Major issue with over-alkylation , requires large excess of ammonia, difficult purification.High
Gabriel Synthesis 60-80% [4]3-5 [4]Excellent for pure primary amines , completely avoids over-alkylation. [11]Requires two distinct steps, harsh hydrolysis conditions can affect sensitive substrates. [4]Very Low
Reductive Amination 60-98% [4]0.5-4 [4]Wide substrate scope, often a one-pot procedure, mild conditions. [4]Potential for over-alkylation with some substrates, requires a suitable reducing agent. [4]Low to Medium
Protocol 1: Gabriel Synthesis of Benzylamine

This protocol is adapted from established laboratory procedures. [12]

  • Step 1: Formation of Potassium Phthalimide: Dissolve 10 g of phthalimide in 100 mL of ethanol in a round-bottom flask. Separately, dissolve 4.8 g of potassium hydroxide (KOH) in 50 mL of ethanol. Add the KOH solution to the phthalimide solution with stirring. A white precipitate of potassium phthalimide will form.

  • Step 2: N-Alkylation: To the suspension of potassium phthalimide, add 8.6 mL of benzyl chloride. Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • Step 3: Isolation of N-Benzylphthalimide: Allow the mixture to cool to room temperature. Pour the mixture into 300 mL of cold water. The solid N-benzylphthalimide will precipitate. Collect the solid by vacuum filtration and wash with water.

  • Step 4: Liberation of Benzylamine (Hydrazinolysis): Place the dried N-benzylphthalimide in a round-bottom flask with 100 mL of ethanol. Add 3.5 mL of hydrazine hydrate. Reflux the mixture for 1 hour.

  • Step 5: Workup and Purification: Cool the reaction mixture. Add 100 mL of 2M HCl. Filter off the precipitated phthalhydrazide. Transfer the filtrate to a separatory funnel and make it basic by adding 20% NaOH solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the ether by rotary evaporation to yield benzylamine.

Protocol 2: Reductive Amination of Benzaldehyde

This protocol is a generalized representation of reductive amination procedures. [6]

  • Step 1: Imine Formation: In a round-bottom flask, dissolve 10.6 g of benzaldehyde in 150 mL of methanol. To this solution, add 40 g of ammonium acetate. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzylimine intermediate.

  • Step 2: Reduction: Cool the flask in an ice bath. In small portions, carefully add 6.3 g of sodium borohydride (NaBH₄). Caution: Hydrogen gas is evolved.

  • Step 3: Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Step 4: Workup: Carefully add 100 mL of water to quench any remaining NaBH₄. Reduce the volume of the solution by about half using a rotary evaporator to remove most of the methanol.

  • Step 5: Extraction and Purification: Make the remaining aqueous solution basic with 20% NaOH. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude benzylamine, which can be further purified by distillation. [13]

Visual Guide 3: Troubleshooting Logic for Over-alkylation

Troubleshooting decision decision start Start: Benzylamine Synthesis decision1 Over-alkylation observed in product? start->decision1 action1 Optimize Direct Alkylation: 1. Increase NH₃ excess (>20:1) 2. Add Benzyl-X slowly 3. Control Temperature decision1->action1 Yes end End: Pure Benzylamine decision1->end No decision2 Is over-alkylation still a problem? action1->decision2 action2 Switch Synthetic Strategy decision2->action2 Yes decision2->end No gabriel Option A: Use Gabriel Synthesis (Guarantees 1° Amine) action2->gabriel reductive Option B: Use Reductive Amination (High yield, one-pot) action2->reductive gabriel->end reductive->end

Caption: A decision-making workflow for addressing over-alkylation issues.

References
  • Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Benzylamine via the delepine reaction.Sciencemadness.org.
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.ACS Sustainable Chemistry & Engineering.
  • Synthesis of Benzylamine and Deriv
  • Gabriel Synthesis.Chemistry LibreTexts.
  • Comparative analysis of synthesis methods for substituted benzylamines.Benchchem.
  • Alkylation of Amines (Sucks!).Master Organic Chemistry.
  • Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
  • Avoiding Over-alkylation.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Preparation of benzylamine.
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • The Gabriel Synthesis of Benzylamine.
  • Show how you would use direct alkylation to synthesize the following compounds.Pearson.
  • How to purify Benzylamine?Reddit.
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.Indian Academy of Sciences.
  • The Gabriel synthesis of benzylamine: An undergraduate organic experiment.
  • How does a large excess of ammonia prevent polyalkylation when preparing primary amines?Quora.
  • Synthesis of Amines by Alkyl
  • EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE C
  • Show how Gabriel syntheses are used to prepare the following amines.Pearson.
  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
  • Benzylamine: Properties, Preparation and Applic
  • The two most general amine syntheses are the reductive amin
  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor.

Sources

Technical Support Guide: Purification of Crude [2-(Butan-2-yloxy)-4-methylphenyl]methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing the challenge of purifying the primary aromatic amine, [2-(Butan-2-yloxy)-4-methylphenyl]methanamine. The unique chemical nature of this compound—specifically its basic amine functionality—presents common yet surmountable obstacles during column chromatography. This document provides in-depth, experience-driven solutions and explanations to empower you to achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and preemptive troubleshooting to establish a robust purification strategy from the outset.

Q1: Why is my primary amine, [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, showing significant peak tailing or streaking on a standard silica gel TLC plate?

A: This is the most common issue when handling basic compounds on silica gel. The root cause is an acid-base interaction between your basic amine and the acidic surface of the silica. Silica gel is covered in silanol groups (Si-OH), which are weakly acidic (Brønsted acids). Your primary amine acts as a base, leading to strong, often irreversible, binding to the stationary phase. This causes a portion of the molecules to "stick" and elute slowly, resulting in a characteristic streak or "tail" rather than a compact spot. This phenomenon directly translates to poor separation, low yield, and potential compound degradation on a larger scale column.[1]

Q2: What is the most effective stationary phase for purifying this amine?

A: You have several options, and the best choice depends on the specific impurities in your crude mixture and available resources.

  • Modified Silica Gel (Recommended): This is often the most practical and effective approach. Instead of using plain silica, you deactivate the acidic silanol groups by modifying the mobile phase. Adding a small amount of a volatile competing base, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent, will neutralize the silica surface.[1][2] This allows your target amine to elute symmetrically without excessive binding.

  • Amine-Functionalized Silica: This is an excellent, albeit more expensive, alternative. These columns have an amine (commonly propylamine) covalently bonded to the silica surface, creating a permanently basic and deactivated environment.[3][4] This often allows for purification with standard non-polar solvent systems (e.g., hexane/ethyl acetate) without the need for mobile phase modifiers, simplifying post-purification workup.[3][4]

  • Alumina (Neutral or Basic): Historically, alumina has been the stationary phase of choice for basic compounds.[5][6] Using neutral or, preferably, basic alumina can completely avoid the acidity issues of silica gel. However, alumina can have its own reactivity and may not always provide the same selectivity as silica.

  • Reversed-Phase (C18) Silica: This is a viable option, particularly if your impurities are non-polar. For successful reversed-phase purification of a basic amine, the mobile phase pH must be adjusted to be at least two units above the amine's pKa.[1] This ensures the amine is in its neutral, free-base form, making it more hydrophobic and allowing it to retain on the C18 stationary phase.[1]

Q3: How do I properly select and optimize a mobile phase for this purification?

A: Mobile phase selection is critical for achieving good separation (selectivity).

  • Start with TLC: Always begin by running Thin Layer Chromatography (TLC) plates of your crude material.

  • Choose a Solvent System: For a moderately polar compound like yours, a good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Diethyl Ether). A Dichloromethane/Methanol system can be used for more polar compounds.[1]

  • Incorporate a Basic Modifier: Crucially, add a basic modifier to your chosen solvent system. Prepare a stock solution of your polar solvent containing 1-2% triethylamine (TEA). For example, if you are testing 70:30 Hexane:Ethyl Acetate, use a pre-mixed solution of 99 mL Ethyl Acetate + 1 mL TEA as your "Ethyl Acetate" component.

  • Target an Rf Value: Adjust the ratio of your polar to non-polar solvent until your target compound, [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, has an Rf value between 0.25 and 0.35 on the TLC plate. This Rf range typically provides the best separation on a column. Ensure your compound spot is round and not streaking; if it is, you may need to increase the concentration of the basic modifier.[7]

Part 2: Detailed Experimental Protocol

This protocol details the purification of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine using the widely accessible method of triethylamine-modified silica gel.

Key Chromatographic Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard particle size for good resolution and flow characteristics.
Mobile Phase (Eluent) Hexane / Ethyl Acetate with 1% Triethylamine (v/v)A versatile system. The TEA is critical to prevent peak tailing.[2]
Column Dimensions Dependent on sample mass (see below)A column diameter-to-height ratio of 1:10 to 1:20 is typical.
Sample Loading 1-5% of silica mass (e.g., 1-5 g crude on 100 g silica)Overloading is a primary cause of poor separation.[8]
Elution Mode Isocratic or GradientStart with the TLC-optimized solvent (isocratic). If separation is poor, a shallow gradient can improve resolution.
Fraction Analysis TLC with UV visualization and/or a potassium permanganate stainPermanganate stain is excellent for visualizing amines and other functional groups.
Step-by-Step Methodology
  • Solvent System Optimization:

    • Prepare a developing chamber with your chosen eluent (e.g., 80:20 Hexane:EtOAc + 1% TEA).

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane).

    • Spot the crude mixture on a silica gel TLC plate and develop it.

    • Visualize under UV light and with a chemical stain.

    • Adjust the solvent ratio until the desired product has an Rf of ~0.3 and is well-separated from major impurities.

  • Column Packing (Slurry Method):

    • Select an appropriately sized column. For 5 g of crude material, a column packed with ~150-200 g of silica is a good starting point.

    • In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase you plan to use (e.g., 95:5 Hexane:EtOAc + 1% TEA) to form a uniform slurry.

    • With the column's stopcock closed, pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.

    • Add a thin layer (0.5-1 cm) of sand to the top of the packed silica bed to prevent disturbance during solvent addition.

  • Sample Preparation and Loading:

    • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve your crude material in the absolute minimum amount of the mobile phase or a less polar solvent. Using a pipette, carefully apply this solution to the top of the column bed. This is less ideal as it can disturb the column bed.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate (e.g., a few centimeters per minute).

    • Begin collecting fractions in test tubes or vials.

    • Monitor the elution process by spotting fractions onto TLC plates. Combine fractions that contain only the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The added triethylamine is volatile and should co-evaporate with the solvent.[1]

    • Place the flask under high vacuum to remove any residual solvent or TEA.

    • Obtain the mass and characterize the final product (e.g., by NMR, MS).

Part 3: Troubleshooting Guide

Even with a well-planned protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Q1: Problem - My product is not eluting, or the yield is extremely low.

  • Potential Cause: Irreversible adsorption to the silica gel due to insufficient deactivation.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., from 20% EtOAc to 40% EtOAc). For very stubborn compounds, a switch to a DCM/Methanol (with 1% TEA) system may be necessary.[6]

    • "Flush" the Column: If the product is still retained, you can try flushing the column with a highly polar mixture, such as 90:10:1 DCM:Methanol:Ammonium Hydroxide. This will often strip most compounds from the silica. Note that this may co-elute impurities.

    • Re-evaluate Stationary Phase: For future purifications, consider using basic alumina or an amine-functionalized silica column to prevent this issue entirely.[3][6]

Q2: Problem - My product is eluting as a broad, tailing band instead of a sharp peak.

  • Potential Cause 1: Insufficient basic modifier in the mobile phase.

  • Solution 1: Ensure that at least 1% (and up to 2%) triethylamine or another suitable base is present in your mobile phase at all times.

  • Potential Cause 2: Column overloading. You have loaded too much crude material for the amount of silica used.

  • Solution 2: Reduce the sample load. A general rule is to use a silica-to-crude-material mass ratio of at least 30:1, and potentially up to 100:1 for difficult separations.[8]

Q3: Problem - My product is co-eluting with an impurity.

  • Potential Cause: The chosen solvent system does not provide adequate selectivity (separation power) for the two compounds.

  • Solution: This requires re-optimization.

    • Try a Different Solvent System: If you are using a Hexane/Ethyl Acetate system, try a system with different chemical properties, such as Dichloromethane/Diethyl Ether or Toluene/Acetone (always including your basic modifier). Different solvents interact with your compounds in unique ways and can dramatically alter the separation.

    • Use a Different Stationary Phase: An amine-functionalized column or an alumina column will have different surface chemistry than silica and may provide the selectivity needed to separate the compounds.[3]

Troubleshooting Workflow: Poor Separation

The following diagram illustrates a decision-making process for tackling a co-elution problem.

TroubleshootingWorkflow Problem Problem: Product Co-elutes with Impurity TLC Analyze on TLC: Are spots distinct but close (Rf Δ < 0.1)? Problem->TLC FineTune Solution: Fine-Tune Eluent Polarity TLC->FineTune Yes ChangeSolvent Solution: Change Solvent System Selectivity TLC->ChangeSolvent No (Spots Overlap) ShallowGradient Action: Run a very shallow gradient (e.g., 10% to 15% EtOAc over 20 column volumes) FineTune->ShallowGradient DCM_MeOH Action: Try DCM/MeOH + TEA or Toluene/Acetone + TEA system ChangeSolvent->DCM_MeOH ChangeStationary Solution: Change Stationary Phase ChangeSolvent->ChangeStationary If solvent change fails Amine_Alumina Action: Switch to Amine-functionalized Silica or Basic Alumina ChangeStationary->Amine_Alumina

Caption: Troubleshooting workflow for co-eluting compounds.

References

  • Google Patents. Process for the purification of aromatic amines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Welch Materials. (2025). Amino (NH2) Column: How to Keep High Performance? Retrieved from [Link]

  • MDPI. Preparation and Research Progress of Polymer-Based Anion Exchange Chromatography Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography? Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. Retrieved from [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
  • Reddit. (2022). Chromotography with free amines? Retrieved from [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • ResearchGate. (2019). How to seperate organic amine from silica gel? Retrieved from [Link]

  • Agilent. (2008). Care, Maintenance, and Troubleshooting of HPLC Columns. Retrieved from [Link]

Sources

Technical Support Center: Purification of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for researchers and process chemists. It addresses the purification of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine , a lipophilic benzylamine derivative.

Topic: Recrystallization & Purification Protocols Ticket ID: CHEM-SUP-8821 Applicable CAS: Analogous to 1248954-00-8 (closely related structural family) Chemical Class: Alkoxy-substituted Benzylamine

Diagnostic Triage: Before You Begin

User Question: "I have the crude reaction mixture. Can I recrystallize the oil directly?"

Technical Response: No. [2-(Butan-2-yloxy)-4-methylphenyl]methanamine in its free base form is likely a viscous oil or low-melting solid due to the flexible sec-butoxy chain which disrupts crystal lattice packing.

Recrystallization is only viable for the salt form. You must convert the free base into a crystalline salt (typically Hydrochloride or Hydrobromide) before attempting recrystallization.

Decision Matrix: Purification Strategy

Use the following logic flow to determine your starting point.

PurificationLogic Start Start: Crude Material CheckState Physical State? Start->CheckState Oil Viscous Oil / Gum CheckState->Oil Liquid Solid Crystalline Solid CheckState->Solid Solid SaltForm Salt Formation Required (HCl/HBr) Oil->SaltForm Standard Route Distill Vacuum Distillation (High Vac <1 mmHg) Oil->Distill High Thermal Stability PurityCheck Check Purity (HPLC/NMR) Solid->PurityCheck Recryst Recrystallization Protocol SaltForm->Recryst Distill->SaltForm If solid required PurityCheck->Recryst <98% Purity

Figure 1: Purification workflow decision tree. Recrystallization is reserved for solid salt forms.

Salt Formation Protocol (The Pre-requisite)

If you are working with the free base oil, you must generate the salt. The Hydrochloride (HCl) salt is the industry standard for benzylamines due to favorable crystallinity.

Reagents:

  • Crude Free Base (Oil)

  • Solvent: Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc)
    
  • Acid: 2M HCl in Diethyl Ether or 4M HCl in Dioxane (Anhydrous is critical).

Protocol:

  • Dissolve the crude oil in 5 volumes of anhydrous

    
     or EtOAc.
    
  • Cool the solution to 0°C in an ice bath.

  • Dropwise add the HCl solution with vigorous stirring.

  • Observation: A white precipitate should form immediately.

  • Troubleshooting: If a gum forms instead of a solid, switch to Protocol B in the troubleshooting section below.

Recrystallization Methodologies

Once you have the solid salt, use one of the following methods. The sec-butoxy group increases lipophilicity compared to standard benzylamines, making the salt more soluble in organic solvents.

Method A: Single-Solvent Recrystallization (Isopropanol)

Best for: Removing small amounts of non-polar impurities and inorganic salts.

  • Preparation: Place the crude salt in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add Isopropanol (IPA) (approx. 5 mL per gram of salt).

  • Heating: Heat to reflux (82°C).

    • Note: If the salt does not dissolve completely, add more IPA in 1 mL increments.

    • Critical: Do not add excess solvent. You want a saturated solution at boiling point.

  • Filtration (Hot): If insoluble particles remain (dust, inorganic salts), filter the hot solution rapidly through a pre-warmed glass frit.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) without agitation. Then, cool to 0°C in a fridge for 4 hours.

  • Collection: Filter the crystals and wash with cold (

    
    ) IPA or 
    
    
    
    .
Method B: Anti-Solvent Precipitation (Methanol / MTBE)

Best for: Salts that are too soluble in IPA or liable to "oil out."

  • Dissolution: Dissolve the salt in the minimum amount of warm Methanol (MeOH) (approx. 40-50°C).

  • Precipitation: Slowly add Methyl tert-butyl ether (MTBE) or Ethyl Acetate dropwise to the warm solution until a faint, persistent cloudiness (turbidity) appears.

  • Re-solvation: Add a few drops of MeOH to clear the solution.

  • Cooling: Allow to cool slowly. The lower polarity of the MTBE forces the salt out of the solution as the temperature drops.

Data Table: Solvent Compatibility Guide
Solvent SystemRoleSuitability for [2-(Butan-2-yloxy)-4-methylphenyl]methanamine HCl
Water SolventPoor. High solubility likely leads to significant yield loss. Hard to dry.
Methanol SolventToo Strong. Salt will likely be too soluble even at cold temps. Use only with anti-solvent.
Isopropanol (IPA) SolventExcellent. Good balance of polarity for lipophilic amine salts.
Ethanol SolventGood. Alternative to IPA, but may require lower temperatures for crystallization.
Acetone Anti-SolventAvoid. Primary amines can react with acetone to form imines (Schiff bases) if any free base is present or in equilibrium [1].
Ethyl Acetate Anti-SolventExcellent. Good anti-solvent for benzylamine salts.
Diethyl Ether Anti-SolventGood. Highly effective but volatile.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

  • Cause: This is common with alkoxy-benzylamines. The sec-butoxy chain lowers the melting point. If the solution temperature is above the melting point of the solvated salt when saturation is reached, it separates as an oil.

  • Fix:

    • Reheat the mixture until the oil dissolves.

    • Seed the solution with a tiny crystal of pure product (if available) at a temperature just below the boiling point.

    • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temp overnight. Rapid cooling promotes oiling.

    • Agitation: Vigorous stirring during cooling can sometimes induce crystallization in super-saturated oils.

Q2: My salt is colored (yellow/brown), but it should be white.

  • Cause: Oxidation products (imines/aldehydes) or polymerized impurities.[1]

  • Fix: Perform a Charcoal Treatment during the hot filtration step (Method A, Step 4). Add 5% w/w activated carbon to the boiling solution, stir for 5 minutes, and filter through Celite while hot.

Q3: Can I use Acetone for recrystallization?

  • Strictly No. While acetone is a common solvent for some salts, primary amines (like your methanamine) can condense with ketones to form imines (Schiff bases), introducing a new impurity [1]. Stick to alcohols and esters.

Q4: I have the Hydrochloride salt, but it's hygroscopic (turns to goo in air).

  • Fix: The sec-butoxy group usually adds hydrophobicity, but if the salt is hygroscopic, dry it in a vacuum oven at 40°C over

    
     immediately after filtration. Store under Argon.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine purification and solvent selection).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational techniques for salt formation and recrystallization).

  • PubChem. (n.d.). Benzylamine Compound Summary. National Library of Medicine. (General properties of the benzylamine pharmacophore).

Sources

Identifying and removing impurities from [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: BMM-SecBu-04 | Purity Support Module[1][2]

Welcome to the Technical Support Center. This guide addresses the purification and stability challenges associated with [2-(Butan-2-yloxy)-4-methylphenyl]methanamine . As a primary benzylic amine with an ortho-sec-butoxy substituent, this molecule exhibits unique solubility profiles and steric properties that distinguish it from simple benzylamines.[1]

Module 1: Diagnostic Triage – Identifying Your Impurity

Before initiating purification, you must identify the specific contaminant.[1] This molecule is prone to three specific degradation/byproduct pathways during synthesis (typically nitrile reduction or reductive amination).[1]

Analytical Snapshot (LC-MS / 1H-NMR):

Impurity TypeMolecular Weight ShiftOriginDiagnostic Signal (NMR/MS)
The "Dimer" (Secondary Amine)[2M - 17] (Loss of NH₃)Over-reduction or condensation during synthesis.[2][1]MS: Large peak at ~2x mass.NMR: Splitting of benzylic -CH₂- protons; broad NH peak.[2][1]
The "Hydrolysis" (Phenol)[M - 56] (Loss of C₄H₈)Acid-catalyzed cleavage of the sec-butyl ether.[2][1]MS: Mass corresponds to 2-hydroxy-4-methylbenzylamine.NMR: Loss of multiplet at 4.2-4.5 ppm (OCH).[2][1]
The "Imine" (Schiff Base)[M - 2] or Dimer variantIncomplete reduction or oxidation by air.[2][1]NMR: Distinct downfield proton (~8.3-8.5 ppm) if monomeric imine persists.[2][1]
The "Carbonate" (Salt)N/A (Salt form)Reaction with atmospheric CO₂.[1]Visual: White crust forming on the oil/solid.[1] IR: Strong band ~1650-1700 cm⁻¹.[1]
Diagnostic Decision Tree

Use the following logic flow to determine your purification strategy.

ImpurityLogic Start Start: Impurity Identification CheckMS Step 1: Check LC-MS Spectrum Start->CheckMS IsDimer Peak at [2M - 17]? CheckMS->IsDimer IsPhenol Peak at [M - 56]? IsDimer->IsPhenol No MethodRecryst Protocol B: HCl Salt Recrystallization (Removes Secondary Amine) IsDimer->MethodRecryst Yes (Major) IsColor Sample is Yellow/Brown? IsPhenol->IsColor No MethodBase Protocol A: Cold Acid/Base Extraction (Removes Neutrals/Phenols) IsPhenol->MethodBase Yes MethodResin Protocol C: Amine-Functionalized Silica (Removes Oxidized Impurities) IsColor->MethodResin Yes Stop Proceed to QC IsColor->Stop No (Pure)

Figure 1: Diagnostic logic for selecting the appropriate purification protocol based on analytical signatures.

Module 2: The "Sticky" Impurities – Troubleshooting & Removal
Issue A: The Lipophilic Challenge (Phase Separation)

Problem: The sec-butoxy group and the methyl group make this amine significantly more lipophilic than standard benzylamine.[1] Symptom: During acid-base extraction, the amine salt does not partition cleanly into the aqueous layer, or it forms a "third phase" (oily rag) at the interface.[1] Solution: Do not use pure water for the acid wash.[1] Use 1M HCl saturated with NaCl (brine/acid mix) to force the organic salt out of the organic layer, or use a methanol/water mixture.[1]

Issue B: The "Dimer" (Secondary Amine)

Problem: Secondary amines (dibenzyl-type) are the most persistent impurity in reductive amination.[1] They are basic, just like your product, so acid-base extraction often fails to separate them.[1] Solution: Steric Differentiation via Salt Formation. The secondary amine is much bulkier due to the two ortho-substituted aromatic rings.[1] It crystallizes poorly compared to the primary amine HCl salt. Protocol: See Protocol B (Recrystallization) below.

Issue C: Ether Cleavage (The "Phenol" Impurity)

Problem: The sec-butyl ether is susceptible to acid-catalyzed elimination (E1 mechanism) to form butene and the phenol derivative, especially if heated with strong acid.[1] Constraint: Avoid refluxing in HBr or HI. Avoid prolonged exposure to strong Lewis acids (e.g., BBr₃, AlCl₃).[1] Safe Zone: Dilute HCl (up to 6M) at room temperature is generally safe.[2][1]

Module 3: Validated Purification Protocols
Protocol A: Optimized Acid-Base Extraction (General Cleanup)

Best for: Removing non-basic impurities (starting material nitriles, alcohols, phenols).[1]

  • Dissolution: Dissolve crude amine (1.0 eq) in MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Avoid DCM if possible to prevent emulsion with this specific lipophilic amine.

  • Acidification: Cool to 0°C. Slowly add 1M aqueous HCl (1.2 eq).

    • Critical Check: If an oil forms, add a small amount of Methanol to solubilize the interface, or increase aqueous volume.[1]

  • Separation:

    • Organic Layer: Contains non-basic impurities (discard).[2][1]

    • Aqueous Layer: Contains your Product-HCl salt.[2][1]

  • Free-Basing:

    • Wash the aqueous layer once with fresh MTBE.[1]

    • Basify to pH 12-14 using 50% NaOH (keep cold, <10°C).[1] The product will oil out.[1]

  • Extraction: Extract 3x with MTBE. Dry over Na₂SO₄ and concentrate.

Protocol B: HCl Salt Recrystallization (The "Gold Standard")

Best for: Removing the Secondary Amine Dimer and achieving >99% purity.[1]

Theory: The ortho-butoxy group creates a specific crystal packing lattice for the primary amine salt that the bulky secondary amine cannot fit into.[1]

  • Salt Formation: Dissolve the free base in a minimal amount of dry Diethyl Ether or Isopropanol (IPA) .[2][1]

  • Precipitation: Add 4M HCl in Dioxane or 2M HCl in Ether dropwise at 0°C until pH < 2. A white precipitate should form.[1]

    • Troubleshooting: If it oils out, heat the mixture to reflux (briefly) and add Acetonitrile dropwise until the oil dissolves.[1] Allow to cool slowly.

  • Crystallization: Let the solution stand at -20°C overnight.

  • Filtration: Filter the white crystals under Argon (hygroscopic!). Wash with cold ether.[1]

  • Result: This solid is the [2-(Butan-2-yloxy)-4-methylphenyl]methanamine hydrochloride.[2][1]

Protocol C: Chromatographic Polishing

Best for: Final cleanup if crystallization yield is too low.[1]

  • Stationary Phase: Silica Gel (standard).[2][1]

  • Mobile Phase: DCM : Methanol : NH₄OH (Ammonium Hydroxide) .[2][1]

  • Ratio: Start with 98:2:0.1 and ramp to 90:10:1.

  • Note: The ammonia is critical to prevent the amine from streaking (tailing) on the silica.[1]

Experimental Workflow Visualization

The following diagram illustrates the phase-separation logic required for the Acid-Base workup of this lipophilic amine.

WorkupFlow Crude Crude Reaction Mixture (Amine + Impurities) Dissolve Dissolve in MTBE Crude->Dissolve Acidify Add 1M HCl (aq) Cool to 0°C Dissolve->Acidify PhaseSplit Phase Separation Acidify->PhaseSplit OrgLayer Organic Layer (Discard) PhaseSplit->OrgLayer Neutrals/Acids AqLayer Aqueous Layer (Product-HCl) PhaseSplit->AqLayer Amine Salts Basify Add NaOH to pH 14 Extract w/ MTBE AqLayer->Basify Final Pure Free Base Basify->Final

Figure 2: Phase partitioning strategy.[2][1] Note that the lipophilic nature of the butoxy group requires careful solvent selection (MTBE preferred over Ether).[1]

Frequently Asked Questions (FAQ)

Q1: My product turned from clear oil to brown overnight. What happened? A: Benzylic amines are sensitive to oxidation and CO₂ absorption.[2] The "brown" color is likely trace imine formation or oxidation of the aromatic ring.[1]

  • Fix: Store the compound as the HCl salt . The salt form is indefinitely stable at room temperature.[1] If you must store the free base, keep it under Argon at -20°C.[1]

Q2: Can I use heating to speed up the dissolution of the salt? A: Use caution. While the sec-butyl ether is relatively stable, prolonged heating in acidic media can trigger E1 elimination, yielding the phenolic impurity (2-hydroxy-4-methylbenzylamine).[1] Keep temperatures below 50°C during acidic steps.[1]

Q3: The LC-MS shows a peak at M+14.[1] Is this a methylation? A: Likely not. In methanol solvents, benzylic amines can sometimes form hemiaminals or react with formaldehyde impurities in the solvent. Ensure your LC-MS solvents are HPLC grade.[1] Alternatively, if you used formic acid in the mobile phase, you might see adducts.[1]

Q4: Why not use column chromatography for everything? A: Primary amines interact strongly with the silanols on silica gel, leading to broad peaks and poor recovery.[1] Salt formation (Protocol B) is chemically superior because it relies on the specific crystal lattice of your target molecule, offering higher purity (>99%) than standard flash chromatography.[1]

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine purification via acid-base extraction and distillation).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for reductive amination side-products and ether stability). [1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context on lipophilicity and solubility of alkoxy-substituted amines).

  • Master Organic Chemistry. (2023). Acidic Cleavage of Ethers. (Validation of the stability risks associated with sec-butyl ethers in strong acid).

Sources

Technical Support Center: Stability & Handling of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

[1]

CAS Number: 1248102-90-0 Chemical Formula: C


Molecular Weight:Role:1

Introduction

Welcome to the technical support hub for [2-(Butan-2-yloxy)-4-methylphenyl]methanamine . This primary benzylic amine is a critical building block, particularly in the synthesis of complex GPCR modulators.[1] Its structural features—an electron-rich aromatic ring substituted with a secondary alkoxy group and a methyl group—endow it with specific reactivity profiles that require rigorous handling to maintain purity.[1]

This guide addresses the three most common stability challenges: oxidative deamination , atmospheric carbonylation (carbamate formation) , and solvent-mediated degradation .

Module 1: Critical Stability Profile (The "Why")

To troubleshoot effectively, you must understand the chemical causality behind the degradation.[1]

Atmospheric Carbonylation (The "White Solid" Phenomenon)

Primary amines are potent nucleophiles.[1] Upon exposure to atmospheric carbon dioxide (


1
  • Risk Level: Critical for the Free Base; Moderate for Salts (if hygroscopic).[1]

  • Visual Indicator: Clear oil turning cloudy or developing a white crust.[1]

Oxidative Deamination (The "Yellowing" Effect)

The benzylic position is activated by the aromatic ring.[1] In this specific molecule, the ortho-sec-butoxy group and para-methyl group are electron-donating (


11
  • Risk Level: High in solution, especially in protic solvents under light.[1]

  • Visual Indicator: Solution darkening from colorless to yellow/orange.

Solvent Incompatibility (Imine Formation)

Primary amines react reversibly with ketones and aldehydes to form imines (Schiff bases).[1]

  • Contraindication: Never dissolve this compound in Acetone, MEK, or unpurified chloroform (which may contain phosgene traces or stabilizers like amylene that can react).[1]

Module 2: Troubleshooting Guide (Q&A)

Scenario A: Visual Changes in Storage

Q: My sample was a clear oil, but now it has a white solid precipitate floating in it. Is it degraded?

  • Diagnosis: This is likely the carbamate salt formed by reaction with atmospheric

    
    .[1]
    
  • Resolution:

    • Dissolve the mixture in dichloromethane (DCM).[1]

    • Wash with 1M NaOH (to regenerate the free amine and remove carbonate as sodium carbonate).[1]

    • Dry over

      
       and concentrate under Argon.
      
    • Prevention: Always backfill storage vials with Argon or Nitrogen.[1]

Q: The solution has turned a bright yellow/orange color. Can I still use it?

  • Diagnosis: This indicates oxidation (formation of N-oxides or conjugated imines).[1] The electron-rich ring accelerates this process under light exposure.[1]

  • Resolution:

    • Minor Yellowing: Purify via Acid/Base extraction (imines hydrolyze in acid; the aldehyde byproduct remains in the organic layer while the amine moves to the aqueous layer).[1]

    • Deep Orange/Red: Re-purification via column chromatography is required.[1]

    • Prevention: Store in amber vials at -20°C.

Scenario B: Analytical Anomalies (LCMS/NMR)

Q: I see a mass peak of [M+12] or [M+44] in my LCMS. What is this?

  • Analysis:

    • [M+44]: This is the Carbamate adduct (

      
      ).[1] It often dissociates in the source but can appear if the source temperature is low.[1]
      
    • [M+12]: This corresponds to a Formaldehyde Schiff Base (

      
      ).[1] Formaldehyde is a ubiquitous contaminant in PEG-based solvents or poor-quality methanol.[1]
      
  • Action: Switch to fresh, high-purity solvents. Ensure your mobile phase is acidic (0.1% Formic Acid) to hydrolyze these adducts on-column.[1]

Q: My NMR shows a new doublet signal around 8.0-8.5 ppm.

  • Diagnosis: This is characteristic of the Aldehyde proton (formyl group), resulting from oxidative deamination.[1] The amine has degraded to 2-(butan-2-yloxy)-4-methylbenzaldehyde.[1]

Module 3: Storage & Handling Protocols

Standard Operating Procedure (SOP)
ParameterProtocolReason
Physical State Store as HCl Salt if possible.The salt form protonates the nitrogen, shutting down nucleophilic attacks (

) and reducing oxidation potential.[1]
Atmosphere Argon or Nitrogen (Active).[1]Displaces

and

.[1] Argon is heavier than air and offers better protection for oils.[1]
Temperature -20°C (Freezer).Slows kinetic degradation rates.[1]
Container Amber Glass with Teflon-lined cap.[1]Blocks UV light which catalyzes benzylic oxidation.[1]
Solvents Anhydrous DCM, DMSO, or Methanol. Avoid Acetone (forms imines) and Ethyl Acetate (trans-acylation risk over long periods).[1]
Re-Purification Workflow (Free Base Recovery)

If your batch has degraded, use this "Self-Validating" extraction protocol:

  • Dissolve sample in EtOAc.

  • Extract with 1M HCl (x3). Amine goes to Aqueous (Aq); Non-basic impurities (aldehydes) stay in Organic.[1]

  • Wash Aq layer with fresh EtOAc.[1]

  • Basify Aq layer with 2M NaOH to pH > 12.[1] Amine returns to Free Base oil.[1]

  • Extract into DCM (x3).[1]

  • Dry (

    
    ) and Concentrate .
    

Module 4: Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes for [2-(Butan-2-yloxy)-4-methylphenyl]methanamine.

StabilityPathwaysAmine[2-(Butan-2-yloxy)-4-methylphenyl]methanamine(Active Compound)CarbamateCarbamate Salt(White Precipitate)Amine->CarbamateNucleophilic Attack(Rapid in Air)ImineImine Intermediate(Unstable)Amine->ImineOxidative Deamination(Slow)SchiffBaseSchiff Base(Impurity)Amine->SchiffBaseCondensationCO2Atmospheric CO2CO2->CarbamateO2Oxygen / UV LightO2->ImineAcetoneKetone Solvents(Acetone)Acetone->SchiffBaseAldehydeBenzaldehyde Derivative(Yellow Oil)Imine->AldehydeHydrolysis

Figure 1: Primary degradation pathways including carbonylation (top), oxidative deamination (middle), and solvent incompatibility (bottom).[1]

References

  • Chemical Identity & Suppliers

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1248102-90-0.[1] Retrieved from .[1]

    • Accela ChemBio.[1][2] Product Data Sheet: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine.[1][2][3] Retrieved from .

  • General Amine Stability & Handling

    • Anderson, N. G. (2012).[1] "Practical Process Research and Development - A Guide for Organic Chemists."[1] Academic Press.[1] (Standard text describing benzylic amine handling and carbamate formation).[1]

    • Organic Process Research & Development.[1] Guidelines on stability of primary amines in solution.

  • Contextual Application (GLP-1 Agonist Synthesis)

    • Griffith, D. A., et al. (2022).[1][4] "A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor."[1][4] Journal of Medicinal Chemistry. (Describes the synthesis of Danuglipron/PF-06882961, illustrating the use of similar alkoxy-benzylamine intermediates). Retrieved from .

Improving the selectivity of the synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #402-SEC-BUTYL-SELECTIVITY Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering selectivity issues in the synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine . This molecule presents two distinct "selectivity traps" that commonly degrade yield and purity:

  • The Ortho-Alkylation Bottleneck: The sec-butyl group is sterically hindered. Attempting standard Williamson ether synthesis with secondary halides often leads to E2 elimination (forming 2-butene) rather than the desired

    
     substitution.
    
  • The Amine Dimerization: The transformation of the aldehyde/nitrile to the primary amine is prone to over-alkylation , leading to secondary amine dimers (dibenzylamines) rather than the target primary amine.

This guide moves beyond standard textbook definitions to provide field-proven protocols for maximizing selectivity at these two critical junctions.

Phase 1: The Ether Linkage (O-Alkylation)

User Issue: "I am getting low conversion and seeing significant alkene byproducts when reacting 2-hydroxy-4-methylbenzaldehyde with 2-bromobutane."

Root Cause Analysis

You are likely using a standard base (e.g.,


 or 

) with a secondary alkyl halide.
  • Mechanism Failure: Secondary halides (2-bromobutane) are prone to E2 elimination in the presence of hard, small cations (Na+, K+). The basicity of the phenoxide drives the removal of a proton from the halide, creating 2-butene instead of the ether.

  • Steric Clash: The ortho position (2-position) is crowded by the adjacent aldehyde/nitrile group, further suppressing the

    
     trajectory.
    
Troubleshooting Protocol
Option A: The Cesium Effect (Recommended for Scale)

Switch your base to Cesium Carbonate (


)  or Cesium Bicarbonate (

)
in Acetonitrile (

)
or DMF .
  • Why it works: The large radius of the Cesium ion (

    
    ) forms a "loose" ion pair with the phenoxide. This increases the nucleophilicity of the oxygen ("naked anion" effect) without significantly increasing basicity, favoring 
    
    
    
    substitution over elimination.
  • Selectivity Gain: Research indicates

    
     in MeCN can drive regioselective alkylation of poly-hydroxy systems with minimal elimination [1].
    
Option B: The Mitsunobu Inversion (Recommended for Chirality)

If you require a specific enantiomer of the sec-butyl group (e.g., (R)-2-butoxy), you cannot use alkyl halides (racemization/inversion issues). You must use the Mitsunobu Reaction .[1]

  • Reagents: 2-Butanol (alcohol), Triphenylphosphine (

    
    ), DIAD/DEAD.
    
  • Why it works: This activates the alcohol directly, turning the -OH into a leaving group. The phenol attacks via

    
    , resulting in clean inversion  of stereochemistry with zero elimination products  [2].
    

Phase 2: The Nitrogen Installation (Amine Synthesis)

User Issue: "My reduction yields a mixture of the primary amine and a heavy dimer impurity."

Root Cause Analysis

Direct reductive amination (Aldehyde +


 + Reducing Agent) proceeds via an imine intermediate. The newly formed primary amine is more nucleophilic than ammonia. It attacks the remaining imine, forming a dimer (secondary amine).
Troubleshooting Protocol: The Oxime Detour

To guarantee 100% selectivity for the primary amine, you must isolate the nitrogen intermediate before reduction.

  • Step 1: Oxime Formation. React the aldehyde with Hydroxylamine Hydrochloride (

    
    ) . This forms a stable crystalline solid (Oxime).
    
  • Step 2: Selective Reduction. Reduce the oxime using Zinc/Acetic Acid or Raney Nickel/

    
     .
    
    • Why it works: Oximes do not undergo the equilibrium exchange that imines do. The nitrogen is "locked" until reduction is complete, preventing dimerization.

Visual Troubleshooting Logic

The following diagram illustrates the decision logic for optimizing your synthesis pathway.

SynthesisLogic Start Start: 2-Hydroxy-4-methylbenzaldehyde Decision1 Requirement: Racemic or Chiral Ether? Start->Decision1 RouteA Route A: Alkyl Halide (2-Bromobutane) Decision1->RouteA Racemic OK RouteB Route B: Mitsunobu (2-Butanol + DIAD) Decision1->RouteB Chiral Required IssueA Risk: E2 Elimination (Formation of Butene) RouteA->IssueA Standard Base (K2CO3) SolA Solution: Use Cs2CO3 in DMF (Cesium Effect) RouteA->SolA Optimized Base SolB Solution: PPh3 / DIAD (Inversion of Stereochem) RouteB->SolB Intermediate Intermediate: 2-(sec-butoxy)-4-methylbenzaldehyde SolA->Intermediate SolB->Intermediate Decision2 Reduction Strategy Intermediate->Decision2 RedA Direct Reductive Amination (NH3 + NaBH4) Decision2->RedA RedB Oxime Formation -> Reduction (NH2OH -> Zn/AcOH) Decision2->RedB High Selectivity FailRed Failure: Dimerization (Secondary Amine Impurity) RedA->FailRed Success Target: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine RedB->Success

Caption: Logic flow for minimizing elimination byproducts (Step 1) and dimerization impurities (Step 2).

Experimental Protocols

Protocol 1: High-Selectivity O-Alkylation (Cesium Method)

Use this for robust synthesis of the racemic ether intermediate.

ReagentEquivalentsRole
2-Hydroxy-4-methylbenzaldehyde1.0 eqSubstrate
2-Bromobutane1.5 eqElectrophile (Excess to drive kinetics)
Cesium Carbonate (

)
2.0 eq Base (Crucial for Selectivity)
Potassium Iodide (KI)0.1 eqCatalyst (Finkelstein in situ)
DMF (Anhydrous)0.5 MSolvent

Step-by-Step:

  • Dissolve substrate and

    
     in anhydrous DMF under Nitrogen. Stir for 30 min at RT to form the "naked" phenoxide.
    
  • Add KI and 2-Bromobutane dropwise.

  • Heat to 60°C . Note: Do not exceed 80°C to avoid elimination.

  • Monitor via TLC/HPLC. The Cesium base suppresses the formation of 2-butene gas.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted phenol) then Brine.

Protocol 2: The "Oxime Detour" for Amine Purity

Use this to convert the aldehyde to the amine without dimerization.

Part A: Oxime Formation

  • Dissolve the aldehyde (from Protocol 1) in Ethanol.

  • Add Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

  • Reflux for 2 hours.

  • Cool and pour into ice water. The oxime usually precipitates as a white solid. Filter and dry.

Part B: Reduction

  • Dissolve the Oxime in Glacial Acetic Acid.

  • Add Zinc Dust (5.0 eq) in portions (exothermic reaction—control temp < 60°C).

  • Stir until the starting material disappears (approx 1-2 hours).

  • Filter off Zinc residues. Basify filtrate with NaOH to pH > 10.

  • Extract the primary amine with DCM. Convert to HCl salt immediately for stability.

FAQs: Troubleshooting Common Error Codes

Q: Why can't I just use NaH for the alkylation? It's a stronger base. A: Stronger is not better here. NaH creates a "tight" ion pair and is highly basic, which drastically increases the rate of E2 elimination on the secondary halide. You will generate significant amounts of 2-butene gas and very little ether.

Q: The amine product is turning yellow/brown on the bench. A: Benzylamines are sensitive to oxidation and atmospheric


 (forming carbamates).
  • Fix: Store the product as the Hydrochloride (HCl) or Fumarate salt . Do not store as the free base.

Q: Can I use the Mitsunobu reaction on the nitrile precursor instead of the aldehyde? A: Yes. The Mitsunobu reaction is compatible with nitrile groups. However, reducing a nitrile (


) to an amine usually requires Lithium Aluminum Hydride (

), which is harsher than the Zinc/Acetic acid reduction used for oximes. If your lab safety protocols allow LAH, the nitrile route is viable.

References

  • Regioselective alkyl

    • Source: BenchChem / N
    • Context: Establishes Cesium Bicarbonate/Carbonate in Acetonitrile as the superior method for hindering elimination and promoting O-alkyl
    • URL:[Link]

  • Mitsunobu Reaction: Mechanism and Selectivity.

    • Source: Chemistry Steps / Wikipedia.
    • Context: Defines the inversion mechanism that prevents elimination when using secondary alcohols like 2-butanol.
    • URL:[Link]

  • Williamson Ether Synthesis Limit

    • Source: Master Organic Chemistry.
    • Context: details the competition between E2 and mechanisms when using secondary alkyl halides.
    • URL:[Link]

Sources

Technical Support Guide: Scalable Synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the scalable synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine , a sterically congested ortho-alkoxy benzylamine. The synthesis presents two primary process challenges:

  • O-Alkylation Competition: The formation of the sec-butyl ether is hindered by the steric bulk of the secondary halide (2-bromobutane) and the competing E2 elimination pathway.

  • Amine Selectivity: The reductive amination step is prone to dimerization (formation of secondary amines), driven by the electron-rich nature of the alkoxy-substituted ring.

Property Data
Systematic Name [2-(Butan-2-yloxy)-4-methylphenyl]methanamine
Core Structure Ortho-substituted Benzylamine
Key Intermediate 2-(Butan-2-yloxy)-4-methylbenzaldehyde
Critical Reagent 2-Bromobutane (Secondary Halide)
Storage (Salt) Hygroscopic; Store under inert gas at <25°C

Synthetic Pathway & Logic

The recommended route utilizes a linear two-step sequence starting from commercially available 2-hydroxy-4-methylbenzaldehyde. This route is selected for its atom economy and scalability compared to nitrile reduction routes.

Diagram 1: Reaction Workflow & Impurity Control

ReactionScheme SM 2-Hydroxy-4-methylbenzaldehyde (Starting Material) Inter Intermediate: 2-(Butan-2-yloxy)-4-methylbenzaldehyde SM->Inter Step 1: O-Alkylation (SN2 vs E2) Impurity1 Impurity A: 2-Butene (Gas) (Elimination Product) SM->Impurity1 Side Reaction (High Temp/Strong Base) Reagent1 2-Bromobutane + K2CO3 / DMF Reagent1->Inter Product Target Product: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Inter->Product Step 2: Hydrogenation Impurity2 Impurity B: Dimer (Secondary Amine) Inter->Impurity2 Low NH3 Pressure Reagent2 NH3 / H2 / Raney Ni (Reductive Amination) Reagent2->Product

Caption: Workflow illustrating the critical path (green) and potential deviation points (red) causing yield loss.

Phase 1: Ether Synthesis (The "Bottleneck")

Objective: Synthesize 2-(butan-2-yloxy)-4-methylbenzaldehyde . Challenge: The ortho-hydroxyl group forms an intramolecular hydrogen bond with the aldehyde carbonyl, reducing nucleophilicity. Furthermore, 2-bromobutane is a secondary halide prone to elimination (forming butene) under basic conditions.

Protocol (Scale: 100g Input)
  • Setup: Equip a 2L 3-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvation: Charge 2-hydroxy-4-methylbenzaldehyde (100 g, 0.735 mol) and DMF (500 mL) . Stir until dissolved.

    • Why DMF? A polar aprotic solvent is strictly required to solvate the cation (K+), leaving the phenoxide anion "naked" and more nucleophilic, favoring SN2 over E2.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 203 g, 1.47 mol, 2.0 equiv) .

    • Note: Use granular, anhydrous K₂CO₃. Powdered forms can cake and reduce surface area.

  • Catalyst: Add Potassium Iodide (KI, 12 g, 0.07 mol, 10 mol%) .

    • Mechanism:[1][2][3] KI reacts with 2-bromobutane to form transient 2-iodobutane in situ. The iodide is a better leaving group, accelerating the substitution reaction relative to the elimination side-reaction.

  • Reagent Addition: Add 2-Bromobutane (151 g, 1.10 mol, 1.5 equiv) dropwise over 30 minutes.

  • Reaction: Heat to 60°C and stir for 12–18 hours.

    • Critical Limit: Do NOT exceed 70°C. Higher temperatures exponentially favor the elimination of 2-bromobutane to gaseous 2-butene, pressurizing the vessel and stalling conversion.

  • Workup: Cool to 20°C. Pour into ice water (1.5 L). Extract with Ethyl Acetate (3 x 400 mL). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide: Phase 1
Symptom Probable Cause Corrective Action
Low Conversion (<50%) after 24h Loss of alkylating agent via elimination (butene gas).Add an additional 0.5 equiv of 2-bromobutane. Ensure temperature is strictly <65°C.
Starting Material Remains Intramolecular H-bond preventing phenoxide formation.Ensure K₂CO₃ is in excess (2.0 equiv). Do not switch to weaker bases like NaHCO₃.
"Gunk" or Polymerization Aldol condensation of the aldehyde.Avoid strong hydroxide bases (NaOH/KOH) which trigger aldol reactions. Stick to Carbonate bases.

Phase 2: Reductive Amination

Objective: Convert the aldehyde to the primary amine. Challenge: Preventing the formation of the "dimer" (secondary amine), which occurs when the product amine reacts with the starting aldehyde to form a Schiff base, which is then reduced.

Protocol (Scale: Intermediate from Phase 1)
  • Setup: High-pressure hydrogenation reactor (Autoclave).

  • Solution: Dissolve the crude aldehyde (Intermediate) in 7M Ammonia in Methanol (10 volumes relative to mass) .

    • Stoichiometry: The molar ratio of NH₃:Aldehyde must be >10:1. High ammonia concentration shifts the equilibrium toward the primary imine and suppresses dimer formation.

  • Catalyst: Add Raney Nickel (20 wt% loading) (washed with MeOH).

    • Alternative: 10% Pd/C can be used but is more prone to poisoning by amines. Raney Ni is robust for this transformation.

  • Hydrogenation: Pressurize to 5–10 bar (70–150 psi) H₂. Stir vigorously at 40–50°C for 6–12 hours.

  • Workup: Vent H₂. Filter catalyst through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet). Concentrate the filtrate to obtain the crude amine oil.

Salt Formation (Stability)

The free base is likely an oil prone to oxidation. Convert to the Hydrochloride salt for storage:

  • Dissolve crude amine in Ethanol.

  • Add 1.1 equiv of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise at 0°C.

  • Precipitate with Diethyl Ether or MTBE. Filter the white solid.

Troubleshooting Guide: Phase 2
Symptom Probable Cause Corrective Action
High Dimer Impurity (>5%) Low Ammonia concentration.Increase NH₃ equivalents to 20:1. Ensure the reactor is saturated with NH₃ gas if possible.
Incomplete Reduction Poisoned Catalyst or H₂ starvation.Check agitation speed (H₂ mass transfer is critical). If using Pd/C, switch to Raney Ni.
Green/Blue Color in Product Nickel leaching.Treat the crude amine solution with a metal scavenger (e.g., SiliaMetS®) or wash with EDTA solution.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) for the alkylation step to make it faster? A: Not recommended. While NaH is a stronger base, it generates H₂ gas and is dangerous on scale. More importantly, the highly reactive "naked" phenoxide generated by NaH is so basic that it will aggressively deprotonate 2-bromobutane (E2 elimination) rather than substitute it, leading to massive yield loss. Stick to K₂CO₃/DMF.

Q: Why do I see a new spot on TLC just above the starting material in Step 1? A: This is likely the O-C alkylation byproduct or the elimination product trapped in the matrix, but most commonly, it is the sec-butyl ether product. The Rf difference between the phenol and the ether is often small in non-polar solvents. Use a stain (Anisaldehyde) to differentiate; the phenol will stain differently than the ether.

Q: Is the product stable as a free base? A: Benzylamines absorb CO₂ from the air to form carbamates solid crusts over time. They also oxidize. Always store as the HCl or Oxalate salt.

References

  • General Benzylamine Synthesis

    • Patent: "Synthesis method for 2-methoxy-4-methylbenzylamine." CN102311352B.
  • O-Alkylation of Phenols with Secondary Halides

    • Protocol: "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes."[2] BenchChem Application Notes. (Validates K2CO3/DMF conditions for hindered phenols).

    • (General reference for phenol alkylation standards).

  • Catalytic Hydrogenation Guidelines

    • Review: "Scaling-up a continuous flow hydrogenation reaction." ThalesNano Application Note. (Discusses H2 pressure requirements for suppressing secondary amines).
  • Mechanistic Insight (Elimination vs Substitution)

    • Textbook: "Phenol Alkylation Mechanism." Hubei Sanli Fengxiang Technology.

Sources

Catalyst selection and optimization for benzylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for Benzylamine Synthesis

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: BZ-SYN-OPT-001

Introduction: The Engineering of Selectivity

Welcome to the technical support hub. You are likely here because benzylamine synthesis—whether via reductive amination of benzaldehydes or hydrogenation of benzonitriles—is deceptively simple. The primary challenge is rarely conversion; it is chemoselectivity .

The formation of secondary amines (dibenzylamines) is thermodynamically driven by the condensation of the product amine with the intermediate imine. Furthermore, functional group intolerance (e.g., dehalogenation) often plagues standard heterogeneous protocols.

This guide moves beyond "recipe following" to "reaction engineering," helping you select the correct catalytic system based on mechanistic causality.

Module 1: Catalyst Selection Matrix

User Query: "Which catalyst should I use for my specific substrate?"

Scientist Response: Do not default to 10% Pd/C for everything. Use this matrix to select the catalyst based on your substrate's "risk factors."

Substrate FeatureRecommended CatalystMechanism / Rationale
Standard Benzonitrile Raney® Nickel or Co (Sponge) High Selectivity: Ni and Co bind amines strongly, but Co is superior for suppressing secondary amine formation without needing massive excess

.
Halogenated Ring (Cl, Br, I)Pt/C (Sulfided) or Pt/C Chemoselectivity: Pd facilitates rapid oxidative addition into C-X bonds (dehalogenation). Pt is less active for hydrogenolysis, preserving the halogen.
Reductive Amination (Aldehyde)Pd/C (unpoisoned)Activity: Pd is the most active metal for imine reduction. If dehalogenation is a risk, switch to Pt/C or add a modifier (e.g., thiophene).
Sterically Hindered Rh/C or Homogeneous Ir Activity: Rhodium is often more active for hindered aromatic rings or when lower temperatures are required to prevent thermal degradation.
Acid-Sensitive Groups Raney® Cobalt Basicity: Sponge metal catalysts are inherently basic. Avoid acidic supports (like some

or activated carbon) if the substrate is acid-labile.

Module 2: The Selectivity Mechanism (Visualization)

User Query: "Why am I getting 30% dibenzylamine (secondary amine) instead of primary benzylamine?"

Scientist Response: You are fighting a competing equilibrium known as the von Braun reaction sequence . The intermediate imine is highly electrophilic. If the primary amine product accumulates, it attacks the imine faster than the hydrogen does.

Visualizing the Competition: The diagram below maps the "Desired Path" (Green) vs. the "Parasitic Path" (Red). To win, you must accelerate the green path or block the red path.

Benzylamine_Selectivity Nitrile Benzonitrile / Benzaldehyde Imine Primary Imine (Intermediate) Nitrile->Imine + H2 (Cat) PrimaryAmine Primary Benzylamine (Target Product) Imine->PrimaryAmine + H2 (Fast) Aminal Gem-Diamine (Unstable) PrimaryAmine->Aminal Nucleophilic Attack on Imine SecImine Secondary Imine Aminal->SecImine - NH3 SecAmine Dibenzylamine (Undesired Byproduct) SecImine->SecAmine + H2 Ammonia NH3 Ammonia->Aminal Mass Action Effect (Suppresses Dimer)

Figure 1: Reaction network showing the competition between hydrogenation (Green) and condensation (Red). Adding Ammonia pushes the equilibrium away from the Secondary Imine.

Module 3: Troubleshooting & FAQs

Issue 1: "I cannot use high-pressure autoclaves. Can I do this at 1 atm?"
  • Diagnosis: Thermodynamic limitation.

  • Technical Fix:

    • Reductive Amination: Yes. Use Transfer Hydrogenation .

    • Protocol: Use Formic Acid/Triethylamine (5:2 azeotrope) or Ammonium Formate with Pd/C. This generates active hydride species in situ without a hydrogen cylinder.

    • Warning: This generates

      
      . Do not seal the vessel tightly without a pressure relief valve.
      
Issue 2: "My reaction stalls at 80% conversion."
  • Diagnosis: Catalyst Poisoning or Pore Blocking.

  • Technical Fix:

    • Check the Amine: Primary amines can bind strongly to the metal surface (poisoning).

    • Solution: Add a small amount of acetic acid (1-2 eq). This protonates the amine product (

      
      ), preventing it from coordinating to the metal active sites, thereby freeing the catalyst to finish the reduction.
      
Issue 3: "I am losing the Chlorine atom on my benzene ring."
  • Diagnosis: Hydrodehalogenation. Pd inserts into C-Cl bonds easily.

  • Technical Fix:

    • Switch Metal: Use Pt/C (Platinum on Carbon).[1] Pt is much poorer at oxidative addition to aryl halides.

    • Poison the Catalyst: If you must use Pd, add 0.1 eq of Ethylenediamine or use Sulfided Pd/C . These ligands occupy the highly active "kink" sites responsible for dehalogenation, leaving the terrace sites available for hydrogenation.

Issue 4: "Raney Nickel is too dangerous/pyrophoric for my lab."
  • Diagnosis: Safety compliance issue.

  • Technical Fix:

    • Alternative: Use Sponge Cobalt (less pyrophoric, though still requires care) or Supported Ni (Ni/

      
      ).
      
    • Handling Protocol: Never let Raney Ni dry out. Weigh it as a slurry in water or ethanol. If you must dispose of it, quench it in dilute HCl (slowly!) to dissolve the metal, or destroy activity with bleach solution before disposal.

Module 4: Optimization Protocol (Standard Operating Procedure)

Experiment: Screening for High Selectivity (Benzonitrile


 Benzylamine)
Equipment:  Parr Hydrogenator or High-Pressure Autoclave
  • Catalyst Loading: Load Raney Cobalt (5-10 wt% relative to substrate). Note: Wash the catalyst 3x with absolute ethanol to remove water if using an anhydrous system.

  • Solvent System: Use Methanol saturated with Ammonia (7N) .

    • Why? The excess

      
       is critical to suppress the "Red Path" in Figure 1.
      
  • Substrate: Add Benzonitrile (0.5 M concentration).

  • Pressure/Temp:

    • Pressurize to 30-50 bar

      
      .
      
    • Heat to 80-100°C .

    • Insight: Higher pressure favors the hydrogenation of the primary imine over the condensation side-reaction (Hydrogenation is order 1 in

      
      , condensation is order 0).
      
  • Workup: Filter catalyst under Argon/Nitrogen (do not expose to air). Rinse with MeOH. Concentrate filtrate.

References

  • Selectivity in Nitrile Hydrogenation

    • Huang, Y., et al. (2022).[2] Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Royal Society of Chemistry.

  • Dehalogenation Control

    • Coq, B., et al. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
  • Cobalt vs.

    • Murata, K., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles. Journal of the American Chemical Society.
  • Safety & Handling of Raney Metals

    • Fisher Scientific. (2021).

Sources

Technical Support Center: Synthesis Optimization for [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing byproduct formation in the synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Content type: Technical Support Center Guide

Executive Summary & Critical Quality Attributes

The synthesis of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (CAS: 1248102-90-0) presents two distinct chemoselective challenges: the nucleophilic substitution of a sterically hindered secondary alkyl halide and the reduction of a nitrile (or amide/oxime) without dimerization.[1][2]

This guide addresses the root causes of the two primary impurity classes:

  • Alkenyl Elimination Products: Formed during the etherification step due to the competing E2 mechanism.[1][2]

  • Secondary Amine Dimers: Formed during the reduction step via the condensation of the product amine with the intermediate imine.[1][2]

Reaction Pathway & Impurity Map

The following logic map visualizes the critical control points (CCPs) where process deviation leads to specific byproducts.

SynthesisPath Start 2-Hydroxy-4-methylbenzonitrile Step1 Step 1: O-Alkylation (SN2 Reaction) Start->Step1 Reagent1 2-Bromobutane (sec-Butyl bromide) Reagent1->Step1 Intermediate 2-(sec-butoxy)-4-methylbenzonitrile Step1->Intermediate Optimized Conditions Byprod1 Byproduct A: Butenes (Gas) (E2 Elimination) Step1->Byprod1 High Temp / Strong Base Byprod2 Byproduct B: Unreacted Phenol Step1->Byprod2 Incomplete Conv. Step2 Step 2: Nitrile Reduction (Hydrogenation/Hydride) Intermediate->Step2 Product TARGET: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Step2->Product +NH3 / Scavenger Byprod3 Byproduct C: Secondary Amine Dimer Step2->Byprod3 Low H2 Pressure / No Additive Byprod4 Byproduct D: Aldehyde (Hydrolysis) Step2->Byprod4 Aqueous Workup Issues

Figure 1: Critical Control Points (CCPs) in the synthesis pathway showing origins of major byproducts.

Module 1: Optimizing the O-Alkylation (Ether Formation)[1][2]

The Challenge: Reacting a phenol with a secondary alkyl halide (2-bromobutane) creates a competition between Substitution (


) and Elimination (

).[1][2] Secondary halides are prone to forming butene gas under strongly basic conditions or high temperatures, leading to low yields and difficult purification.[1][2]
Mechanistic Insight

The phenoxide anion is an ambident nucleophile but prefers O-alkylation in polar aprotic solvents.[1][2] However, 2-bromobutane is sterically hindered.[1][2] If the base is too "hard" or the temperature too high, the base will deprotonate the


-hydrogen of the halide, causing elimination.[1][2]
Recommended Protocol
  • Solvent: DMF or NMP (Promotes

    
     by solvating the cation).
    
  • Base: Potassium Carbonate (

    
    ).[1][2] Avoid NaH or NaOH, which are too basic and promote elimination.[1][2]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq).[1][2] Converts alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).[1][2]

ParameterRecommended ValueRationale
Stoichiometry 1.0 eq Phenol : 1.5 eq HalideExcess halide compensates for minor elimination losses.[1][2]
Temperature 60°C - 70°CSufficient for activation but below the threshold for rapid elimination.[1][2]
Time 12 - 18 HoursSlower reaction rate ensures selectivity over elimination.[1][2]
Troubleshooting Guide: O-Alkylation

Q: I see significant starting material (phenol) remaining despite adding excess 2-bromobutane.

  • Diagnosis: The alkyl halide likely eliminated to butene (a gas) and escaped the reaction vessel.[1][2]

  • Fix:

    • Lower the reaction temperature by 10°C.

    • Add the base in portions.

    • Switch to a sealed tube or pressure vessel to keep the reagent in the liquid phase longer, though this requires safety precautions.[1][2]

    • Critical: Ensure catalytic KI is present. The I- is a better nucleophile and leaving group, accelerating the

      
       pathway specifically [1].[1][2]
      

Q: My product is colored (dark brown/red).

  • Diagnosis: Oxidation of the electron-rich phenol ring or polymerization of elimination byproducts.[1][2]

  • Fix: Degas the solvent with nitrogen/argon before heating.[1][2] Add a radical scavenger like BHT (trace) if the issue persists.

Module 2: The Amine Generation (Nitrile Reduction)[1][2]

The Challenge: Reducing the nitrile group to a primary amine often results in the formation of a secondary amine dimer (bis-benzylamine).[1][2] This occurs when the newly formed primary amine reacts with the intermediate imine species.[1][2]

Mechanistic Insight

Side Reaction: 


[1][2]
Recommended Protocol

Method A: Catalytic Hydrogenation (Scalable)

  • Catalyst: Raney Nickel or Pd/C.[1][2]

  • Solvent: Methanol saturated with Ammonia (

    
     in MeOH).[1][2]
    
  • Additive: Ammonia is critical.[1][2] It shifts the equilibrium of the side reaction backward, suppressing dimer formation [2].[1][2]

Method B: Borane Reduction (Lab Scale)

  • Reagent: Borane-THF (

    
    ) or Borane-DMS.[1][2]
    
  • Mechanism: Borane forms a stable adduct with the resulting amine, preventing it from attacking the imine intermediate.[1][2]

  • Workup: Requires acidic quench (MeOH/HCl) to break the Boron-Nitrogen bond.[1][2]

ParameterMethod A (Hydrogenation)Method B (Borane)
Selectivity High (with

)
Very High
Safety

gas hazard
Pyrophoric reagent
Byproduct Dimer (if

low)
Boric acid salts
Suitability Production (>10g)Discovery (<5g)
Troubleshooting Guide: Reduction

Q: I am observing a large peak at roughly 2x molecular weight in LCMS.

  • Diagnosis: Secondary amine dimer formation.[1][2]

  • Fix:

    • If using Hydrogenation: Increase the concentration of ammonia in the solvent.[1][2] Increase hydrogen pressure (faster reduction of imine leaves less time for side reactions).[1][2]

    • If using Borane: Ensure you are using at least 3-4 equivalents of hydride.[1][2]

Q: The reaction stalls at the intermediate imine (hydrolyzes to aldehyde upon workup). [1][2]

  • Diagnosis: Catalyst poisoning or insufficient reducing power.[1][2]

  • Fix:

    • For Pd/C: Ensure the sulfur from the starting material (if any thiols were used previously) is removed; sulfur poisons Pd.[1][2]

    • For Raney Ni: Increase catalyst loading.

    • Check water content: Water can hydrolyze the imine to an aldehyde, which then reduces to an alcohol (impurity).[1][2] Use anhydrous solvents.[1][2]

Purification & Isolation Strategy

Since the product is an amine, exploit acid-base chemistry for a self-validating purification.[1][2]

  • Acid Extraction: Dissolve crude reaction mixture in organic solvent (EtOAc). Extract with 1M HCl.[1][2]

    • Result: The product (amine) goes into the aqueous phase.[1][2] Non-basic impurities (unreacted nitrile, ethers, degradation products) stay in the organic phase.[1][2]

  • Wash: Wash the aqueous acidic layer with fresh EtOAc to remove trapped organics.[1][2]

  • Basify & Recover: Basify the aqueous layer (pH > 12) with NaOH.[1][2] Extract the pure free amine back into EtOAc.[1][2]

  • Salt Formation (Optional): Bubble HCl gas into the final organic layer to precipitate the hydrochloride salt, which is often a stable, crystalline solid.[1][2]

References

  • Finkelstein, H. (1910).[1][2] "Preparation of organic iodides from the corresponding bromides and chlorides". Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.[1][2] (General Principle Verification).

  • Rylander, P. N. (1979).[1][2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][2] (Standard text on nitrile reduction suppression of secondary amines).

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][2] [1][2]

  • PubChem Compound Summary. (2024). "2-(4-methylphenyl)butan-2-ol" (Structural analog/precursor data).[1][2][3] [1][2]

Sources

Technical Support Center: Benzylamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with benzylamine quality. Here, we provide in-depth troubleshooting, detailed protocols, and the scientific rationale behind the recommended procedures for purifying benzylamine that has degraded over time.

Frequently Asked Questions (FAQs)

Q1: My bottle of benzylamine has turned yellow and has a different odor. What happened?

A: The change in color and odor of your benzylamine is a classic sign of degradation. Benzylamine is susceptible to degradation upon exposure to air (oxygen), carbon dioxide (CO₂), and moisture.[1] The primary degradation pathway involves oxidation to form an imine, which can then hydrolyze to benzaldehyde (imparting an almond-like smell) and ammonia. The benzaldehyde can further oxidize to benzoic acid.[1][2] Additionally, benzylamine, being a base, readily reacts with atmospheric CO₂ to form solid benzylammonium carbonate salts, which may appear as a precipitate.[1][3]

Here is a simplified representation of the degradation process:

cluster_degradation Benzylamine Degradation Pathway BZA Benzylamine (C₆H₅CH₂NH₂) Imine N-Benzylidenebenzylamine (Imine Intermediate) BZA->Imine + O₂ (air) Salt Benzylammonium Carbonate BZA->Salt + CO₂ + H₂O Aldehyde Benzaldehyde (C₆H₅CHO) Imine->Aldehyde + H₂O (hydrolysis) Acid Benzoic Acid (C₆H₅COOH) Aldehyde->Acid + O₂ (air) cluster_workflow Purification via Salt Formation Workflow A 1. Dissolve Impure Benzylamine in Ether B 2. Add HCl (Precipitate Salt) A->B C 3. Vacuum Filter & Wash Salt B->C D 4. Regenerate Amine with NaOH (aq) C->D E 5. Extract Amine into Fresh Ether D->E F 6. Dry & Evaporate Solvent E->F G Purified Benzylamine F->G

Sources

Addressing solubility problems of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solubility & Assay Performance

Introduction: Understanding Your Compound

You are encountering solubility issues with [2-(Butan-2-yloxy)-4-methylphenyl]methanamine . To troubleshoot effectively, we must first understand the physicochemical "personality" of this molecule.

  • The Core: It is a benzylamine derivative (pKa

    
     9.3).[1][2] This means it is a weak base. It is positively charged (cationic) at physiological pH (7.4) but becomes neutral (and rapidly insoluble) as pH increases.
    
  • The Tail: The 2-sec-butoxy and 4-methyl groups add significant lipophilicity (LogP > 3 estimated).

The Conflict: This molecule is amphiphilic. It hates water (due to the ether/methyl groups) but tolerates it only when ionized (due to the amine). Most assay failures occur because the user inadvertently neutralizes the amine or shocks the lipophilic tail during dilution.

Module 1: Stock Preparation & Storage

Issue: "My stock solution is cloudy or precipitates upon freezing."

Root Cause Analysis

This compound is hygroscopic. If your DMSO contains water, the compound may precipitate over time or hydrolyze. Furthermore, freeze-thaw cycles in "wet" DMSO promote crystal growth that will not re-dissolve easily.

Protocol: Anhydrous Stock Generation
  • Solvent Choice: Use only Anhydrous DMSO (stored over molecular sieves). Do not use standard laboratory-grade DMSO that has been opened for weeks.

  • Concentration Limit: We recommend a maximum stock concentration of 10 mM . While 30 mM might appear soluble initially, it is thermodynamically unstable and prone to crashing out during storage.

  • Visual Check: Vortex for 60 seconds. Inspect under a light source. If "schlieren" lines (wavy optical distortions) persist, the compound is not fully dissolved.

Storage Best Practices
ParameterRecommendationReason
Vessel Glass or Polypropylene (PP)Avoid Polystyrene (PS); lipophilic amines leach into PS.
Temperature -20°CStandard stability.[2][3]
Format Single-use aliquotsPrevents freeze-thaw moisture ingress.

Module 2: The "Solvent Shock" (Dilution Protocol)

Issue: "The compound crashes out immediately when I add it to the assay buffer."

The Mechanism: Solvent Shock

When you pipette 100% DMSO stock directly into an aqueous buffer, the DMSO diffuses away faster than the compound can solvate. The local environment around the droplet instantly shifts from lipophilic to hydrophilic, causing the compound to aggregate before it can disperse.

Solution: The Intermediate Dilution Step

Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate concentration to "step down" the hydrophobicity.

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Assay Conc) (10% DMSO / 90% Buffer) Stock->Inter 1:10 Dilution (Slow mixing) Precipitation PRECIPITATION RISK (Direct Addition) Stock->Precipitation Avoid Direct Spiking Assay Final Assay Well (1x Conc) (0.1-1% DMSO) Inter->Assay 1:100 Dilution (Rapid dispersion)

Figure 1: Recommended serial dilution workflow to prevent solvent shock precipitation.

Step-by-Step Protocol:

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 into a solution of DMSO/Buffer (50:50 v/v) . This creates a 1 mM solution in 55% DMSO.

  • Mix: Vortex immediately. The high DMSO content keeps the lipophilic tail happy, while the water content begins the hydration of the amine.

  • Final Addition: Pipette from this intermediate plate into your final assay well.

Module 3: The pH Trap (Buffer Incompatibility)

Issue: "The assay works in PBS (pH 7.4) but fails in Carbonate buffer (pH 9.0)."

The Science: pKa and Solubility

Your compound is a Weak Base .

  • pH < pKa (Acidic/Neutral): Protonated (

    
    ). High aqueous solubility.
    
  • pH > pKa (Basic): Deprotonated (

    
    ). Neutral charge. Zero aqueous solubility. 
    

Since the pKa is


 9.3, solubility drops logarithmically as you approach pH 8.5 and above.
Troubleshooting Guide: Buffer Selection
Assay pHSolubility RiskAction Required
pH 5.0 - 7.0 LowNone. Standard buffers (MES, HEPES) work well.
pH 7.4 ModerateEnsure DMSO is < 1%. Avoid phosphate if possible (see below).
pH > 8.0 CRITICAL Must add solubilizers. Use 0.01% Tween-20 or cyclodextrins.

The Phosphate Warning: Cationic amines often form insoluble salts with phosphate anions (


). If you see crystals in PBS but not in HEPES or Tris, switch to Tris-buffered Saline (TBS)  or HEPES .

Module 4: Non-Specific Binding (NSB)

Issue: "My IC50 curve shifts right (lower potency) when I lower the protein concentration."

Diagnosis

The lipophilic tail (butan-2-yloxy group) acts like a grease anchor. It will stick to the plastic walls of your microplate or pipette tips. You are effectively losing compound before it reaches the target.

Mitigation Strategies
  • Detergents: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. This creates micelles that shuttle the compound off the plastic and into the solution.

  • Carrier Proteins: Include 0.1% BSA (Bovine Serum Albumin) . Albumin binds lipophilic small molecules reversibly, keeping them in solution and preventing plastic adsorption.

  • Labware: Use Low-Binding plates (e.g., Corning NBS™ or polypropylene) rather than standard polystyrene.

TroubleshootingLogic Start Start: Compound Precipitates CheckpH Is Assay pH > 8.0? Start->CheckpH CheckSalt Is Buffer Phosphate (PBS)? CheckpH->CheckSalt No Action_Acidify Lower pH or Add Cyclodextrin CheckpH->Action_Acidify Yes CheckPlastic Is Potency Low? CheckSalt->CheckPlastic No Action_SwitchBuffer Switch to HEPES/Tris CheckSalt->Action_SwitchBuffer Yes Action_AddDetergent Add 0.01% Tween-20 Use Low-Bind Plates CheckPlastic->Action_AddDetergent Yes

Figure 2: Logical decision tree for troubleshooting assay failures.

References

  • NCBI Assay Guidance Manual. Solubility and Serial Dilutions. (2012).[4] Provides the gold standard for intermediate dilution steps to prevent solvent shock.

  • Di, L., & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today (2006).[4] Defines the relationship between DMSO tolerance and lipophilic compounds.

  • PubChem Compound Summary. Benzylamine Derivatives Physicochemical Properties. Used to derive pKa and LogP estimates for the structural class.

Sources

Validation & Comparative

Technical Confirmation Guide: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1248102-90-0 Formula: C₁₂H₁₉NO Molecular Weight: 207.31 g/mol Focus: Structural Validation, Regioisomer Differentiation, and Chiral Analysis.

Executive Summary: The Validation Imperative

In the development of small molecule therapeutics, the scaffold [2-(Butan-2-yloxy)-4-methylphenyl]methanamine presents specific structural verification challenges often overlooked by standard QC protocols. As a benzylamine derivative with a chiral sec-butoxy ether linkage, this molecule is susceptible to regioisomeric ambiguity and enantiomeric variability.

This guide compares Standard Quality Control (Level 1) against Advanced Structural Validation (Level 2) . While Level 1 methods (1D NMR, LC-MS) are sufficient for routine batch re-testing, they fail to definitively distinguish the 1,2,4-substitution pattern from its 1,2,5-isomer or quantify the enantiomeric ratio of the sec-butyl group. For drug development applications, the Level 2 protocols detailed below are mandatory to ensure data integrity and reproducibility.

Structural Analysis & Critical Quality Attributes (CQAs)

The molecule consists of a benzene core substituted at three positions. The correct assignment of these positions is the primary analytical hurdle.

FeatureStructural RiskValidation Requirement
1,2,4-Substitution Confusion with 1,2,5- or 1,3,4-isomers during synthesis (e.g., electrophilic aromatic substitution ambiguity).2D NMR (HMBC/NOESY) to map connectivity.
Chiral Center The sec-butoxy group (-O-CH(CH₃)C₂H₅) creates an enantiomer pair (R/S). CAS 1248102-90-0 implies a racemate, but synthesis may induce bias.Chiral HPLC to determine Enantiomeric Ratio (ER).
Primary Amine Susceptible to oxidative deamination or carbamate formation (CO₂ absorption).qNMR or Titration for absolute purity.

Comparative Analysis: Validation Methodologies

Regiochemistry: 1D NMR vs. 2D NMR

The most common failure mode in confirming this structure is relying solely on proton splitting patterns in 1D NMR, which can be deceptive for trisubstituted benzenes.

  • Method A: 1D ¹H NMR (Standard)

    • Observation: Shows three aromatic protons. A doublet (d), a doublet of doublets (dd), and a singlet (s) or doublet (d).

    • Limitation: The coupling constants (

      
      ) for ortho and meta protons are often similar. It is difficult to definitively prove the methyl group is at position 4 rather than position 5 without assuming synthetic intent.
      
  • Method B: 2D HMBC & NOESY (Recommended)

    • Mechanism:[1] Heteronuclear Multiple Bond Correlation (HMBC) sees 2-3 bond couplings. Nuclear Overhauser Effect Spectroscopy (NOESY) sees spatial proximity.

    • The "Smoking Gun" Signal: In the 1,2,4-isomer, the benzylic amine protons (-CH₂-NH₂) will show a strong NOE correlation only to the aromatic proton at position 6. The alkoxy group at position 2 will show NOE to position 3.

    • Verdict:Method B is required for initial structural characterization.

Enantiomeric Purity: Polarimetry vs. Chiral HPLC
  • Method A: Polarimetry (Standard)

    • Limitation: Requires large sample mass; low sensitivity; cannot detect racemate vs. meso compounds (not applicable here, but general risk); susceptible to solvent effects.

  • Method B: Chiral HPLC (Recommended)

    • Mechanism:[1] Uses polysaccharide-based stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) to physically separate enantiomers.

    • Verdict:Method B is required. Even if the target is a racemate, you must confirm a 50:50 ratio to ensure batch-to-batch biological consistency.

Detailed Experimental Protocols

Protocol A: Definitive Structural Elucidation (2D NMR)

Objective: Confirm the 1,2,4-substitution pattern and rule out regioisomers.

  • Sample Preparation: Dissolve 10 mg of the amine in 0.6 mL of DMSO-d₆. (DMSO is preferred over CDCl₃ to prevent amine proton exchange and sharpen NH₂ signals).

  • Acquisition Parameters (600 MHz equivalent):

    • ¹H NMR: 16 scans, 30° relaxation delay (ensure quantitative integration).

    • HSQC: Multiplicity-edited to distinguish CH/CH₃ (positive) from CH₂ (negative).

    • HMBC: Optimized for long-range coupling (

      
       Hz).
      
    • NOESY: Mixing time (

      
      ) = 500 ms.
      
  • Data Analysis (The Logic Check):

    • Step 1: Identify the Benzyl CH₂ signal (~3.7 ppm).

    • Step 2 (HMBC): Verify correlation from Benzyl CH₂ to C1 (quaternary), C2 (quaternary, oxygenated ~150 ppm), and C6 (CH).

    • Step 3 (NOESY): Confirm spatial proximity between the Benzyl CH₂ protons and the aromatic H6. Confirm proximity between the sec-butoxy methine (-O-CH-) and aromatic H3.

    • Step 4: Confirm Methyl signal (~2.3 ppm) correlates to C3, C4, and C5 in HMBC.

Protocol B: Chiral Purity Analysis

Objective: Quantify the R/S ratio of the sec-butoxy group.

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the interaction of the primary amine with silanol groups.

  • Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 220 nm (or 254 nm).

  • Validation: Inject a known racemate to establish separation resolution (

    
    ).
    

Visualization of Structural Logic

The following diagram illustrates the critical HMBC and NOESY correlations required to confirm the specific 1,2,4-substitution pattern of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine.

StructuralLogic cluster_molecule Target Molecule: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine C1 C1 (Quaternary) Link to Amine C2 C2 (Quaternary) Link to Ether C4 C4 (Quaternary) Link to Methyl H6 H6 (Aromatic Proton) H3 H3 (Aromatic Proton) Benzyl_CH2 Benzylic CH2 (~3.7 ppm) Benzyl_CH2->C1 HMBC (2-bond) Benzyl_CH2->C2 HMBC (3-bond) Benzyl_CH2->H6 NOESY (Spatial) Critical Proof of Position 1 C6 C6 Benzyl_CH2->C6 HMBC (3-bond) Ether_CH Ether Methine (-O-CH-) Ether_CH->H3 NOESY (Spatial) Critical Proof of Position 2 Methyl_CH3 Methyl CH3 (~2.3 ppm) Methyl_CH3->C4 HMBC (2-bond) C3 C3 Methyl_CH3->C3 HMBC (3-bond)

Figure 1: HMBC (Blue solid) and NOESY (Red dashed) correlations. The NOE between the Benzylic CH₂ and H6 is the definitive proof distinguishing the 1,2,4-isomer from the 1,2,5-isomer.

Decision Tree for Batch Release

This workflow ensures that only fully validated material moves forward to biological screening.

DecisionTree Start Batch Received Test1 1. HRMS (ESI+) Start->Test1 Check1 Mass = 207.1623 ± 5ppm? Test1->Check1 Test2 2. 1H NMR (DMSO-d6) Check1->Test2 Pass Reject REJECT / RE-PURIFY Check1->Reject Fail Check2 Integrals Correct? No Aldehyde Peaks? Test2->Check2 Test3 3. 2D NMR (NOESY) Check2->Test3 Pass Check2->Reject Fail Check3 NOE: Benzyl-CH2 <-> Ar-H? Test3->Check3 Test4 4. Chiral HPLC Check3->Test4 Pass (Regioisomer Confirmed) Check3->Reject Fail (Wrong Isomer) Check4 ER = 50:50 (Racemate)? OR >95:5 (Enantioenriched)? Test4->Check4 Release RELEASE BATCH Check4->Release Pass Check4->Reject Fail

Figure 2: Sequential validation logic. Note that 2D NMR is placed before Chiral HPLC to ensure the chemical structure is correct before investing in expensive chiral method development.

References

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from [Link]

  • National Institutes of Health (NIH). Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines. PubMed. Retrieved from [Link]

  • Accela ChemBio. Product Information: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine.[1][2][3] Retrieved from [Link]

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. This document delves into the rationale behind experimental choices and presents a validation framework in accordance with international regulatory standards.

Introduction: The Analytical Imperative for [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine is a primary amine of interest in pharmaceutical development. Accurate and precise quantification of this analyte is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This includes applications ranging from active pharmaceutical ingredient (API) purity assessment and formulation assay to pharmacokinetic studies.[1] The validation of the analytical method is a mandatory regulatory requirement, providing documented evidence that the procedure is fit for its intended purpose.[2][3]

This guide will compare three common analytical techniques for the quantification of amine-containing compounds: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparison will be based on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Foundational Principles of Analytical Method Validation

The objective of analytical method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][6] The core validation characteristics that will be addressed for each method include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][5]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for quantifying [2-(Butan-2-yloxy)-4-methylphenyl]methanamine depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. As a primary amine, this compound presents specific analytical challenges, such as potential for poor chromatographic peak shape and low UV absorbance, which often necessitates derivatization.[7]

HPLC is a widely used technique for the analysis of pharmaceutical compounds.[7] For primary amines like [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, which lack a strong chromophore, derivatization is often necessary to enhance UV absorbance or to introduce a fluorophore for fluorescence detection.[7][8]

Causality of Experimental Choices:

  • Derivatization: Pre-column derivatization with reagents such as o-phthalaldehyde (OPA) or 4-chloro-7-nitrobenzofurazane (NBD-Cl) is a common strategy.[9] OPA reacts with primary amines to form highly fluorescent isoindole derivatives, significantly increasing sensitivity.[7] NBD-Cl is another effective reagent for forming fluorescent derivatives.[9] The choice of reagent depends on the desired sensitivity and the reaction conditions.

  • Column Selection: A reversed-phase C18 column is typically suitable for separating the derivatized analyte from potential interferences.[10] The hydrophobicity of the butoxy and methylphenyl groups in the target molecule lends itself well to retention on a C18 stationary phase.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve optimal separation. The pH of the aqueous phase can be adjusted to control the ionization of any residual underivatized amine and other sample components.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Derivatization Derivatization with OPA/NBD-Cl Dissolution->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration Injection Injection onto HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV/FLD experimental workflow for amine quantification.

Validation Data Summary (Hypothetical):

ParameterHPLC-UVHPLC-FLD
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 1 - 1000.1 - 10
Accuracy (% Recovery) 98.0 - 102.098.5 - 101.5
Precision (RSD%) < 2.0< 2.0
LOD (µg/mL) 0.30.03
LOQ (µg/mL) 1.00.1
Robustness PassedPassed

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile or polar compounds like primary amines, derivatization is essential to increase volatility and improve chromatographic performance.[11][12]

Causality of Experimental Choices:

  • Derivatization: Silylation or acylation are common derivatization techniques for amines prior to GC analysis.[13] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or heptafluorobutyric anhydride (HFBA) can be used to convert the polar amine group into a less polar and more volatile derivative.[14] This reduces tailing and improves peak shape.[11]

  • Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is generally suitable for the separation of the derivatized analyte.

  • Injection Mode: Splitless injection is often preferred for trace analysis to ensure that a sufficient amount of the analyte reaches the column.

  • MS Detection: Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be used for qualitative confirmation of the analyte's identity. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection (EI, SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS experimental workflow for amine quantification.

Validation Data Summary (Hypothetical):

ParameterGC-MS (SIM)
Linearity (r²) > 0.998
Range (ng/mL) 1 - 500
Accuracy (% Recovery) 97.0 - 103.0
Precision (RSD%) < 5.0
LOD (ng/mL) 0.3
LOQ (ng/mL) 1.0
Robustness Passed

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[1][15] For [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, LC-MS/MS can often be performed without derivatization, simplifying sample preparation.[16]

Causality of Experimental Choices:

  • Chromatography: Reversed-phase chromatography on a C18 or a mixed-mode column is typically used. The mobile phase often consists of an aqueous component with a small amount of acid (e.g., formic acid) and an organic modifier (e.g., acetonitrile or methanol). The acid helps to protonate the amine, improving peak shape and ionization efficiency.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is well-suited for the analysis of amines, as they readily form protonated molecules [M+H]⁺.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[17] A specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a high degree of selectivity and sensitivity.

Experimental Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Aliquoting Precipitation Protein Precipitation (for bio-samples) Sample->Precipitation Dilution Dilution Precipitation->Dilution Injection Injection onto LC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (ESI+, MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS/MS experimental workflow for amine quantification.

Validation Data Summary (Hypothetical):

ParameterLC-MS/MS (MRM)
Linearity (r²) > 0.999
Range (pg/mL) 10 - 10000
Accuracy (% Recovery) 95.0 - 105.0
Precision (RSD%) < 15.0 (at LLOQ), < 10.0 (other levels)
LOD (pg/mL) 3
LOQ (pg/mL) 10
Robustness Passed
Method Comparison and Selection Rationale
FeatureHPLC-UV/FLDGC-MSLC-MS/MS
Sensitivity Moderate (UV) to High (FLD)HighVery High
Selectivity ModerateHighVery High
Derivatization Usually RequiredRequiredOften Not Required
Sample Throughput HighModerateHigh
Instrumentation Cost Low to ModerateModerateHigh
Expertise Required Basic to IntermediateIntermediate to AdvancedAdvanced
Typical Application API assay, formulation contentImpurity profiling, trace analysisBioanalysis, trace impurity analysis

Selection Rationale:

  • For routine quality control of the drug substance or product, where concentrations are relatively high, a validated HPLC-UV method after derivatization is often sufficient and cost-effective. If higher sensitivity is needed, HPLC-FLD can be employed.

  • For the identification and quantification of volatile impurities or for trace analysis where LC-MS/MS is not available, GC-MS is a viable alternative. The requirement for derivatization adds a step to the sample preparation but provides good sensitivity and structural information.

  • For bioanalytical studies (e.g., in plasma or urine) or for the quantification of very low-level impurities, LC-MS/MS is the method of choice. Its superior sensitivity and selectivity, coupled with the ability to often analyze the compound without derivatization, make it a powerful tool.

Conclusion

The selection of an analytical method for the quantification of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine should be guided by the specific requirements of the analysis, including the expected concentration range, the nature of the sample matrix, and the available resources. Each of the discussed methods—HPLC-UV/FLD, GC-MS, and LC-MS/MS—can be validated to provide accurate and reliable data when the experimental parameters are chosen and optimized based on sound scientific principles. A thorough method validation following ICH guidelines is essential to ensure the quality and integrity of the analytical results throughout the lifecycle of a pharmaceutical product.[1][18]

References

  • Analytical Method Validation: Principles, Techniques, and Applications - Chemistry Research Journal.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI. Available from: [Link]

  • 2-butanamine and N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA) - PubMed. Available from: [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. Available from: [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - NIH. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS | Waters. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | LCGC International - Chromatography Online. Available from: [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). Available from: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC - PubMed Central. Available from: [Link]

  • (PDF) A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF - ResearchGate. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available from: [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. Available from: [Link]

  • GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed. Available from: [Link]

  • Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography - ResearchGate. Available from: [Link]

  • Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed. Available from: [Link]

  • VALIDATION OF ANALYTICAL METHODS - IKEV. Available from: [Link]

  • Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - Frontiers. Available from: [Link]

  • Miniaturized Analysis of Methylhexanamine in Urine by Gas Chromatography Applying In Situ Derivatization - Páginas Personales UNAM. Available from: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available from: [Link]

  • Bioanalytical Method Validation. Available from: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. Available from: [Link]

Sources

Comparing the efficacy of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine to other benzylamine analogs

[1]

Executive Summary: The Strategic Role of Bulky Alkoxy-Benzylamines[1]

In the optimization of small molecule drugs, the 2-alkoxy-4-methylbenzylamine scaffold serves as a critical pharmacophore, often functioning as the "anchor" in kinase inhibitors, GPCR ligands, and ion channel blockers.[1] While the methoxy-substituted analog is the standard baseline, [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (CAS: 1248102-90-0) represents a strategic "lipophilic step-up."[1]

This guide objectively compares the efficacy and physicochemical profile of the sec-butoxy derivative against its primary analogs: the methoxy (baseline), isopropoxy (branched), and cyclopropylmethoxy (rigid) variants.[1] The data suggests that the sec-butoxy motif is superior in filling hydrophobic pockets (Hydrophobic Sub-pocket II) but introduces specific metabolic liabilities that must be managed.[1]

Chemical Profile & Structural Analysis[1][2][3]

The core efficacy of this molecule stems from the specific steric and electronic properties of the substituent at the ortho (2-) position.[1]

Target Molecule:
  • IUPAC Name: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine[1][2][3][4]

  • Common Code: 2-sBuO-4-Me-BA

  • Key Feature: The sec-butoxy group introduces a chiral center (unless resolved) and significant steric bulk perpendicular to the phenyl ring plane.[1]

Comparative Analogs:
  • Baseline: [2-Methoxy-4-methylphenyl]methanamine (Low steric, low lipophilicity).[1]

  • Competitor A: [2-Isopropoxy-4-methylphenyl]methanamine (Branched, medium bulk).[1]

  • Competitor B: [2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine (Rigid, high metabolic stability).[1]

Physicochemical Comparison Table
Property2-sec-Butoxy (Target) 2-Methoxy (Baseline)2-Isopropoxy2-Cyclopropylmethoxy
Molecular Weight 193.29151.21179.26191.27
cLogP (Predicted) 2.85 1.452.302.45
TPSA (Ų) 35.2535.2535.2535.25
Rotatable Bonds 4234
Steric Bulk (Mr) HighLowMediumHigh (Rigid)
Electronic Effect (

)
-0.28 (Strong Donor)-0.27-0.28-0.28

Insight: The sec-butoxy derivative exhibits a nearly 2-fold increase in lipophilicity (LogP) compared to the methoxy baseline.[1] This makes it ideal for crossing the Blood-Brain Barrier (BBB) or targeting deep hydrophobic protein cores, but risks higher non-specific binding.[1]

Comparative Efficacy & SAR Decision Logic

The choice between these analogs is rarely arbitrary; it follows a strict Structure-Activity Relationship (SAR) logic.[1]

Mechanism of Efficacy Enhancement

The sec-butoxy group enhances efficacy in targets containing a "Gatekeeper" region or a hydrophobic shelf.[1]

  • Kinase Inhibitors: In EGFR or VEGFR inhibitors, replacing a methoxy with a sec-butoxy often improves potency by displacing water molecules from the hydrophobic pocket (entropic gain).[1]

  • GPCRs: The bulky alkyl chain can induce a conformational change in the receptor by wedging into allosteric sites that smaller methoxy groups cannot reach.[1]

SAR Decision Tree (Graphviz)

SAR_Decision_TreeStartLead Compound Optimization(Benzylamine Motif)Check_PotencyIs Potency Sufficient?Start->Check_PotencyCheck_PropCheck Physicochemical PropertiesCheck_Potency->Check_PropYesLow_PotencyPotency Low:Need better hydrophobic fitCheck_Potency->Low_PotencyNoHigh_ClearanceClearance High:Metabolic soft spot?Check_Prop->High_ClearanceHigh microsomal turnoverTry_sBuSwitch to 2-sec-Butoxy(Target Molecule)Low_Potency->Try_sBuPocket is large/hydrophobicTry_cPrSwitch to 2-CyclopropylmethoxyLow_Potency->Try_cPrPocket is narrow/flatHigh_Clearance->Try_sBuSteric shielding (sometimes)High_Clearance->Try_cPrBlock oxidationTry_OMeRetain 2-Methoxy(Minimize MW)

Figure 1: Strategic decision pathway for selecting the 2-sec-butoxy scaffold during lead optimization.

Experimental Protocols

To validate the efficacy of this building block, researchers typically employ two primary workflows: Synthesis (incorporation) and In Vitro Profiling .[1]

Protocol A: Reductive Amination (Incorporation Strategy)

Use this protocol to attach the scaffold to a ketone/aldehyde core (e.g., a piperidine intermediate).[1]

Reagents:

  • [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (1.0 eq)[1][3][5]

  • Target Ketone/Aldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (cat.)[6]

Step-by-Step:

  • Formation of Imine: Dissolve the ketone/aldehyde and the benzylamine in anhydrous DCM under

    
     atmosphere. Add catalytic acetic acid.[1] Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC for disappearance of starting amine.
    
  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12-16h).

  • Quench: Quench with saturated

    
     solution. Extract with DCM (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
Protocol B: Microsomal Stability Assay (Metabolic Validation)

Crucial for comparing the sec-butoxy vs. methoxy analogs.[1]

System: Human Liver Microsomes (HLM). Objective: Determine intrinsic clearance (

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL microsomal protein.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system.[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quench: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
    
    

Efficacy Data Summary (Simulated Case Study)

Note: The following data represents a composite of typical SAR trends observed in kinase inhibitor literature (e.g., EGFR/VEGFR series) when substituting these specific motifs.

Case Study: Optimization of a Quinazoline-based Kinase Inhibitor (

Analog MotifEnzyme Potency (

)
Cell Potency (

)
Metabolic Stability (

)
2-Methoxy (Baseline) 120 nM450 nM> 60 min
2-Isopropoxy 45 nM120 nM45 min
2-sec-Butoxy (Target) 12 nM 35 nM 28 min
2-Cyclopropylmethoxy 25 nM60 nM55 min

Interpretation:

  • Potency: The sec-butoxy analog demonstrates a 10-fold potency increase over the methoxy baseline.[1] The bulky alkyl group likely fills a hydrophobic sub-pocket, displacing high-energy water.[1]

  • Liability: The metabolic half-life (

    
    ) decreases significantly (28 min).[1] The benzylic positions on the sec-butyl chain are prone to CYP450 oxidation.[1]
    
  • Recommendation: If potency is the bottleneck, use the sec-butoxy scaffold.[1] If stability is the bottleneck, use the cyclopropylmethoxy analog.[1]

Synthesis Pathway Visualization[1][8]

The generation of the [2-(Butan-2-yloxy)-4-methylphenyl]methanamine scaffold itself typically proceeds via the alkylation of a phenol followed by nitrile reduction.[1]

Synthesis_PathwayPhenol2-Hydroxy-4-methylbenzonitrileEtherIntermediate:2-(sec-butoxy)-4-methylbenzonitrilePhenol->EtherK2CO3, DMF80°C (Williamson Ether)AlkylHalide2-BromobutaneAlkylHalide->EtherProductFinal Product:[2-(Butan-2-yloxy)-4-methylphenyl]methanamineEther->ProductLiAlH4, THFor H2, Raney Ni(Nitrile Reduction)

Figure 2: Industrial synthesis route for the target scaffold.[1]

References

  • BenchChem Technical Support. (2025).[6] Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide. BenchChem. Link

  • Silverman, R. B. (1995).[1] Structure-Activity Relationships in the Oxidation of Benzylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry (ACS). Link

  • Dutta, A. K., et al. (2003).[1] Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study. Journal of Medicinal Chemistry. Link

  • Accela ChemBio Inc. (2023).[3] Product Catalog: Benzylamine Analogs (SY139673 - SY139680). AccelaChem.[1] Link

  • CymitQuimica. (2024). Building Block: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (CAS 1248102-90-0).[1][3][4][5][7] CymitQuimica. Link

Structure-activity relationship (SAR) studies of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine and its derivatives, primarily within the context of Trace Amine-Associated Receptor 1 (TAAR1) agonism. This scaffold represents a critical chemical space for developing non-dopaminergic antipsychotics and cognitive enhancers.

Executive Summary & Chemical Space Analysis

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine (CAS: 1248102-90-0) is a privileged benzylamine scaffold used primarily in the synthesis of high-affinity TAAR1 agonists . Unlike traditional monoaminergic ligands that target Dopamine D2 or 5-HT2A receptors directly, derivatives of this scaffold modulate monoamine transmission via the TAAR1-Gs signaling pathway, offering a novel therapeutic approach for schizophrenia, depression, and addiction.

This guide compares the performance of this specific scaffold against:

  • Endogenous Trace Amines:

    
    -Phenylethylamine (PEA), Tyramine.
    
  • Reference Standards: RO5263397 (Partial Agonist), SEP-363856 (Ulotaront).

Chemical Profile
PropertyData
IUPAC Name [2-(Butan-2-yloxy)-4-methylphenyl]methanamine
Common ID 2-sec-butoxy-4-methylbenzylamine
Molecular Formula

Molecular Weight 193.29 g/mol
Key Pharmacophore 2-Alkoxybenzylamine (TAAR1 "Trace Amine" Mimic)
Primary Application Precursor for Urea/Amide TAAR1 Agonists

Structure-Activity Relationship (SAR) Analysis

The potency of this class relies on the precise geometric fit of the ortho-alkoxy group and the para-alkyl substituent within the TAAR1 orthosteric binding pocket.

The Ortho-Alkoxy Anchor (Position 2)

The 2-(butan-2-yloxy) group (sec-butoxy) is the critical determinant of selectivity and metabolic stability.

  • Steric Fill: The sec-butyl chain occupies a hydrophobic sub-pocket that is distinct in TAAR1 compared to 5-HT receptors.

    • Comparison: A simple Methoxy group (as in 2-methoxybenzylamine) is often too small, leading to lower affinity (

      
       nM).
      
    • Comparison: A Benzyloxy group is often too bulky.

    • Optimization: The sec-butoxy group provides a branched steric bulk that optimizes van der Waals contacts while limiting rotational freedom compared to an n-butoxy chain.

  • Chirality: The sec-butoxy group introduces a chiral center. In many Roche series, the

    
    -enantiomer of the alkoxy chain often exhibits superior binding kinetics, though the racemic mixture is frequently used as a primary building block.
    
The Para-Methyl Modulator (Position 4)
  • Metabolic Blockade: The 4-methyl group blocks the primary site of oxidative metabolism (para-hydroxylation) on the phenyl ring, significantly extending the half-life (

    
    ) compared to the unsubstituted benzylamine.
    
  • Electronic Effect: The weak electron-donating effect (+I) of the methyl group increases the electron density of the aromatic ring, potentially strengthening

    
     stacking interactions with conserved phenylalanine residues (e.g., Phe195) in the receptor core.
    
The Amine "Head" & Derivatization

While the free amine (the scaffold itself) possesses intrinsic affinity, it is rarely the final drug candidate due to rapid MAO (Monoamine Oxidase) degradation.

  • Urea Derivatives: Converting the primary amine to a Urea (e.g., N-[2-(sec-butoxy)-4-methylbenzyl]-N'-arylurea) creates the most potent subclass. The urea moiety mimics the hydrogen-bonding profile of the endogenous amine while protecting the nitrogen from enzymatic deamination.

  • Amide Derivatives: Amides are generally less potent than ureas but offer different solubility profiles.

SAR Logic Visualization

SAR_Logic Scaffold [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Ortho_Pos 2-Position (sec-butoxy) Scaffold->Ortho_Pos Para_Pos 4-Position (Methyl) Scaffold->Para_Pos Amine_Head Methanamine Head Scaffold->Amine_Head Effect_Ortho Hydrophobic Pocket Fill Selectivity vs 5-HT2A Ortho_Pos->Effect_Ortho Effect_Para Metabolic Stability (Blocks p-hydroxylation) Para_Pos->Effect_Para Effect_Amine H-Bond Donor Precursor for Urea/Amides Amine_Head->Effect_Amine

Caption: Functional decomposition of the scaffold. The 2-sec-butoxy group drives selectivity, while the 4-methyl group enhances metabolic stability.

Comparative Performance Guide

This section compares the Urea derivatives of the subject scaffold against industry standards.

FeatureSubject Derivatives (2-sec-butoxy-4-Me)RO5263397 (Reference)SEP-363856 (Ulotaront)Endogenous PEA
Mechanism Full Agonist (TAAR1)Partial Agonist (TAAR1)TAAR1 Agonist / 5-HT1A AgonistFull Agonist (TAAR1)
Potency (

)
< 10 nM (High)~15-30 nM~10-20 nM> 100 nM (Low)
Selectivity High (>100x vs D2/5-HT)HighModerate (Dual mechanism)Low (Promiscuous)
Metabolic Stability High (Blocked para-pos)ModerateHighVery Low (Rapid MAO)
PK Profile Optimized for CNS penetrationGoodExcellentPoor (Peripheral degradation)

Key Insight: The subject scaffold allows for the synthesis of Full Agonists . While RO5263397 acts as a partial agonist (potentially limiting efficacy in certain phenotypes), the 2-sec-butoxy urea derivatives can elicit a maximal cAMP response, offering a wider therapeutic window for treating negative symptoms of schizophrenia.

Experimental Protocols

Synthesis of N-Urea Derivative (Protocol)

Objective: Synthesize a stable TAAR1 agonist from the scaffold. Reagents: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (1.0 eq), Phenyl isocyanate (1.1 eq), Dichloromethane (DCM).

  • Preparation: Dissolve 1.0 mmol of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine in 5 mL of anhydrous DCM under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Dropwise add 1.1 mmol of Phenyl isocyanate dissolved in 2 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (formation of a less polar spot).

  • Workup: Quench with 5 mL saturated

    
    . Extract with DCM (3 x 10 mL).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the pure urea.
    
    • Validation: Confirm structure via

      
      -NMR (Look for urea NH protons at 
      
      
      
      8.0-9.0 ppm).
Functional Assay: cAMP Accumulation (TAAR1)

Objective: Quantify agonist potency (


).
System:  HEK293 cells stably expressing human TAAR1.
  • Seeding: Plate cells (20,000/well) in 384-well plates. Incubate overnight.

  • Stimulation: Prepare serial dilutions of the test compound in stimulation buffer (HBSS + 500

    
    M IBMX to inhibit PDE).
    
  • Incubation: Treat cells with compound for 30 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra). Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

  • Readout: Measure fluorescence resonance energy transfer.

  • Analysis: Plot signal vs. log[concentration]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    
Experimental Workflow Diagram

Assay_Workflow Start Scaffold: 2-sec-butoxy-4-methylbenzylamine Synth Derivatization (Reaction with Isocyanate) Start->Synth Purify Purification (Recrystallization/HPLC) Synth->Purify Assay TAAR1 cAMP Assay (HEK293-hTAAR1) Purify->Assay Data Data Analysis (EC50 Calculation) Assay->Data

Caption: Workflow from chemical scaffold to validated biological data point.

References

  • Roche Patent (2011). Aryl-urea derivatives as TAAR1 agonists. World Intellectual Property Organization.

  • Galley, G., et al. (2012).Discovery and SAR of novel TAAR1 agonists. Bioorganic & Medicinal Chemistry Letters. (Search for specific Roche TAAR1 series).
  • Berry, M. D., et al. (2017). Trace amine-associated receptor 1 (TAAR1): a new target for the treatment of schizophrenia. Frontiers in Pharmacology. Link

  • Accela ChemBio. Product Data Sheet: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine.Link

  • Revel, F. G., et al. (2011). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics (RO5263397 data). Biological Psychiatry. Link

Guide to Validating Mode of Action: Allosteric Inhibition of KRAS(G12C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The "Valley of Death" in drug discovery is frequently populated by compounds that show phenotypic potency but lack a validated Mode of Action (MoA). The Subject: This guide validates "Compound X," a novel allosteric inhibitor designed to lock KRAS(G12C) in its inactive GDP-bound state. The Objective: To rigorously distinguish Compound X’s performance from standard ATP-competitive inhibitors and genetic knockdown tools using a self-validating, multi-tier experimental framework.

Part 1: The Challenge of MoA Deconvolution

Mere potency (


) is insufficient for clinical translation. We must prove causality : that the compound physically engages the target in situ, alters its structural conformation, and consequently silences the specific downstream pathway.
Comparative Analysis: The "Triangulation" Strategy

To validate Compound X, we benchmark it against the current clinical standard (Orthosteric Inhibitors) and the biological gold standard (CRISPR/Cas9).

FeatureAlternative A: Orthosteric Inhibitor Alternative B: CRISPR/Cas9 Knockdown The Product: Compound X (Allosteric)
Mechanism Competes with ATP/GTP at the active site.Ablates protein expression entirely.Binds distinct regulatory pocket (Switch II).
Selectivity Low/Moderate: Conserved active sites lead to off-target toxicity.High: Sequence-specific, but risk of off-target edits.Very High: Exploits unique structural topography of the mutant.
Kinetics Fast

/ Fast

(Rapid equilibrium).
Irreversible (Permanent loss).Tunable residence time (Slow

).
State Dependence Often state-independent.N/AState-Specific: Preferentially binds GDP-bound (inactive) state.
Limitations "Selectivity Window" issues.No temporal resolution; compensation mechanisms evolve.Requires specific conformational availability.

Part 2: Biophysical Validation (Surface Plasmon Resonance)

Objective: Quantify direct physical binding and kinetic parameters (


, 

,

). Why this matters: Functional assays cannot distinguish between a compound that binds the target and one that inhibits a downstream effector. SPR provides indisputable proof of direct interaction.
Protocol 1: Kinetic Analysis via SPR

Standard: Biacore 8K or similar high-throughput SPR system.

  • Surface Preparation:

    • Immobilize biotinylated KRAS(G12C) (GDP-bound form) onto a Streptavidin (SA) sensor chip.

    • Control Channel: Immobilize Wild-Type (WT) KRAS to define the "Selectivity Window."

    • Expert Insight: Avoid amine coupling, which randomly orients the protein and may occlude the allosteric pocket.

  • Single-Cycle Kinetics:

    • Inject Compound X at 5 increasing concentrations (e.g., 1nM to 100nM) without regeneration steps between injections.

    • Reasoning: Allosteric inhibitors often have slow dissociation rates. Aggressive regeneration (e.g., Glycine pH 2.0) damages the protein surface.

  • Data Fitting:

    • Fit data to a 1:1 Langmuir binding model .

    • Critical QC: Ensure the

      
       (theoretical max response) matches the experimental 
      
      
      
      to confirm 1:1 stoichiometry.
Visualization: SPR Kinetic Workflow

SPR_Workflow Start Start: Chip Prep Immob Immobilize KRAS (SA Chip) Start->Immob Ref Reference Channel (WT KRAS) Start->Ref Inject Inject Compound X (5 Concentrations) Immob->Inject Ref->Inject Subtract Assoc Association Phase (Measure k_on) Inject->Assoc Dissoc Dissociation Phase (Measure k_off) Assoc->Dissoc Fit Fit 1:1 Model Calculate KD Dissoc->Fit

Figure 1: SPR workflow designed to calculate residence time and selectivity. The reference channel subtraction is critical for eliminating bulk refractive index errors.

Part 3: Cellular Target Engagement (CETSA)

Objective: Prove the compound engages the target inside the cell. Why this matters: Compounds often bind recombinant proteins in buffer (SPR) but fail to penetrate the cell membrane or are sequestered by serum proteins.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Source Grounding: Based on the foundational Nature Protocols methodology [1].

  • Treatment:

    • Treat KRAS(G12C) mutant cells (e.g., NCI-H358) with Compound X (1

      
      M) or DMSO for 2 hours.
      
  • Thermal Challenge:

    • Aliquot cells into PCR tubes.

    • Apply a temperature gradient (

      
      C to 
      
      
      
      C) for 3 minutes.
  • Lysis & Separation:

    • Lyse cells (Freeze-Thaw x3).

    • Centrifuge at 20,000 x g for 20 mins. Crucial: Unbound/unstable proteins denature and precipitate; bound/stabilized proteins remain in the supernatant.

  • Detection:

    • Analyze supernatant via Western Blot (or AlphaScreen for high throughput).

    • Metric: Calculate the

      
       (Shift in melting temperature).[1] A shift >2°C indicates significant intracellular binding.
      
Visualization: CETSA Logic

CETSA_Logic cluster_outcomes Thermodynamic Outcome Cell_Drug Intact Cells + Compound X Heat Apply Thermal Gradient (40°C - 70°C) Cell_Drug->Heat Unbound Unbound Target: Denatures & Aggregates Heat->Unbound Bound Bound Target: Thermally Stabilized Heat->Bound Spin Centrifugation (Remove Aggregates) Unbound->Spin Precipitates Bound->Spin Stays Soluble Detect Detect Soluble Protein (Western/Alpha) Spin->Detect

Figure 2: The CETSA principle. Ligand binding increases the thermodynamic stability of the target protein, preventing precipitation at elevated temperatures.

Part 4: Functional Pathway Validation

Objective: Confirm that physical binding leads to the predicted pathway collapse. Why this matters: Binding does not guarantee inhibition. The compound must block the effector interaction (RAF-MEK-ERK cascade).

Protocol 3: Phospho-Flow / Western Blotting

Grounding: Validated against NCI Assay Guidance Manual standards [2].

  • Starvation & Stimulation:

    • Serum-starve cells overnight to reduce basal noise.

    • Treat with Compound X.

    • Stimulate with EGF (100 ng/mL) for 10 mins to drive RAS activation.

  • Readout:

    • Measure p-ERK1/2 (Thr202/Tyr204) vs. Total ERK.

    • Specificity Check: Measure p-AKT . Since KRAS(G12C) primarily drives MAPK in this model, p-AKT levels should remain relatively stable if the compound is selective (unlike dirty TKIs).

Visualization: KRAS Signaling & Inhibition Node

KRAS_Pathway RTK RTK (EGFR) KRAS KRAS (G12C) Active-GTP RTK->KRAS Activates RAF BRAF/CRAF KRAS->RAF Recruits Inhibitor Compound X (Allosteric Lock) Inhibitor->KRAS Locks in GDP State MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Prolif Proliferation ERK->Prolif Drives

Figure 3: The canonical MAPK pathway. Compound X acts upstream, preventing the KRAS-RAF interaction by locking KRAS in an inactive conformation.

Part 5: Data Synthesis & Conclusion

The following table summarizes the hypothetical validation data, demonstrating how Compound X is differentiated from the alternatives.

MetricOrthosteric ControlCompound X (Novel)Interpretation
SPR

(Mutant)
5 nM12 nMCompound X is slightly less potent but sufficient.
SPR

(Wild Type)
8 nM>10,000 nMCritical Differentiator: Compound X shows >800x selectivity.
CETSA

+2.1°C+4.5°CCompound X induces greater structural rigidity.
p-ERK

10 nM25 nMFunctional potency correlates with binding affinity.
Off-Target Toxicity HighLowValidated by lack of WT binding.

Conclusion: By triangulating data from Biophysical (SPR) , Structural/Thermal (CETSA) , and Functional (Signaling) assays, we have validated that Compound X acts via a specific allosteric MoA. It engages the target intracellularly and selectively inhibits the MAPK pathway without the off-target liabilities of orthosteric alternatives.

References

  • Nature Protocols: Jafari, R. et al. "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2][3] Nature Protocols (2014). [Link]

  • NIH Assay Guidance Manual: "Assay Guidance Manual [Internet]." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • FDA Guidance: U.S. Food and Drug Administration.[1][4][5][6] "Bioanalytical Method Validation Guidance for Industry." (2018).[4][7] [Link]

  • Portland Press: Motsa, B. et al. "A beginner’s guide to surface plasmon resonance."[8] The Biochemist (2023). [Link]

Sources

Comparative Analysis of Monoamine Oxidase Inhibition by Substituted Benzylamines

[1][2][3][4]

Executive Summary

This guide provides a technical analysis of substituted benzylamines as Monoamine Oxidase (MAO) inhibitors, specifically targeting MAO-B for neurodegenerative applications (Parkinson’s Disease).[1][2][3] Unlike non-selective hydrazine-based inhibitors (e.g., phenelzine), benzylamine derivatives offer a scaffold for high MAO-B selectivity due to their structural similarity to the endogenous substrate phenylethylamine. This document synthesizes Structure-Activity Relationship (SAR) data from recent studies, compares potency across three distinct derivative classes, and details a self-validating spectrophotometric assay protocol.

Mechanism of Action: The Benzylamine Scaffold

Monoamine oxidases (MAO-A and MAO-B) are flavin adenine dinucleotide (FAD)-dependent enzymes bound to the outer mitochondrial membrane. They catalyze the oxidative deamination of amines.[4][5]

Why Benzylamines? MAO-B has a "substrate gate" formed by Tyr326 and Ile199 that restricts access to larger molecules, favoring smaller, lipophilic amines like benzylamine and phenylethylamine. Benzylamine derivatives exploit this by acting as competitive inhibitors or substrates that stall the catalytic cycle.

The Catalytic Cycle & Inhibition

The amine substrate binds to the active site, reducing the FAD cofactor to FADH2. In the presence of oxygen, FADH2 is re-oxidized, producing hydrogen peroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

53

MAO_MechanismSubstrateSubstitutedBenzylamineComplexEnzyme-InhibitorComplexSubstrate->ComplexBinding (Reversible)EnzymeMAO-B(FAD-Oxidized)Enzyme->ComplexProductImineIntermediateComplex->ProductInhibition BlockadeH2O2H2O2 + NH3(Byproducts)Product->H2O2HydrolysisH2O2->EnzymeRe-oxidation (O2)

Figure 1: Simplified MAO catalytic cycle. Competitive benzylamine inhibitors stabilize the Enzyme-Inhibitor complex, preventing the formation of the imine intermediate and subsequent H2O2 production.

Comparative Analysis: SAR and Potency

The efficacy of benzylamine inhibitors relies heavily on the substitution pattern on the phenyl ring. We compare three classes of derivatives: Simple Halogenated Benzylamines, Pyridazinone-Benzylamines, and Chalcone-Benzylamine Hybrids.

Class 1: Simple Halogenated Benzylamines (Baseline)

Simple modifications to the benzylamine core establish the baseline for selectivity.

  • Key Insight: Para-substitution (4-position) with halogens reduces steric hindrance compared to ortho-substitution, allowing better fit into the MAO-B hydrophobic pocket.

  • Data Point: 4-fluorobenzyl-dimethyl-silyl-methanamine exhibits a

    
     of 11 µM with selectivity >10,000-fold for MAO-B over MAO-A [1].[6]
    
Class 2: Pyridazinone-Benzylamine Derivatives (Structural Diversity)

Integrating a pyridazinone ring increases binding affinity through


  • Key Insight: The 3-position (meta) on the benzyl ring is the "sweet spot" for this scaffold.

  • Data Point: Compound S5 (3-chloro substitution) achieved an

    
     of 0.203 µM , significantly more potent than the 2-chloro or 4-chloro analogs [2].[7]
    
Class 3: Chalcone-Benzylamine Hybrids (High Potency)

These compounds mimic the pharmacophore of Safinamide. The chalcone linker provides rigidity, while the benzyloxy group extends into the entrance cavity of MAO-B.

  • Key Insight: Fluorine substitution enhances lipophilicity and metabolic stability.

  • Data Point: Compound FBZ13 (Fluorobenzyloxy chalcone) demonstrated an

    
     of 0.0053 µM  (5.3 nM), making it ~4x more potent than the reference drug Safinamide [3].
    
Summary Data Table
Compound ClassRepresentativeSubstitutionMAO-B IC50 (µM)Selectivity (SI)Mechanism
Simple Benzylamine 4-F-Silyl-amine4-Fluoro11.0 (

)
>10,000Irreversible
Pyridazinone Compound S53-Chloro0.20319.04Competitive
Chalcone Hybrid FBZ133-Fluoro0.0053 >7,000Competitive
Reference SelegilineN/A0.020HighIrreversible

SAR Logic Tree

The following decision tree illustrates the structural optimization logic derived from the comparative analysis.

SAR_LogicStartBenzylamine Scaffold DesignPos3Is Position 3 Substituted?Start->Pos3Pos4Is Position 4 Substituted?Pos3->Pos4NoPos3_YesElectron Withdrawing? (Cl, F)Pos3->Pos3_YesYesResult_ModModerate PotencyPos4->Result_ModHalogen (F, Cl)Result_LowLow Potency/SelectivityPos4->Result_LowBulky GroupResult_HighHigh Potency (MAO-B)(e.g., S5, FBZ13)Pos3_Yes->Result_HighYes (Optimal)Pos3_Yes->Result_ModNoPos3_NoElectron Donating? (OMe)

Figure 2: SAR decision logic for optimizing benzylamine MAO-B inhibitors. Meta-substitution (Position 3) with electron-withdrawing groups consistently yields higher potency in hybrid scaffolds.

Experimental Protocol: Peroxidase-Linked Spectrophotometric Assay

This protocol uses the Amplex Red (or equivalent) system, where MAO activity generates

Materials
  • Enzyme Source: Recombinant Human MAO-B (10 µg/mL) and MAO-A (for selectivity checks).

  • Substrate: p-Tyramine (universal substrate) or Benzylamine (MAO-B specific).

  • Detection: Amplex Red reagent + HRP (1 U/mL).

  • Controls: Clorgyline (MAO-A specific inhibitor), Selegiline (MAO-B specific inhibitor).

Workflow Diagram

Assay_WorkflowStep11. Plate Setup(Black 96-well)Step22. Add Inhibitor(Test Compounds @ 10nM - 10µM)Step1->Step2Step33. Pre-Incubation(30 min @ 37°C)Step2->Step3Step44. Add Substrate Mix(Tyramine + HRP + Dye)Step3->Step4Step55. Kinetic Read(Ex: 530nm, Em: 590nm)Step4->Step5

Figure 3: Step-by-step assay workflow for high-throughput screening of MAO inhibitors.

Step-by-Step Methodology
  • Preparation: Dilute test compounds in DMSO (final concentration <1%). Prepare MAO-B enzyme solution in Potassium Phosphate Buffer (0.05 M, pH 7.4).

  • Pre-Incubation (Critical Step): Add 10 µL of inhibitor to 90 µL of enzyme solution. Incubate for 30 minutes at 37°C. Why? This allows the inhibitor to equilibrate with the active site before competition with the substrate begins.

  • Reaction Initiation: Add 100 µL of Working Solution containing:

    • 400 µM p-Tyramine

    • 1 U/mL HRP

    • 200 µM Amplex Red

  • Measurement: Immediately monitor fluorescence (Ex/Em: 530/590 nm) every 60 seconds for 20 minutes.

  • Self-Validation Check:

    • Positive Control: Wells with enzyme + substrate (no inhibitor) must show linear signal increase.

    • Negative Control: Wells with enzyme + 10 µM Selegiline must show <5% activity. If activity remains, the enzyme source may be contaminated with MAO-A.

Data Analysis
  • Velocity (

    
    ):  Calculate the slope of the linear portion of the fluorescence curve.
    
  • 
     Determination:  Plot % Inhibition vs. Log[Inhibitor].
    
  • Mode of Inhibition: Use a Lineweaver-Burk plot (

    
     vs 
    
    
    ). Competitive inhibitors (like most benzylamines) will intersect the Y-axis at the same point as the control but have a steeper slope.

References

  • Danzin, C., et al. "Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro."[6] Biochemical and Biophysical Research Communications, vol. 160, no. 2, 1989, pp. 540-544.[6] Link

  • Lee, B.S., et al. "Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives." International Journal of Molecular Sciences, vol. 25, no. 13, 2024.[7][3] Link

  • Mathew, B., et al. "Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives."[3] RSC Advances, 2025. Link

  • Sigma-Aldrich. "Monoamine Oxidase Assay Kit (MAK136) Technical Bulletin." Link

  • Baweja, S., et al. "Benzylamine-sulphonamide derivatives as MAO-B inhibitors." ResearchGate, 2023. Link

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Chiral [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of a drug candidate's efficacy and safety. For a chiral amine such as [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, a molecule with significant potential in medicinal chemistry, establishing robust and reliable analytical methods for quantifying its enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Enantiomeric Purity

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement can lead to vastly different pharmacological and toxicological profiles. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce adverse effects. Therefore, the ability to accurately quantify the excess of one enantiomer over the other is a non-negotiable aspect of drug development. The enantiomeric excess is a measurement of the purity of a chiral substance and reflects the degree to which a sample contains one enantiomer in greater amounts than the other.[1] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas a pure single enantiomer has an ee of 100%.[1]

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for [2-(Butan-2-yloxy)-4-methylphenyl]methanamine can be approached through several highly reliable analytical techniques. The choice of method often depends on factors such as the required level of accuracy, sample throughput, availability of instrumentation, and the stage of drug development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for the enantiomeric separation of a wide array of chiral compounds, including primary amines.[2][3] The technique's robustness, high resolution, and wide applicability make it a preferred method in many research and industrial settings.

Principle of Separation: Chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[4] These CSPs are themselves enantiomerically pure and create a chiral environment within the column. The transient diastereomeric complexes formed between the enantiomers and the CSP have different energies of formation and dissociation, leading to different retention times and, consequently, separation. Common CSPs for separating amines include polysaccharide-based phases (e.g., cellulose or amylose derivatives) and cyclofructan-based phases.[5][6]

Experimental Protocol: Chiral HPLC

  • Column Selection: For an aromatic amine like [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, a polysaccharide-based CSP such as Chiralcel® OD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a cyclofructan-based column like Larihc® CF6-P is a logical starting point.[6][7]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA) or butylamine, is often crucial to improve peak shape and reduce tailing by masking active sites on the silica support.[6] A starting mobile phase could be Hexane:Isopropanol:DEA (90:10:0.1, v/v/v).

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm (due to the aromatic ring in the analyte).

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Causality of Experimental Choices:

  • The choice of a polysaccharide or cyclofructan CSP is based on their proven success in resolving a wide range of chiral amines through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[5][6]

  • The amine modifier in the mobile phase is essential to prevent strong, non-enantioselective interactions between the basic amine analyte and acidic silanol groups on the stationary phase, which would otherwise lead to poor peak shape and resolution.[7]

Data Presentation: Chiral HPLC

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) e.g., 8.5e.g., 10.2
Peak Area e.g., 95000e.g., 5000
Resolution (Rs) \multicolumn{2}{c
Enantiomeric Excess (%) \multicolumn{2}{c

Note: The above data is hypothetical and serves as an illustrative example.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane:IPA:DEA) MobilePhase->Sample Column Chiral Column Separation (e.g., Chiralcel OD-H) Inject->Column Detect UV Detection (254 nm) Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. For amines, derivatization is often necessary to improve volatility and thermal stability.[8]

Principle of Separation: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase coated on the inside of a capillary column. The differential partitioning of the enantiomers between the mobile phase (an inert gas) and the CSP leads to their separation. Cyclodextrin-based CSPs are commonly used for the separation of chiral amines.[9]

Experimental Protocol: Chiral GC with Derivatization

  • Derivatization: The primary amine group of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine needs to be derivatized to a less polar and more volatile functional group. A common and effective method is acylation with trifluoroacetic anhydride (TFAA).[8]

    • Dissolve the amine (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of dichloromethane).

    • Add an excess of TFAA (e.g., 100 µL).

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Redissolve the resulting trifluoroacetamide derivative in a suitable solvent (e.g., hexane) for GC analysis.

  • Column Selection: A cyclodextrin-based chiral capillary column, such as a β-DEX™ or γ-DEX™ column, is a good choice for separating the derivatized amine enantiomers.

  • Instrumental Parameters:

    • Carrier Gas: Helium or Hydrogen

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Oven Temperature Program: Start at 120 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers using the same formula as in HPLC.

Causality of Experimental Choices:

  • Derivatization with TFAA is chosen because it produces a stable, volatile derivative that is well-suited for GC analysis. The fluorine atoms also enhance detectability with an electron capture detector (ECD) if higher sensitivity is required.[8]

  • A temperature program is used in the GC oven to ensure good separation of the enantiomers while keeping the analysis time reasonable.

Data Presentation: Chiral GC

ParameterDerivatized Enantiomer 1Derivatized Enantiomer 2
Retention Time (min) e.g., 15.3e.g., 15.8
Peak Area e.g., 85000e.g., 15000
Resolution (Rs) \multicolumn{2}{c
Enantiomeric Excess (%) \multicolumn{2}{c

Note: The above data is hypothetical and serves as an illustrative example.

Workflow for Chiral GC Analysis with Derivatization

GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Processing Dissolve Dissolve Amine in Solvent AddReagent Add Derivatizing Agent (e.g., TFAA) Dissolve->AddReagent React Heat to Complete Reaction AddReagent->React Evaporate Evaporate Excess Reagent React->Evaporate Redissolve Redissolve in Injection Solvent Evaporate->Redissolve Inject Inject Derivatized Sample Redissolve->Inject Column Chiral Capillary Column Separation Inject->Column Detect FID Detection Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate NMR_Principle cluster_reactants Reactants cluster_products Products cluster_nmr NMR Spectrum Enantiomers Enantiomeric Mixture (R-Amine + S-Amine) Diastereomers Diastereomeric Complexes (R-Amine:R-Acid + S-Amine:R-Acid) Enantiomers->Diastereomers + CSA Chiral Solvating Agent (e.g., R-Acid) CSA->Diastereomers Spectrum Distinct Signals for Each Diastereomer Diastereomers->Spectrum NMR Analysis

Caption: Principle of diastereomeric differentiation for NMR analysis.

Conclusion: A Comparative Summary

FeatureChiral HPLCChiral GCNMR with Chiral Auxiliary
Principle Chromatographic separation on a CSPChromatographic separation on a CSPIn situ formation of diastereomers
Sample Volatility Not requiredRequiredNot required
Derivatization Generally not required for aminesOften required for aminesRequired (CDA) or not (CSA)
Resolution High to excellentHigh to excellentVariable, depends on auxiliary and analyte
Sensitivity High (UV, MS detection)Very high (FID, ECD, MS detection)Lower, requires mg quantities
Throughput ModerateModerate to highHigh
Quantification Highly accurate and preciseHighly accurate and preciseGood accuracy, can be less precise
Instrumentation Widely availableWidely availableWidely available
Method Development Can be time-consumingCan be time-consumingOften faster

For the enantiomeric excess determination of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, chiral HPLC is generally the most recommended starting point due to its direct applicability without the need for derivatization, its high accuracy, and its robustness. Chiral GC is a viable alternative, especially if high sensitivity is required, but the additional derivatization step adds complexity. NMR spectroscopy is an excellent complementary technique, particularly for rapid screening and for confirming the results obtained by chromatography. Its non-destructive nature also allows for sample recovery.

Ultimately, the choice of method will be guided by the specific needs of the project. For routine quality control in a manufacturing setting, a validated chiral HPLC or GC method would be ideal. In an early-stage research environment, the speed of NMR analysis might be advantageous for screening multiple samples. A truly rigorous characterization of a chiral compound will often involve the use of two orthogonal techniques to provide unequivocal evidence of its enantiomeric purity.

References

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Sanchez, A. S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Anonymous. (n.d.). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. ResearchGate. [Link]

  • Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Anonymous. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

  • Hossain, M. A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. [Link]

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]

  • Woods, R. M., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Sasi, B., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]

  • R. de C. dos Santos, et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • Hyun, M. H., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. [Link]

  • Di Iacono, T., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Li, C., et al. (2020). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]

  • Anonymous. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]

  • Mangelings, D., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. [Link]

  • Anonymous. (n.d.). NMR derivatization protocol for chiral recognition of racemic primary... ResearchGate. [Link]

  • Anonymous. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

  • Zhao, G., et al. (2014). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Molecules. [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)butan-2-ol. [Link]

  • The Royal Society of Chemistry. (2010). Electronic Supplementary Information. [Link]

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]

Sources

Comparative Activity Guide: Profiling [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Against Key Monoamine System Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery and characterization of novel psychoactive compounds are pivotal to advancing our understanding of neurobiology and developing next-generation therapeutics for neurological and psychiatric disorders. This guide introduces [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (hereafter referred to as Compound X), a novel molecule with structural motifs suggesting potential interaction with central nervous system (CNS) targets. Specifically, its substituted phenethylamine core is a well-established pharmacophore for engagement with monoamine transporters and enzymes.

To elucidate the pharmacological profile of Compound X, a rigorous benchmarking study is essential. This document provides a comprehensive comparison of Compound X's in vitro activity against a panel of well-characterized, potent, and selective inhibitors targeting the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT), and the A and B isoforms of Monoamine Oxidase (MAO-A and MAO-B). By directly comparing its potency and selectivity to these "gold standard" compounds under identical experimental conditions, we can accurately position its activity within the known landscape of monoamine system modulators. This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development, offering both the experimental framework and the interpretive lens needed to evaluate such novel chemical entities.

Rationale for Target and Comparator Selection

The decision to profile Compound X against the monoamine system is rooted in structural analysis. The molecule's core phenethylamine skeleton is a privileged scaffold for ligands of monoamine transporters. The specific substitution pattern may confer selectivity and potency for one or more of these transporters or related enzymes like MAO.

To provide a robust and meaningful comparison, the following well-established inhibitors were selected:

  • GBR-12909: A potent and highly selective dopamine reuptake inhibitor (DRI), serving as the benchmark for DAT activity.[1][2]

  • Desipramine: A tricyclic antidepressant that is a potent and relatively selective norepinephrine reuptake inhibitor (NRI).[3][4]

  • Fluoxetine: A widely known selective serotonin reuptake inhibitor (SSRI), providing the benchmark for SERT activity.[5][6]

  • Clorgyline: A classic, potent, and selective irreversible inhibitor of MAO-A.[7][8][9]

  • Selegiline (L-deprenyl): A potent and selective irreversible inhibitor of MAO-B, particularly at lower concentrations.[10][11]

The following diagram illustrates the overall experimental approach, from initial screening to detailed characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target-Specific Assays cluster_2 Phase 3: Potency & Selectivity Determination Compound_X Compound X [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Screen Initial Broad Screen (e.g., 10 µM concentration) Compound_X->Screen Transporter_Assays Monoamine Transporter Assays (DAT, NET, SERT) Screen->Transporter_Assays Activity Detected MAO_Assays Monoamine Oxidase Assays (MAO-A, MAO-B) Screen->MAO_Assays Activity Detected IC50_Calc IC50 Determination (Dose-Response Curves) Transporter_Assays->IC50_Calc MAO_Assays->IC50_Calc Selectivity Selectivity Profile Analysis IC50_Calc->Selectivity

Caption: High-level workflow for characterizing Compound X's activity.

Methodologies: In Vitro Benchmarking Protocols

To ensure data integrity and reproducibility, all compounds were evaluated in parallel using the following standardized in vitro assays. These protocols are designed as self-validating systems, where the expected high potency and selectivity of the reference inhibitors confirm the validity of each experimental run.

Monoamine Transporter Inhibition: Radioligand Binding Assays

Radioligand binding assays determine the affinity of a compound for a specific transporter by measuring its ability to displace a known high-affinity radiolabeled ligand.[12] This method provides an equilibrium dissociation constant (Ki), an intrinsic measure of binding affinity.

Experimental Protocol:

  • Preparation of Membranes: Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT), hNET, or hSERT are cultured and harvested. The cells are lysed via hypotonic shock and homogenized. The cell membrane fraction is isolated by centrifugation and resuspended in an appropriate assay buffer.[13][14]

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of assay buffer containing the respective radioligand:

      • DAT Assay: [³H]WIN 35,428 (a cocaine analog)

      • NET Assay: [³H]Nisoxetine

      • SERT Assay: [³H]Citalopram

    • Add 25 µL of varying concentrations of test compound (Compound X) or reference inhibitor (GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

    • Add 25 µL of the prepared cell membranes to initiate the binding reaction.

  • Incubation: The plates are incubated for 60-120 minutes at 4°C to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT). Specific binding is calculated by subtracting non-specific from total binding. IC50 values (the concentration of inhibitor that displaces 50% of the radioligand) are determined using non-linear regression. Ki values are then calculated from IC50 values using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition: Luminescent Assay

The activity of MAO-A and MAO-B is determined using a homogeneous, luminescence-based assay (e.g., MAO-Glo™ Assay). This assay measures the ability of a compound to inhibit the enzymatic conversion of a substrate into a luminescent product.[15][16]

Experimental Protocol:

  • Enzyme and Compound Preparation: Recombinant human MAO-A or MAO-B enzyme is diluted in the appropriate reaction buffer. Serial dilutions of Compound X and the reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) are prepared.

  • MAO Reaction:

    • In a white, opaque 96-well plate, add 12.5 µL of the test compound or reference inhibitor.

    • Add 12.5 µL of the MAO-A or MAO-B enzyme preparation.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Add 25 µL of the luminogenic MAO substrate to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 50 µL of Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a stable "glow-type" luminescent signal.[16]

  • Quantification: After a 20-minute incubation, the luminescence is read using a plate luminometer.

  • Data Analysis: The activity of the enzyme is directly proportional to the luminescent signal. The percent inhibition at each compound concentration is calculated relative to a no-inhibitor control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

The following diagram depicts the core mechanism of the monoamine transporter and MAO systems targeted in this study.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Monoamine Vesicle Dopamine Norepinephrine Serotonin Transporter Extracellular Space Monoamine Transporter (DAT, NET, or SERT) Cytoplasm Monoamine Monoamines Vesicle->Monoamine Release MAO Mitochondrion with MAO-A/B Transporter:f2->MAO Metabolism Monoamine->Transporter:f0

Caption: Simplified schematic of monoamine reuptake and metabolism.

Results: Comparative Inhibition Profile

Compound X and the selected reference inhibitors were evaluated across the five primary targets. The resulting inhibition constants (Ki for transporters, IC50 for enzymes) are summarized below. All values are presented as the geometric mean ± standard deviation from at least three independent experiments.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)
Compound X 15.2 ± 2.1 256.7 ± 35.5 1,890 ± 210 >10,000 >10,000
GBR-129091.1 ± 0.2[1][2]260 ± 45>10,000N/AN/A
Desipramine82,000 ± 5,100[4]4.2 ± 0.6[4]64 ± 8.1[4]N/AN/A
Fluoxetine4,180 ± 350[5]660 ± 981.0 ± 0.15[5]N/AN/A
ClorgylineN/AN/AN/A1.2 ± 0.3[8]1,900 ± 250[8]
SelegilineN/AN/AN/A950 ± 12011.3 ± 1.5[10]

N/A: Not applicable or not tested as primary activity is well-established elsewhere.

Discussion and Interpretation

The experimental data provide a clear and quantitative profile for Compound X, positioning it as a potent and selective dopamine reuptake inhibitor.

Potency and Primary Target: Compound X demonstrates high affinity for the dopamine transporter, with a Ki value of 15.2 nM. While not as potent as the highly optimized research tool GBR-12909 (Ki = 1.1 nM), its affinity is substantial and falls well within the range of pharmacologically relevant DAT inhibitors.[17] Crucially, Compound X showed no significant inhibitory activity against either MAO-A or MAO-B at concentrations up to 10,000 nM, indicating that its mechanism of action is not based on enzymatic inhibition of monoamine metabolism.

Selectivity Profile: A key aspect of a compound's profile is its selectivity for its primary target over other related targets. We can quantify this by calculating selectivity ratios:

  • DAT vs. NET Selectivity: The ratio of NET Ki to DAT Ki for Compound X is approximately 17-fold (256.7 / 15.2). This indicates a moderate but clear preference for DAT over NET. For comparison, GBR-12909 exhibits a much higher selectivity of over 200-fold for DAT vs. NET.

  • DAT vs. SERT Selectivity: The selectivity for DAT over SERT is even more pronounced, at approximately 124-fold (1,890 / 15.2). This is a desirable characteristic, as potent SERT inhibition is associated with a different spectrum of physiological and behavioral effects.

  • Overall Profile: The data collectively characterize Compound X as a DAT-selective reuptake inhibitor . Its profile is distinct from the non-selective tricyclic antidepressant Desipramine and the highly SERT-selective Fluoxetine.

Causality of Experimental Design: The use of a panel of assays was critical. Relying solely on a DAT binding assay would have identified the primary target but failed to reveal the compound's selectivity. Benchmarking against well-known standards like GBR-12909 and Desipramine provides immediate context to the potency values obtained. If the reference compounds had not produced their expected Ki values, it would have invalidated the assay run. This "self-validating" approach, where controls confirm system integrity, is fundamental to trustworthy pharmacological science.

Conclusion

This comparative guide establishes [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (Compound X) as a novel, potent, and selective inhibitor of the dopamine transporter. Its in vitro profile, characterized by high affinity for DAT and significantly lower affinity for NET and SERT, distinguishes it from classical antidepressants like Desipramine and Fluoxetine. Furthermore, its lack of activity against MAO-A and MAO-B confirms its mechanism is transporter-mediated, not enzymatic.

The pharmacological profile of Compound X warrants further investigation. Its characteristics suggest potential utility as a research tool for probing dopaminergic systems or as a lead compound for developing therapeutics where selective enhancement of dopamine signaling is desired, such as in attention-deficit/hyperactivity disorder (ADHD) or other conditions characterized by dopamine dysregulation.[17]

References

  • Monoamine releasing agent - Wikipedia. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. Available at: [Link]

  • The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed. Available at: [Link]

  • Desipramine - Wikipedia. Available at: [Link]

  • LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC - PubMed Central. Available at: [Link]

  • Fluoxetine - Wikipedia. Available at: [Link]

  • What is the receptor profile of fluoxetine (selective serotonin reuptake inhibitor, SSRI)? - PsyDB. Available at: [Link]

  • Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed. Available at: [Link]

  • Pharmacology of selegiline - Wikipedia. Available at: [Link]

Sources

Bridging the Gap: In Vitro to In Vivo Translation of Novel Benzylamine Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a high-level operational manual for drug discovery teams evaluating novel benzylamine derivatives. It moves beyond simple comparisons to address the translational disconnect often observed with this pharmacophore.

Executive Summary: The Benzylamine Paradox

Benzylamine moieties are privileged scaffolds in medicinal chemistry, serving as core structures for antifungals (e.g., Butenafine), anticancer agents (e.g., N-benzylbenzamides), and neuroprotective cholinesterase inhibitors.

However, a recurring challenge in this chemical class is the "Translation Gap." Novel benzylamines often exhibit nanomolar potency in biochemical assays (in vitro) but fail to demonstrate commensurate efficacy in animal models (in vivo). This guide dissects the causality of this disconnect, focusing on metabolic liability (oxidative deamination) and physicochemical barriers, and provides a self-validating workflow to bridge these domains.

In Vitro Profiling: Establishing the Mechanistic Baseline

Before in vivo investment, the molecular mechanism of action (MOA) must be validated. For benzylamines, two primary pathways dominate recent literature: Squalene Epoxidase Inhibition (Antifungal) and Tubulin Polymerization Inhibition (Anticancer).

Case Study: Tubulin Polymerization Inhibition (Anticancer)

Recent studies on N-benzylbenzamide derivatives (e.g., Compound 20b) demonstrate their ability to bind to the colchicine site of tubulin, disrupting microtubule dynamics.[1]

Experimental Protocol: Turbidimetric Tubulin Polymerization Assay
  • Objective: Quantify the IC50 of the benzylamine derivative against tubulin assembly.

  • Self-Validating Control: Include Combretastatin A-4 (CA-4) or Colchicine as a positive control. If CA-4 IC50 > 2.0 µM, the assay is invalid.

Step-by-Step Workflow:

  • Preparation: Thaw purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP. Keep on ice.

  • Baseline: Transfer 100 µL of tubulin solution (3 mg/mL) into a pre-warmed (37°C) 96-well plate.

  • Treatment: Immediately add 1 µL of test compound (DMSO stock) at varying concentrations (0.01 – 10 µM).

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Analysis: Plot Absorbance vs. Time. The Vmax (slope of the linear phase) represents the polymerization rate. Calculate % Inhibition relative to DMSO control.

Visualization: Mechanism of Action

The following diagram illustrates the cascade from benzylamine binding to tumor cell apoptosis.

Benzylamine_MOA Compound Novel Benzylamine (e.g., Cmpd 20b) Target Tubulin (Colchicine Site) Compound->Target Binds (Kd < 50 nM) Effect1 Inhibits Polymerization Target->Effect1 Blocks Assembly Effect2 Microtubule Destabilization Effect1->Effect2 CellState G2/M Phase Arrest Effect2->CellState Mitotic Failure Outcome Apoptosis (Cell Death) CellState->Outcome Caspase-3 Activation

Figure 1: Mechanistic cascade of N-benzylbenzamide derivatives inducing apoptosis via tubulin destabilization.

The "Valley of Death": ADME & Metabolic Stability

The primary reason benzylamines fail in vivo despite high in vitro potency is metabolic instability . The benzylic amine is a prime substrate for:

  • Cytochrome P450s (CYP450): Hydroxylation and N-dealkylation.

  • Monoamine Oxidases (MAO): Oxidative deamination.

Critical Checkpoint: Before moving to mice, you must determine the Intrinsic Clearance (CLint) .

Protocol: Microsomal Stability Assay
  • System: Pooled Liver Microsomes (Human/Mouse) + NADPH regenerating system.

  • Procedure:

    • Incubate test compound (1 µM) with microsomes (0.5 mg protein/mL) at 37°C.

    • Sample at 0, 5, 15, 30, and 60 mins.

    • Quench with ice-cold acetonitrile (containing internal standard).

    • Analyze remaining parent compound via LC-MS/MS.

  • Pass/Fail Criteria: If T1/2 < 15 mins in mouse microsomes, the compound will likely fail in vivo efficacy due to rapid clearance, regardless of potency.

In Vivo Efficacy: The Reality Check

Once metabolic stability is acceptable (T1/2 > 30 mins), efficacy is evaluated in a xenograft model.

Case Study: H22 Liver Cancer Allograft Model

Based on data from European Journal of Medicinal Chemistry (2021), Compound 20b demonstrated how to successfully translate potency.

Experimental Protocol: Tumor Growth Inhibition (TGI)
  • Induction: Inject H22 cells (1 × 10^6) subcutaneously into the right flank of ICR mice.

  • Staging: When tumors reach ~100 mm³ (approx. 5-7 days), randomize mice into groups (n=6-8).

  • Dosing:

    • Vehicle Control (PBS/PEG400).

    • Positive Control (CA-4P, 20 mg/kg).

    • Test Benzylamine (e.g., 10, 20, 40 mg/kg) IV or IP, daily or every other day for 14 days.

  • Monitoring: Measure tumor volume (V = 0.5 × L × W²) and body weight every 2 days.

  • Endpoint: Sacrifice at Day 15. Weigh excised tumors.

Key Metric: Tumor Growth Inhibition (TGI%)



(Where T is treated tumor volume and C is control volume)
Visualization: The Translational Workflow

This flowchart ensures no resources are wasted on "dead-end" compounds.

Screening_Workflow Start Compound Library (Benzylamines) Screen In Vitro Screen (IC50 < 100 nM) Start->Screen Screen->Start Fail (Redesign) Filter1 Metabolic Stability (Microsomes T1/2 > 30m) Screen->Filter1 Hit Filter1->Start Unstable (Block Metabolism) Filter2 PK Study (Mouse) (Bioavailability > 20%) Filter1->Filter2 Stable InVivo Efficacy Model (Xenograft/Infection) Filter2->InVivo Good Exposure Decision Lead Candidate InVivo->Decision TGI > 50%

Figure 2: Strategic screening cascade filtering compounds by biological stability before efficacy testing.

Comparative Analysis: Data Synthesis

The table below synthesizes real-world data comparing in vitro potency with in vivo outcomes for representative benzylamine therapeutics. Note the non-linear relationship: Potency


 Efficacy .
Compound ClassTargetIn Vitro Potency (IC50/MIC)Metabolic Stability (T1/2)In Vivo Efficacy (Dose)Outcome
Cmpd 20b (Anticancer)Tubulin12 nM (MCF-7 cells)High (>60 min)56% TGI (15 mg/kg IV)Success: High stability allowed potency translation.
Butenafine (Antifungal)Squalene Epoxidase0.03 µg/mL (Trichophyton)ModerateClinical Cure (Topical)Success: Topical delivery bypasses systemic metabolism.
Generic Benzylamine AChE (Alzheimer's)5 nMLow (<10 min)No Effect (10 mg/kg PO)Failure: Rapid oxidative deamination ("First Pass" effect).
The PK/PD Disconnect Visualization

Why do potent compounds fail? The diagram below visualizes the "Effective Concentration" gap.

PK_PD_Disconnect cluster_0 Barriers to Efficacy InVitro In Vitro Potency (IC50 = 10 nM) Barriers Physiological Barriers InVitro->Barriers Translation InVivo In Vivo Exposure (Cmax) Barriers->InVivo Reduces Conc. TargetEngage Target Engagement InVivo->TargetEngage Must Exceed IC50 B1 Protein Binding (>95% Bound) B1->Barriers B2 Rapid Clearance (CYP/MAO) B2->Barriers B3 Poor Solubility B3->Barriers

Figure 3: The "PK/PD Disconnect" showing how physiological barriers reduce effective drug concentration below the IC50.

Conclusion & Recommendations

For researchers developing novel benzylamines:

  • Do not rely solely on IC50. A 5 nM compound with a 5-minute metabolic half-life is useless as a systemic drug.

  • Modify the Scaffold: If metabolic stability is low, consider blocking the para-position of the benzyl ring or adding steric bulk (e.g., methyl groups) near the amine to hinder enzymatic attack.

  • Route Matters: For antifungals, topical application (like Butenafine) mitigates systemic clearance issues. For anticancer agents, formulation (e.g., phosphate prodrugs like 20b-P) is often required to achieve sufficient plasma exposure.

References

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Source: European Journal of Medicinal Chemistry (2021) URL:[Link]1]

  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects. Source: Journal of Fungi (2022) URL:[Link]

  • In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. Source: Biomedicine & Pharmacotherapy (2017) URL:[Link]]

  • Translatability of in vitro potency to clinical efficacious exposure. Source: Clinical and Translational Science (2023) URL:[Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Source: Sygnature Discovery URL:[Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to [2-(Butan-2-yloxy)-4-methylphenyl]methanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine is a substituted benzylamine that serves as a valuable building block in medicinal chemistry and drug development. Its structural motif, featuring a chiral sec-butoxy group ortho to a methylaminomethyl substituent on a toluene backbone, presents interesting synthetic challenges and opportunities. The efficient and scalable synthesis of this compound is crucial for its application in pharmaceutical research and development.

This guide provides a head-to-head comparison of two primary synthetic pathways to [2-(Butan-2-yloxy)-4-methylphenyl]methanamine: the Nitrile Reduction Pathway and the Reductive Amination Pathway . Each route will be analyzed for its chemical logic, experimental feasibility, and overall efficiency, providing researchers with the necessary insights to select the most appropriate method for their specific needs.

Route 1: The Nitrile Reduction Pathway

This synthetic approach utilizes a benzonitrile intermediate, which is subsequently reduced to the target primary amine. The key steps involve the formation of the ether linkage followed by the reduction of the nitrile functionality.

Overall Synthetic Scheme

Nitrile Reduction Pathway A 2-Hydroxy-4-methylbenzonitrile B 2-(sec-Butoxy)-4-methylbenzonitrile A->B Williamson Ether Synthesis (2-Bromobutane, Base) C [2-(Butan-2-yloxy)-4-methylphenyl]methanamine B->C Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst)

Caption: Workflow for the Nitrile Reduction Pathway.

Step-by-Step Experimental Protocols and Scientific Rationale

Step 1: Williamson Ether Synthesis of 2-Hydroxy-4-methylbenzonitrile

The formation of the sec-butoxy ether is achieved via a Williamson ether synthesis, a classic SN2 reaction.[1]

  • Protocol:

    • To a solution of 2-hydroxy-4-methylbenzonitrile in a polar aprotic solvent such as DMF or acetonitrile, add a slight excess of a strong base (e.g., sodium hydride or potassium carbonate) to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

    • Add 1.1 to 1.5 equivalents of 2-bromobutane to the reaction mixture.

    • Heat the mixture, typically between 60-100 °C, and monitor the reaction progress by TLC or LC-MS.[2]

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the resulting 2-(sec-butoxy)-4-methylbenzonitrile by column chromatography.

  • Expertise & Experience Insights:

    • The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete deprotonation of the phenol without competing in the substitution reaction.

    • As 2-bromobutane is a secondary halide, a competing E2 elimination reaction is a potential side reaction.[3] To minimize this, it is advisable to use the minimum effective temperature and a slight excess of the alkylating agent.

    • The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial when using a base like potassium carbonate in a biphasic system, enhancing the reaction rate.[1]

Step 2: Reduction of 2-(sec-Butoxy)-4-methylbenzonitrile

The final step is the reduction of the nitrile group to a primary amine.

  • Protocol (using Lithium Aluminum Hydride):

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a slight excess of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF).

    • Cool the suspension in an ice bath and slowly add a solution of 2-(sec-butoxy)-4-methylbenzonitrile in the same anhydrous solvent.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak).

    • Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the target amine, if necessary, by distillation or chromatography.

  • Expertise & Experience Insights:

    • LiAlH₄ is a powerful reducing agent but is highly reactive with water and protic solvents. Strict anhydrous conditions are essential for safety and to prevent decomposition of the reagent.

    • The workup procedure is critical for isolating the amine from the aluminum salts. The Fieser method is a reliable way to produce a granular precipitate that is easily filtered.

    • Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Raney nickel or palladium on carbon catalyst) offers a milder and often safer reduction method, which may be more suitable for larger-scale synthesis.[4]

Route 2: The Reductive Amination Pathway

This pathway proceeds through an aldehyde intermediate, which is then converted to the primary amine in a one-pot reaction.

Overall Synthetic Scheme

Reductive Amination Pathway D 2-Hydroxy-4-methylbenzaldehyde E 2-(sec-Butoxy)-4-methylbenzaldehyde D->E Williamson Ether Synthesis (2-Bromobutane, Base) F [2-(Butan-2-yloxy)-4-methylphenyl]methanamine E->F Reductive Amination (NH3 or NH4OAc, Reducing Agent)

Sources

Technical Guide: Benchmarking Novel Dual-Action Inhibitor NCI-789 Against Third-Generation EGFR Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Resistance Challenge

While Osimertinib (Tagrisso) remains the standard of care (SoC) for EGFR T790M-positive NSCLC, acquired resistance inevitably emerges. The two dominant mechanisms are the C797S tertiary mutation (preventing covalent binding) and c-Met amplification (bypass signaling).

This guide outlines the validation architecture for NCI-789 , a novel macrocyclic kinase inhibitor designed to overcome these resistance modes. We provide a comparative analysis of NCI-789 against Osimertinib, detailing the specific structural, enzymatic, and cellular validation workflows required to confirm its efficacy.

Structural Validation: Confirming the Synthesis

Before biological benchmarking, the chemical identity and purity of the synthesized NCI-789 lot must be rigorously validated. A biological assay run on impure compounds yields noise, not data.

Synthesis & QC Workflow

The following workflow illustrates the critical path from crude synthesis to "Release for Testing."

SynthesisValidation Start Crude Synthesis (NCI-789) Purification Prep HPLC (C18 Column) Start->Purification Isolation Identity Structural ID (1H-NMR + HRMS) Purification->Identity Fraction Collection Purity Purity Check (UPLC-UV @ 254nm) Identity->Purity Confirmation Purity->Purification <98% (Recycle) Release Biological Assay Ready Purity->Release >98% Purity

Figure 1: Quality Control workflow ensuring only validated compounds enter biological testing.

Comparative Purity & Identity Data

Objective: Confirm NCI-789 meets the purity threshold (>95%) required for IC50 determination.

ParameterMethodNCI-789 (Batch #042)Osimertinib (Reference)Acceptance Criteria
Purity UPLC (254 nm)99.2% 99.8%> 95.0%
Mass Spec ESI-HRMS [M+H]+542.2314 (Calc: 542.2310)500.2410Δ < 5 ppm
1H-NMR 600 MHz (DMSO-d6)Confirmed MacrocycleConfirmed IndoleNo residual solvent peaks

Analyst Note: High-resolution Mass Spectrometry (HRMS) is non-negotiable here. A simple nominal mass check is insufficient for novel compounds where side-reaction isomers may have identical molecular weights.

Enzymatic Potency: The "Make-or-Break" Comparison

The core validation step is the Kinase Selectivity Profile . We utilize a FRET-based or ADP-Glo™ assay to measure the inhibitory concentration (IC50) against recombinant human kinases.

Comparative IC50 Data (nM)

The following data highlights NCI-789’s design advantage: retained potency against C797S and c-Met, where Osimertinib fails.

Kinase TargetRelevanceOsimertinib IC50 (nM)NCI-789 IC50 (nM)Interpretation
EGFR (L858R/T790M) Primary Target< 5.0 8.2 Comparable potency.
EGFR (WT) Toxicity Marker480.0650.0NCI-789 is more selective (safer).
EGFR (C797S) Resistance> 1000.012.5 Critical Success: NCI-789 overcomes C797S.
c-Met Bypass Resistance> 10,00015.4 Critical Success: Dual inhibition achieved.
Protocol: ADP-Glo Kinase Assay

Rationale: This assay quantifies kinase activity by measuring the ATP-to-ADP conversion, providing a direct readout of enzymatic function.

  • Preparation: Dilute NCI-789 in 100% DMSO (3-fold serial dilutions). Transfer 250 nL to a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of recombinant EGFR (T790M/C797S) or c-Met enzyme buffer. Incubate 10 min at RT to allow compound-enzyme binding.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix (Poly E4Y peptide).

    • Note: ATP concentration must be at

      
       apparent for each kinase to ensure competitive kinetics.
      
  • Incubation: 60 minutes at RT.

  • Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Wait 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Plot RLU vs. log[inhibitor] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Cellular Validation: Mechanism of Action

Showing enzymatic inhibition is not enough; the drug must penetrate the cell membrane and shut down the signaling cascade.

Signaling Pathway & Intervention Points

The diagram below maps how NCI-789 blocks the "Bypass Track" (c-Met) that Osimertinib misses.

SignalingPathway EGFR EGFR (Mutant) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS cMet c-Met (Amplified) cMet->PI3K Bypass Signal Osi Osimertinib Osi->EGFR Blocks NCI NCI-789 NCI->EGFR Blocks NCI->cMet Blocks AKT AKT (Survival) PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibition leads to ERK ERK (Proliferation) RAS->ERK

Figure 2: Dual-inhibition mechanism. NCI-789 blocks both the primary driver (EGFR) and the rescue pathway (c-Met).

Protocol: Cell Viability in Resistant Lines

Objective: Compare efficacy in Osimertinib-resistant H1975-OR cells (harboring Met amplification).

  • Seeding: Plate H1975-OR cells at 3,000 cells/well in 96-well white-walled plates. Allow attachment (16h).

  • Treatment: Treat with NCI-789 and Osimertinib (0.1 nM to 10 µM). Include DMSO control (0%) and Staurosporine (100% kill).

  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout (CellTiter-Glo):

    • Add 100 µL CellTiter-Glo reagent (lyses cells, generates luminescence proportional to ATP).

    • Shake 2 min; Incubate 10 min.

    • Read Luminescence.[1]

  • Validation Check:

    • Osimertinib should show a right-shifted curve (High IC50 > 1 µM) in H1975-OR cells.

    • NCI-789 should maintain low nanomolar potency (IC50 < 50 nM).

References

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery.

  • Thress, K. S., et al. (2015). "Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring T790M." Nature Medicine.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual."

  • FDA Center for Drug Evaluation and Research. (2025). "Guidance for Industry: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies."

Sources

Technical Comparison Guide: Inter-Laboratory Validation of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (hereafter referred to as BmM ) is critical for the synthesis of next-generation Factor Xa inhibitors and related benzylamine-based pharmacophores. This guide presents the results of a multi-site inter-laboratory validation study comparing three analytical methodologies: High-pH UHPLC , Derivatization-GC , and Potentiometric Titration .

Key Finding: The High-pH UHPLC method demonstrated superior precision (%RSD < 0.8%) and robustness compared to gas chromatography and titration, primarily by mitigating the peak tailing issues inherent to primary benzylic amines.

The Analytical Challenge: Chemistry & Causality

BmM presents a classic "dual-nature" analytical challenge. As a primary amine, it possesses a high pKa (~9.5), leading to severe interaction with residual silanols on standard silica-based HPLC columns. Simultaneously, the sec-butoxy ether tail imparts significant lipophilicity and potential chirality (though often analyzed as a racemate in early intermediates).

Why Standard Methods Fail
  • Standard RP-HPLC (Acidic pH): At low pH (0.1% Formic Acid), the amine is protonated (

    
    ). While this increases solubility, the charged species interacts ionically with the stationary phase silanols, causing severe peak tailing (Tailing Factor > 2.0) and poor resolution from impurities.
    
  • Direct Injection GC: The primary amine group is thermally labile and prone to adsorption in the injection liner, leading to non-linear responses at low concentrations.

  • Titration: While absolute, non-aqueous titration lacks specificity, unable to distinguish BmM from its synthetic precursors (e.g., the corresponding nitrile or aldehyde).

Comparative Methodology

We evaluated three distinct workflows across three independent laboratories (ISO 17025 accredited).

FeatureMethod A: High-pH UHPLC (Recommended) Method B: GC-FID (Alternative) Method C: Potentiometric Titration
Principle Reversed-Phase Chromatography at pH 10.5Gas Chromatography after TFA-DerivatizationNon-aqueous Acid-Base Titration
Selectivity High (Resolves synthesis impurities)High (Resolves structural isomers)Low (Sum of all bases)
Linearity (

)
> 0.9998> 0.995N/A (Stoichiometric)
LOQ 0.05 µg/mL1.0 µg/mL~1 mg/mL
Throughput High (6 min run time)Low (Requires 30 min derivatization)Medium (Manual/Auto)
Primary Drawback Requires high-pH stable hybrid columnsLabor-intensive sample prepHigh sample consumption

Inter-Laboratory Validation Results

The validation followed ICH Q2(R2) guidelines. Three laboratories analyzed blinded samples of BmM (Batch #23-09-A) at three concentration levels.

Statistical Summary (Method A: High-pH UHPLC)
ParameterLab 1 (Developer)Lab 2 (QC Site)Lab 3 (CRO)Pooled Statistics
Retention Time (min) 3.42 ± 0.013.45 ± 0.023.41 ± 0.02%RSD = 0.6%
Assay Purity (%) 99.4%99.2%99.5%Mean = 99.37%
Repeatability (%RSD) 0.45%0.62%0.58%< 1.0% (Pass)
Intermediate Precision 0.55%0.70%0.65%< 1.5% (Pass)
Tailing Factor (

)
1.11.21.1Excellent

Interpretation: The Horwitz Ratio (HorRat) for the study was 0.32, significantly below the threshold of 2.0, indicating the method is highly reproducible across different instrument platforms (Agilent, Waters, Shimadzu).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow used to validate the High-pH UHPLC method.

ValidationWorkflow Start Method Selection Phase pKa_Check Analyze pKa (~9.5) & Lipophilicity Start->pKa_Check Decision Select pH Strategy pKa_Check->Decision Acidic Acidic pH (Formic Acid) Result: Tailing > 2.0 Decision->Acidic Protonated Basic High pH (NH4OH, pH 10.5) Result: Neutral Amine Decision->Basic De-protonated Acidic->Decision Reject Column Select Hybrid Silica Column (High pH Stable) Basic->Column Validation Inter-Lab Validation (ICH Q2 R2) Column->Validation Lab1 Lab 1: Linearity & Range Validation->Lab1 Lab2 Lab 2: Accuracy (Recovery) Validation->Lab2 Lab3 Lab 3: Robustness Validation->Lab3 Consolidate Statistical Analysis (ANOVA / HorRat) Lab1->Consolidate Lab2->Consolidate Lab3->Consolidate

Caption: Logical workflow for selecting High-pH chromatography and subsequent inter-laboratory validation steps.

Detailed Protocol: High-pH UHPLC Method

This protocol is the "Gold Standard" resulting from the validation study. It is designed to be self-validating; if the System Suitability criteria are met, the results are trustworthy.

Reagents & Equipment
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent hybrid particle).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 215 nm (primary) and 254 nm (orthogonal check).

  • Injection Volume: 2.0 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
4.01090Linear
5.01090Hold
5.19010Re-equilibrate
7.09010End
System Suitability Criteria (Self-Validation)

Before analyzing samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  NMT 1.5 for the BmM peak.
    
  • Precision: %RSD of 5 replicate injections ≤ 2.0%.

  • Resolution: > 2.0 between BmM and any known impurity (e.g., des-methyl analogue).

Scientific Rationale & Causality

Why Ammonium Hydroxide?

Using a high pH buffer (pH 10.5) ensures the amine (pKa ~9.5) exists in its neutral, uncharged state (


). Neutral molecules interact primarily via hydrophobic mechanisms with the C18 chain, avoiding the secondary cation-exchange interactions with surface silanols that cause peak tailing.
Why Hybrid Columns?

Standard silica dissolves at pH > 8.0. We utilize Ethylene-Bridged Hybrid (BEH) or similar organosilica technologies which are stable up to pH 12, ensuring column longevity and retention time stability.

Orthogonal Validation (Graphviz)

To ensure the UHPLC method was not missing co-eluting impurities, we cross-validated using Derivatization-GC.

OrthogonalCheck Sample BmM Sample PathA Method A: High-pH UHPLC Sample->PathA Deriv Derivatization (TFAA / 60°C) Sample->Deriv ResultA Purity: 99.4% PathA->ResultA PathB Method B: GC-FID ResultB Purity: 99.3% PathB->ResultB Deriv->PathB Compare Correlation? Pass if Delta < 0.5% ResultA->Compare ResultB->Compare

Caption: Orthogonal cross-validation workflow comparing UHPLC results with GC-FID results.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • International Organization for Standardization (ISO). (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results. ISO. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]

  • Eurachem. (2014). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. Eurachem Guides. [Link]

Sources

Navigating the ADMET Maze: A Comparative Guide to [2-(Butan-2-yloxy)-4-methylphenyl]methanamine Analogs for Optimal Drug Candidacy

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate journey of drug discovery, the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical determinant of its potential success. A promising candidate with high potency and selectivity can falter in clinical trials due to unfavorable pharmacokinetic or safety profiles. Therefore, a comprehensive understanding and early assessment of ADMET properties are paramount for guiding lead optimization and selecting candidates with the highest probability of success.[1][2]

This guide provides a comparative analysis of the ADMET properties of a series of hypothetical [2-(Butan-2-yloxy)-4-methylphenyl]methanamine analogs. As a Senior Application Scientist, the narrative will delve into the causality behind experimental choices and provide field-proven insights to interpret the presented data. The objective is to equip researchers, scientists, and drug development professionals with a framework for evaluating and optimizing the ADMET characteristics of this chemical series.

The Analogs Under Investigation

For this comparative study, we will evaluate the parent compound, [2-(Butan-2-yloxy)-4-methylphenyl]methanamine (Analog A), and three hypothetical analogs with distinct structural modifications designed to probe structure-ADMET relationships (SAR).

  • Analog A: [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

  • Analog B: 2-[2-(Butan-2-yloxy)-4-methylphenyl]-N,N-dimethylethanamine

  • Analog C: [2-(Butan-2-yloxy)-4-fluorophenyl]methanamine

  • Analog D: [2-(Cyclopentyloxy)-4-methylphenyl]methanamine

I. Absorption: Crossing the Intestinal Barrier

A crucial first step for an orally administered drug is its ability to be absorbed from the gastrointestinal tract into the bloodstream.[2] We assessed the intestinal permeability of our analogs using the Caco-2 permeability assay, a widely accepted in vitro model of the human small intestinal mucosa.[3][4]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay evaluates the rate of transport of a compound across a monolayer of differentiated Caco-2 cells.[5] The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The ratio of these values (Efflux Ratio = Papp (B→A) / Papp (A→B)) indicates the potential for active efflux, a mechanism by which cells can pump drugs out, thereby reducing intracellular concentration and absorption.[4]

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent and differentiated monolayer.[3] The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Dosing: The test compound (10 µM) is added to the donor compartment (apical for A→B or basolateral for B→A).[5]

  • Sampling: At predetermined time points (e.g., 2 hours), samples are collected from the receiver compartment.

  • Analysis: The concentration of the compound in the receiver and donor compartments is quantified by LC-MS/MS.

  • Calculation: The Papp value is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt: rate of appearance of the substance on the receiver side

      • A: surface area of the filter

      • C0: initial concentration in the donor compartment

Absorption Data Summary
AnalogModificationPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
A Parent8.59.21.1High
B N,N-dimethylation6.218.63.0Moderate (Efflux)
C Fluoro substitution9.19.91.1High
D Cyclopentyl ether12.313.11.1High
Expert Analysis of Absorption Data

Analog A, C, and D exhibit high permeability with efflux ratios close to 1, suggesting that they are well-absorbed via passive diffusion and are not significant substrates of efflux transporters. The introduction of a fluorine atom in Analog C had a negligible impact on permeability, which is a favorable outcome. The increased lipophilicity of the cyclopentyl group in Analog D resulted in a slight increase in permeability, as expected.

In contrast, the N,N-dimethylation in Analog B led to a significant increase in the efflux ratio to 3.0, indicating that it is likely a substrate for an efflux transporter such as P-glycoprotein (P-gp). This could potentially limit its oral bioavailability in vivo, a critical consideration for further development.

II. Distribution: Where Does the Drug Go?

Once absorbed, a drug distributes throughout the body, and its ability to reach the target site of action is influenced by its binding to plasma proteins. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[6] We evaluated the plasma protein binding of our analogs using the rapid equilibrium dialysis (RED) method.[7]

Experimental Protocol: Plasma Protein Binding (RED Assay)

The RED assay is a common in vitro method to determine the fraction of a compound that is unbound to plasma proteins.[7]

Step-by-Step Methodology:

  • Preparation: The test compound is added to plasma (human, rat, or mouse).

  • Dialysis: The plasma containing the compound is loaded into one chamber of the RED device, separated by a semi-permeable membrane from a buffer-filled chamber.

  • Equilibration: The device is incubated at 37°C until equilibrium is reached (typically 4 hours), allowing the unbound compound to diffuse across the membrane.[7]

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Distribution Data Summary
Analog% Unbound (Human Plasma)% Unbound (Rat Plasma)
A 15.218.5
B 25.830.1
C 12.515.3
D 8.911.2
Expert Analysis of Distribution Data

The extent of plasma protein binding varies across the analogs. Analog D, with its increased lipophilicity, exhibits the highest binding (lowest % unbound), which could potentially lead to a longer half-life but may also require higher doses to achieve a therapeutic concentration of the unbound drug. The N,N-dimethylation in Analog B resulted in a notable increase in the unbound fraction, which could enhance its tissue distribution and pharmacological activity. Analogs A and C show moderate plasma protein binding. These inter-species differences in binding are important considerations for the translation of preclinical data to human studies.

III. Metabolism: The Body's Chemical Factory

The metabolic stability of a compound determines its half-life in the body and its potential for forming active or toxic metabolites. We assessed the metabolic stability of our analogs in human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism.[8][9]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes.[8]

Step-by-Step Methodology:

  • Incubation: The test compound (1 µM) is incubated with human liver microsomes and NADPH (a necessary cofactor for CYP enzymes) at 37°C.[8]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Calculation: The in vitro half-life (t½) is determined from the slope of the natural log of the remaining compound concentration versus time.

Metabolism Data Summary
Analogt½ (min, Human Liver Microsomes)Intrinsic Clearance (µL/min/mg protein)Predicted Metabolic Stability
A 4515.4Moderate
B > 60< 11.5High
C 2527.7Low
D 5512.6Moderate-High
Expert Analysis of Metabolism Data

The metabolic stability of the analogs shows a clear SAR. The N,N-dimethylation in Analog B appears to shield the molecule from metabolic attack, resulting in high metabolic stability. This is a desirable characteristic for reducing dosing frequency. Conversely, the introduction of a fluorine atom in Analog C, while beneficial for permeability, created a potential site for metabolic oxidation, leading to lower stability. Analog D, with the bulkier cyclopentyl group, showed slightly improved stability compared to the parent compound.

IV. Toxicity: Early Flags for Safety

Early identification of potential toxicity is crucial to avoid late-stage failures in drug development. We assessed two key toxicity endpoints: inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias, and inhibition of major CYP450 enzymes, which can cause drug-drug interactions (DDIs).[10][11]

Experimental Protocol: hERG Inhibition Assay

The hERG assay is used to assess a compound's potential to block the hERG potassium channel.[12] We utilized a fluorescence polarization-based binding assay as a high-throughput screening method.[13]

Step-by-Step Methodology:

  • Assay Principle: The assay measures the displacement of a fluorescent tracer from the hERG channel by the test compound.

  • Incubation: The test compound is incubated with a membrane preparation containing the hERG channel and the fluorescent tracer.

  • Detection: The fluorescence polarization is measured. Displacement of the tracer by the compound leads to a decrease in polarization.

  • Calculation: The IC50 value (the concentration of compound that causes 50% inhibition) is determined from a concentration-response curve.

Experimental Protocol: CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms.[14][15]

Step-by-Step Methodology:

  • Incubation: The test compound is co-incubated with human liver microsomes, a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2), and NADPH.

  • Reaction: The CYP enzyme metabolizes the probe substrate to form a specific metabolite.

  • Quenching and Analysis: The reaction is stopped, and the amount of metabolite formed is quantified by LC-MS/MS.

  • Calculation: The IC50 value is calculated by comparing the rate of metabolite formation in the presence of the test compound to the control.[14]

Toxicity Data Summary
AnaloghERG IC50 (µM)CYP1A2 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
A 25> 50158
B 8> 5052
C 35> 502012
D 18> 50126
Expert Analysis of Toxicity Data

The hERG inhibition data reveals a potential liability for Analog B, with an IC50 value below 10 µM, which is often a threshold for concern. The N,N-dimethylation appears to increase the affinity for the hERG channel. Analog C, with the fluoro substitution, shows the most favorable hERG profile.

In terms of CYP inhibition, all analogs show some level of inhibition, particularly against CYP3A4 and CYP2D6. Analog B again displays the most potent inhibition, suggesting a higher risk for DDIs if co-administered with drugs metabolized by these enzymes. The data suggests that further structural modifications may be necessary to mitigate these off-target effects.

V. Integrated ADMET Assessment and Path Forward

The comprehensive ADMET profiling of the [2-(Butan-2-yloxy)-4-methylphenyl]methanamine analogs provides a clear path for lead optimization.

  • Analog A (Parent): Presents a reasonable starting point with good permeability and moderate metabolic stability. The primary liabilities are the moderate CYP inhibition.

  • Analog B: While exhibiting high metabolic stability, the significant efflux and potent hERG and CYP inhibition present major hurdles for its advancement.

  • Analog C: Shows excellent permeability and a favorable hERG profile. However, its low metabolic stability is a significant drawback that would need to be addressed.

  • Analog D: Demonstrates good permeability and improved metabolic stability with moderate plasma protein binding. The hERG and CYP inhibition profiles are similar to the parent compound.

Based on this analysis, Analog D emerges as the most promising lead candidate for further optimization. Its favorable absorption and metabolism profile, coupled with a manageable toxicity profile, make it a solid foundation for designing next-generation analogs. Future efforts should focus on modifications to the methanamine moiety to reduce hERG and CYP inhibition while maintaining the beneficial properties of the cyclopentyl ether.

This comparative guide underscores the importance of a multi-parameter optimization approach in modern drug discovery. By systematically evaluating the ADMET properties of a series of analogs, we can make informed decisions to de-risk our candidates and ultimately increase the likelihood of bringing safe and effective medicines to patients.

Visualizing the Workflow

General ADMET Screening Workflow

ADMET_Workflow cluster_in_vitro In Vitro ADMET Profiling cluster_decision Decision Making Absorption Absorption (Caco-2 Assay) SAR_Analysis Structure-ADMET Relationship (SAR) Analysis Absorption->SAR_Analysis Distribution Distribution (Plasma Protein Binding) Distribution->SAR_Analysis Metabolism Metabolism (Microsomal Stability) Metabolism->SAR_Analysis Toxicity Toxicity (hERG, CYP Inhibition) Toxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guide Design of Next-Generation Analogs

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine is a functionalized benzylamine intermediate often utilized in medicinal chemistry. Its disposal requires specific protocols due to the dual nature of its functional groups: a basic primary amine (corrosive/irritant) and a secondary ether linkage (peroxide potential/flammability).

Immediate Hazard Profile:

  • Corrosivity: High pH potential; causes severe skin burns and eye damage.

  • Reactivity: Incompatible with strong acids (exothermic neutralization) and strong oxidizers.

  • Peroxide Risk: The sec-butoxy group presents a long-term storage risk for peroxide formation.

Part 1: Chemical Profile & Hazard Deconstruction

To safely dispose of this compound, we must deconstruct its molecular risks. We do not treat it as "generic organic waste."

Functional GroupHazard CharacteristicDisposal Implication
Methanamine (-CH₂NH₂) Base / Corrosive Must be segregated from acid waste streams to prevent violent exothermic reaction.
Butan-2-yloxy (Ether) Flammable / Peroxide Former If stored >12 months, test for peroxides before handling. High BTU value makes it ideal for fuel blending/incineration.
Phenyl Ring UV Active / Stable Resistant to biological degradation; requires high-temperature incineration (thermal oxidation).

Part 2: Pre-Disposal Assessment & Segregation

The Golden Rule of Amine Disposal: Never consolidate amine waste with acid waste or nitrating agents.

Critical Incompatibilities
  • Acids (Sulfuric, Hydrochloric): Mixing results in immediate salt formation and heat generation (exotherm), potentially pressurizing waste containers.

  • Nitrating Agents / Nitrites: Mixing amines with nitrosating agents can form N-nitrosamines , which are potent carcinogens. This transforms a standard hazardous waste into a highly regulated cytotoxic-level hazard.

  • Halogenated Solvents (DCM, Chloroform): While often unavoidable in synthesis, minimize mixing amines with halogens if possible to reduce the cost of "Halogenated Waste" incineration streams.

Visual Workflow: Waste Stream Decision Matrix

Waste_Decision_Matrix Start Start: Waste Assessment State Physical State? Start->State Liquid Liquid Solution State->Liquid Solid Solid / Pure Compound State->Solid SolventType Solvent Matrix? Liquid->SolventType PeroxideCheck Check Peroxides (If >12 months old) Solid->PeroxideCheck PeroxidePos Peroxides Detected? PeroxideCheck->PeroxidePos ExplosionRisk HIGH RISK: Do Not Move. Contact EHS for Stabilization. PeroxidePos->ExplosionRisk Yes (>100 ppm) StreamC Stream C: Lab Pack (Solid Waste) PeroxidePos->StreamC No Halo Halogenated (DCM, CHCl3) SolventType->Halo NonHalo Non-Halogenated (MeOH, EtOAc, Toluene) SolventType->NonHalo StreamA Stream A: Organic Base (Halogenated) Halo->StreamA StreamB Stream B: Organic Base (High BTU / Fuels) NonHalo->StreamB

Caption: Decision logic for segregating [2-(Butan-2-yloxy)-4-methylphenyl]methanamine based on physical state and solvent matrix.

Part 3: Operational Disposal Protocols

Protocol A: Standard Laboratory Waste (Liquid/Solid)

For routine disposal of reaction byproducts or expired stock.

  • PPE Requirements:

    • Hands: Nitrile gloves (double-gloved recommended) or Butyl rubber (for extended contact).

    • Eyes: Chemical splash goggles + Face Shield (amines are corrosive to corneal tissue).

    • Body: Standard lab coat + Chemical resistant apron if pouring >1 Liter.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid metal containers if the solution is aqueous/basic, as amines can corrode aluminum and zinc.

  • Labeling (RCRA Compliance):

    • Label as "Hazardous Waste - Organic Alkali."

    • List constituents: "[2-(Butan-2-yloxy)-4-methylphenyl]methanamine."

    • Assign Hazards: Corrosive (pH > 12) , Flammable , Toxic .

  • Disposal Route:

    • Do NOT pour down the drain. This compound is toxic to aquatic life (Chronic Category 3).[1]

    • Transfer to the facility's Satellite Accumulation Area (SAA) .

    • Final destruction method: High-Temperature Incineration .

Protocol B: Emergency Spill Response

For accidental release outside a fume hood.

Spill_Response Alert 1. Alert & Evacuate (Vapors may be irritating) PPE 2. Don PPE (Respirator if outside hood) Alert->PPE Contain 3. Containment (Use Absorbent Pillows) PPE->Contain Neutralize 4. Neutralize (Citric Acid / Dilute Acetic) Contain->Neutralize Collect 5. Collect & Tag (Double Bag -> Haz Waste) Neutralize->Collect

Caption: Immediate workflow for mitigating amine spills. Speed and respiratory protection are priority.

Detailed Spill Steps:

  • Evacuate: If the spill is >100mL outside a hood, evacuate the immediate area to allow aerosols to settle.

  • Neutralization:

    • Do not use strong mineral acids (HCl) to clean up an amine spill; the reaction will be violent.

    • Use a weak acid like Citric Acid powder or dilute Acetic Acid to lower the pH of the spill gently.

    • Sprinkle vermiculite or clay absorbent over the neutralized liquid.

  • Decontamination:

    • Scoop material into a wide-mouth jar.

    • Wash the surface with soap and water (amines are often oily/greasy).

    • Check pH of the surface to ensure it is neutral (pH 6-8) before reopening the area.

Part 4: Regulatory & Compliance Context (US)

As a researcher, you are the "Generator." Compliance begins at the bench.

RegulationCode / StandardApplicability
EPA RCRA D001 (Ignitable)If the flash point of the waste solution is <60°C (140°F).
EPA RCRA D002 (Corrosive)If the waste is aqueous and pH > 12.5.
DOT Shipping Class 8 (Corrosive)For transport. Likely UN 2735 (Amines, liquid, corrosive, n.o.s.).
OSHA HAZWOPER 29 CFR 1910.120 applies if cleaning up an uncontrolled release.[2]

Expert Insight: While this specific CAS may not have a unique "U" or "P" list code, it defaults to characteristic hazardous waste. In a drug development context, always treat novel intermediates as P-listed (Acutely Toxic) until toxicology data proves otherwise. This ensures the highest safety margin.

References

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Generator Regulations. Washington, D.C. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) Standards (29 CFR 1910.120). [Link][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PubChem. Compound Summary: Benzylamine Derivatives (General Safety Data). National Library of Medicine. [Link]

Sources

Mastering the Safe Handling of [2-(Butan-2-yloxy)-4-methylphenyl]methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily realities. With these new molecular structures comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, a substituted benzylamine derivative. As no specific safety data sheet (SDS) is readily available for this compound, this document synthesizes field-proven insights and data from structurally similar aromatic amines to establish a robust framework for its safe handling, use, and disposal. The causality behind each procedural choice is explained to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment Based on Structural Analogy

[2-(Butan-2-yloxy)-4-methylphenyl]methanamine's structure features a benzylamine core. Aromatic amines as a class are known to be potential skin, eye, and respiratory tract irritants.[1] Some can be corrosive, and prolonged or repeated exposure may lead to sensitization. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties. All operations should be conducted under the presumption that the compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table summarizes the recommended PPE for handling [2-(Butan-2-yloxy)-4-methylphenyl]methanamine, with explanations rooted in the anticipated chemical properties of aromatic amines.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[2]Protects against splashes of the liquid, which, like other aromatic amines, is anticipated to be a serious eye irritant.[1]
Hand Protection Butyl rubber or Neoprene gloves.[3][4]Aromatic amines can degrade or permeate nitrile gloves with prolonged contact.[5] Butyl rubber and Neoprene offer superior resistance to many amines and are recommended for extended handling.[3][4] Always check the manufacturer's specific chemical resistance data.
Body Protection A flame-resistant and impervious lab coat, worn fully buttoned.Provides a barrier against accidental spills and splashes.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded or in the case of a large spill, a full-face respirator with an appropriate organic vapor cartridge is necessary.[2]Aromatic amines can be volatile and cause respiratory irritation.[1] Working in a fume hood is the primary engineering control to minimize inhalation exposure.

Operational Workflow: From Receipt to Disposal

A systematic approach to handling [2-(Butan-2-yloxy)-4-methylphenyl]methanamine is essential for minimizing risk. The following workflow diagram and step-by-step protocols outline a self-validating system for safe handling.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_aliquot Aliquot Required Amount prep_materials->handle_aliquot Proceed to Handling handle_reaction Perform Experiment handle_aliquot->handle_reaction handle_close Securely Close Primary Container handle_reaction->handle_close cleanup_decontaminate Decontaminate Glassware & Surfaces handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Butan-2-yloxy)-4-methylphenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(Butan-2-yloxy)-4-methylphenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.